Nppb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-(3-phenylpropylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPAMAXNXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147978 | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107254-86-4 | |
| Record name | 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107254-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role and Regulation of the Nppb Gene in Cardiac Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function and regulation of the Natriuretic Peptide B (Nppb) gene in cardiac cells. The product of this gene, B-type Natriuretic Peptide (BNP), is a critical cardiac hormone involved in cardiovascular homeostasis and a key biomarker in heart failure. Understanding its molecular pathways is paramount for developing novel therapeutic strategies for cardiac diseases.
Core Function of this compound/BNP in Cardiomyocytes
The this compound gene encodes B-type natriuretic peptide (BNP), a hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to mechanical stress and neurohormonal stimuli.[1] BNP plays a crucial role in cardiorenal homeostasis through its potent diuretic, natriuretic, and vasodilatory effects.[2] In cardiac cells, BNP functions as a local autocrine and paracrine factor to counteract pathological remodeling.
Key functions include:
-
Antagonism of Hypertrophy: BNP signaling opposes the hypertrophic growth of cardiomyocytes, a hallmark of heart failure.[1][3] This is achieved by inhibiting pro-hypertrophic signaling pathways.
-
Inhibition of Fibrosis: BNP has significant anti-fibrotic effects.[3] Studies on this compound knockout mice have demonstrated that a lack of BNP leads to the development of multifocal cardiac fibrosis, which is exacerbated by pressure overload.[4][5]
-
Regulation of Cardiac Contractility and Homeostasis: By activating its downstream signaling cascade, BNP helps to reduce cardiac preload and afterload, thereby alleviating wall stress.[6] It also antagonizes the renin-angiotensin-aldosterone system (RAAS), a key driver of cardiac remodeling.[7][8]
The BNP Signaling Pathway in Cardiac Cells
BNP exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[4][9] This interaction initiates a signaling cascade that is central to BNP's cardioprotective functions.
Signaling Cascade:
-
Receptor Binding: Secreted BNP binds to the extracellular domain of NPR-A on the surface of cardiomyocytes and cardiac fibroblasts.
-
Guanylyl Cyclase Activation: This binding event induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.
-
cGMP Production: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9]
-
Downstream Effectors: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which then phosphorylates various downstream target proteins, mediating the anti-hypertrophic and anti-fibrotic effects of BNP.
Regulation of this compound Gene Expression
The expression of this compound is tightly controlled at both the transcriptional and post-transcriptional levels. It is abundantly expressed during embryonic development, downregulated after birth, and strongly re-induced in the ventricles in response to cardiac stress, such as hypertrophy and myocardial infarction.[10]
Transcriptional Regulation
The this compound gene is located in a conserved gene cluster with the Nppa gene, which encodes Atrial Natriuretic Peptide (ANP). Their expression is co-regulated by a complex interplay of transcription factors and epigenetic modifications.
-
Super-Enhancer: A critical regulatory element, identified as a "super-enhancer," is located upstream of the Nppa-Nppb locus.[11][12] This enhancer cluster is essential for the ventricular expression of both genes during development and in response to stress.[13] Deletion of this region leads to a significant reduction in this compound expression in the ventricles.[11]
-
Transcription Factors: Several key cardiac transcription factors bind to the promoter and enhancer regions of this compound to drive its expression. These include:
-
Nkx2-5: Essential for developmental expression in the ventricles.[10]
-
GATA4: A zinc-finger transcription factor that controls the expression of many cardiac genes, including this compound.[1]
-
NRSF/REST: This transcriptional repressor negatively regulates this compound expression in the healthy adult heart. During cardiac stress, NRSF is downregulated, leading to the de-repression and reactivation of this compound transcription.[14]
-
-
Epigenetic Modifications: The chromatin state of the Nppa-Nppb locus is dynamically regulated. In failing hearts, the reactivation of this compound is associated with active epigenetic marks, such as H3K27 acetylation (H3K27ac) and H3K9 demethylation at its promoter region.[10]
Post-Transcriptional Regulation
Beyond transcription, the expression of BNP is also controlled at the post-transcriptional level. The this compound mRNA contains an AT-rich element in its 3'-untranslated region (3'-UTR) that contributes to its instability.[14] This suggests that regulation of mRNA decay is a mechanism for controlling the steady-state levels of the this compound transcript and, consequently, the amount of BNP protein produced.
Quantitative Data on this compound Expression
The following tables summarize quantitative data from various experimental models, illustrating the dynamic regulation of this compound expression.
Table 1: this compound Expression in Genetically Modified Mouse Models
| Model | Tissue | Change in this compound mRNA | Citation |
| This compound+/- (Heterozygous Knockout) | Atria & Ventricles | ~50% decrease vs. Wild-Type | [4] |
| This compound-/- (Homozygous Knockout) | Cardiac Tissues | Complete loss of transcript | [4] |
| Super-Enhancer (RE1) Deletion | Ventricles | Strong reduction vs. Wild-Type | [11] |
Table 2: this compound Expression in Response to Cardiac Stress
| Model | Condition | Tissue | Change in this compound mRNA | Citation | | :--- | :--- | :--- | :--- | | Rat Cardiomyocytes | Endothelin-1, Phenylephrine, or PMA | Cultured Cells | Rapid increase, maximal within 1 hour |[1] | | Mouse Model | Aortic Constriction (Pressure Overload) | Ventricles | Marked increase |[5] | | Dahl Salt-Sensitive Rats | High Salt (8% NaCl) Diet | Cardiac Tissue | Significant increase vs. Normal Salt Diet |[15] |
Experimental Protocols
Investigating the function and regulation of this compound involves a range of molecular biology techniques. Below are detailed methodologies for key experiments.
Experimental Workflow Overview
A typical workflow to investigate the regulation of this compound by a specific factor (e.g., a transcription factor or a drug candidate) involves modulating the factor in cardiac cells, followed by an analysis of gene and protein expression and promoter activity.
Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to quantify this compound mRNA levels.
-
RNA Isolation:
-
Isolate total RNA from cultured cardiac cells or tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
DNase Treatment (Optional but Recommended):
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random hexamer primers.[5]
-
The reaction typically involves an incubation at 42°C for 50-60 minutes, followed by heat inactivation of the enzyme at 70°C for 15 minutes.[7]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix on ice. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
Diluted cDNA template (typically a 1:10 or 1:20 dilution)
-
Nuclease-free water to the final volume.
-
-
Run the reactions in a real-time PCR thermal cycler using a standard cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds (denaturation) and 60°C for 60 seconds (annealing/extension).[3]
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for this compound and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of a transcription factor on the this compound promoter and enhancer regions.
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release nuclei.
-
Resuspend the nuclear pellet in an SDS lysis buffer.
-
Shear the chromatin into fragments of 200-700 bp using sonication.[17] The optimal sonication conditions must be empirically determined.
-
-
Immunoprecipitation (IP):
-
Dilute the sheared chromatin and pre-clear it with Protein A/G magnetic beads to reduce non-specific binding.[10]
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the transcription factor of interest. Include a negative control IP with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[17]
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1M NaHCO₃).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification column.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform next-generation sequencing (NGS) on the prepared library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing the binding sites of the transcription factor.
-
Protocol: Luciferase Reporter Assay
This protocol is used to measure the activity of the this compound promoter in response to specific stimuli or transcription factors.
-
Construct Preparation:
-
Clone the this compound promoter region of interest into a luciferase reporter vector (e.g., pGL3-Basic). This places the luciferase gene under the control of the this compound promoter.
-
-
Cell Culture and Transfection:
-
Plate cardiac cells (e.g., H9c2 or primary cardiomyocytes) in 6-well or 12-well plates.
-
Co-transfect the cells with:
-
The this compound promoter-luciferase construct.
-
An expression vector for the transcription factor of interest (or treat with a drug compound post-transfection).
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency.[18]
-
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[19]
-
-
Luminescence Measurement:
-
Transfer a portion of the cell lysate to a luminometer plate.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence.
-
Next, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.[18]
-
-
Data Analysis:
-
For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Compare the normalized luciferase activity between different experimental conditions (e.g., with vs. without the transcription factor) to determine the effect on this compound promoter activity.
-
References
- 1. opentrons.com [opentrons.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mcgill.ca [mcgill.ca]
- 4. Western Blot Protocol [protocols.io]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. 2.5. Western blot analysis to assess protein expression [bio-protocol.org]
- 13. clyte.tech [clyte.tech]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. genscript.com [genscript.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
- 19. fredhutch.org [fredhutch.org]
An In-depth Technical Guide to the Natriuretic Peptide B (Nppb) Signaling Pathway and its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a cardiac hormone pivotal in cardiovascular homeostasis. Secreted primarily by ventricular cardiomyocytes in response to mechanical stress, this compound plays a crucial role in regulating blood pressure, blood volume, and cardiac remodeling. Its signaling pathway presents a key therapeutic target for a variety of cardiovascular diseases, including heart failure. This technical guide provides a comprehensive overview of the this compound signaling cascade, its downstream targets, and detailed experimental protocols for its investigation.
The this compound Signaling Pathway: A Core Overview
The this compound signaling pathway is initiated by the binding of this compound to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B). This interaction triggers a cascade of intracellular events, primarily mediated by the second messenger cyclic guanosine monophosphate (cGMP).
Ligand-Receptor Interaction
Second Messenger Generation
The activated NPR-B catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The production of cGMP is a critical step in the this compound signaling cascade, and its intracellular concentration is tightly regulated. The half-maximal effective concentration (EC50) for BNP-induced cGMP production in cardiomyocytes has been reported to be in the nanomolar range, highlighting the potency of this signaling pathway.
Downstream Effector: Protein Kinase G (PKG)
The primary downstream effector of cGMP is the serine/threonine-specific Protein Kinase G (PKG). cGMP binding to the regulatory domain of PKG induces a conformational change that activates its kinase domain. Activated PKG then phosphorylates a multitude of downstream target proteins, modulating their activity and leading to the physiological effects of this compound.
The following diagram illustrates the core this compound signaling pathway:
Expression of Natriuretic Peptide B (Nppb) Across Tissues and Organs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a peptide hormone encoded by the this compound gene. Initially identified in the porcine brain, it is now well-established as a crucial cardiac hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stress and stretching.[1] This guide provides a comprehensive overview of this compound expression in various human tissues and organs, details on its signaling pathways, and methodologies for its detection and quantification.
This compound plays a significant role in cardiovascular homeostasis through its involvement in natriuresis, diuresis, vasodilation, and the inhibition of the renin-angiotensin-aldosterone system.[1] Consequently, plasma levels of this compound and its N-terminal pro-hormone (NT-proBNP) are widely utilized as biomarkers for the diagnosis and prognosis of heart failure.[2] Beyond its cardiac functions, this compound expression has been detected in various other tissues, suggesting a broader physiological role.
This document serves as a technical resource, presenting quantitative expression data, detailed experimental protocols, and visual representations of associated molecular pathways to support further research and therapeutic development related to this compound.
Quantitative Expression of this compound
The expression of the this compound gene varies significantly across different human tissues, with the highest levels observed in the heart muscle. The following tables summarize the messenger RNA (mRNA) expression levels in various tissues, presented in normalized Transcripts Per Million (nTPM) based on data from the Human Protein Atlas, which combines data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) projects.[3]
mRNA Expression of this compound in Human Tissues
| Tissue Category | Tissue | nTPM |
| Cardiovascular | Heart Muscle | 1334.9 |
| Adipose Tissue | 0.2 | |
| Nervous System | Brain (Cerebral Cortex) | 0.1 |
| Brain (Cerebellum) | 0.0 | |
| Spinal Cord | 0.0 | |
| Renal and Urinary | Kidney | 0.0 |
| Urinary Bladder | 0.1 | |
| Respiratory | Lung | 0.1 |
| Gastrointestinal | Stomach | 0.1 |
| Small Intestine | 0.2 | |
| Colon | 0.2 | |
| Liver | 0.0 | |
| Pancreas | 0.0 | |
| Endocrine | Adrenal Gland | 0.1 |
| Thyroid Gland | 0.1 | |
| Reproductive | Ovary | 0.3 |
| Testis | 0.0 | |
| Uterus | 0.2 | |
| Integumentary | Skin | 0.1 |
| Musculoskeletal | Skeletal Muscle | 0.0 |
| Immune System | Spleen | 0.1 |
| Lymph Node | 0.1 | |
| Bone Marrow | 0.2 |
Data sourced from the Human Protein Atlas.[3] nTPM values represent the consensus dataset.
This compound Signaling Pathways
This compound exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction initiates a signaling cascade that leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to a range of physiological responses.[4]
This compound Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Targets of cGMP/cGKI in Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of the Nppa–this compound cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Nppb Gene: A Technical Guide for Researchers
An in-depth exploration of the evolutionary history, conserved regulatory mechanisms, and functional significance of the natriuretic peptide B gene (Nppb), providing a crucial resource for researchers in cardiovascular biology and drug development.
Abstract
The natriuretic peptide B gene, this compound, encoding the B-type natriuretic peptide (BNP), is a critical regulator of cardiovascular homeostasis. Its product, BNP, is a well-established biomarker for heart failure. This technical guide delves into the evolutionary conservation of the this compound gene, providing a comprehensive overview of its genomic organization, regulatory elements, and the functional implications of its conservation across vertebrate species. We present quantitative data on sequence homology, detail conserved signaling pathways, and provide a collection of key experimental protocols to facilitate further research in this area. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this compound and the natriuretic peptide system in health and disease.
Introduction
The natriuretic peptide system plays a pivotal role in maintaining cardiovascular and renal homeostasis. B-type natriuretic peptide (BNP), encoded by the this compound gene, is a cardiac hormone primarily secreted by ventricular cardiomyocytes in response to myocardial stress and stretching. Its physiological effects, including natriuresis, diuresis, and vasodilation, are crucial for regulating blood pressure and fluid balance. The evolutionary conservation of the this compound gene and its protein product underscores their fundamental biological importance. Understanding this conservation provides valuable insights into the fundamental mechanisms of cardiovascular regulation and offers a platform for the development of novel therapeutic strategies.
Evolutionary History and Phylogeny
The natriuretic peptide gene family, which includes atrial natriuretic peptide (Nppa), B-type natriuretic peptide (this compound), and C-type natriuretic peptide (Nppc), has a rich evolutionary history. Evidence suggests that Nppa and this compound arose from tandem duplications of an ancestral C-type natriuretic peptide gene (CNP-3) over 500 million years ago.[1] This shared ancestry is reflected in their genomic organization, with Nppa and this compound often found in a conserved gene cluster in mammalian genomes.[2][3]
A phylogenetic analysis of the this compound gene reveals its evolutionary relationships across different vertebrate lineages.
Conservation of Gene and Protein Structure
The this compound gene and its protein product, BNP, exhibit a significant degree of sequence conservation across vertebrate species, highlighting the essential nature of their function.
Gene Sequence Conservation
The genomic sequence of the this compound gene, including both exons and introns, shows remarkable conservation, particularly in regulatory regions.
| Species | Homology to Human this compound (%) |
| Chimpanzee | >98% |
| Rhesus Monkey | ~95% |
| Mouse | ~75% |
| Dog | ~80% |
| Chicken | ~60% |
| Zebrafish | ~50% |
Table 1: this compound Gene Sequence Homology. This table summarizes the approximate percentage of sequence identity of the this compound gene in various species compared to the human this compound gene.
Protein Sequence Conservation
The amino acid sequence of the mature BNP peptide is also highly conserved, especially the 17-amino acid ring structure formed by a disulfide bond, which is critical for its biological activity.
| Species | BNP Peptide Length (amino acids) | Amino Acid Identity to Human BNP (%) |
| Human | 32 | 100 |
| Mouse | 45 | 59 |
| Rat | 45 | 57 |
| Dog | 32 | 84 |
| Pig | 32 | 81 |
| Chicken | 32 | 53 |
| Zebrafish | 32 | 47 |
Table 2: BNP Protein Sequence Conservation. This table presents the length and percentage of amino acid identity of the mature BNP peptide in different vertebrate species compared to human BNP.
Conservation of Regulatory Elements
The expression of the this compound gene is tightly regulated by a complex interplay of transcription factors and epigenetic modifications. The conservation of regulatory elements within the this compound locus is a key aspect of its evolutionary story.
The Nppa-Nppb Gene Cluster and Shared Enhancers
In mammals, the Nppa and this compound genes are located in a conserved cluster and are co-regulated by shared cis-regulatory elements.[1][3] A key regulatory feature is a large, evolutionarily conserved enhancer cluster, often referred to as a "super-enhancer," located upstream of the this compound gene.[4] This super-enhancer is crucial for the developmental and stress-induced expression of both Nppa and this compound in the heart.[4]
Conserved Transcription Factor Binding Sites
The promoter and enhancer regions of the this compound gene contain conserved binding sites for key cardiac transcription factors, including GATA4, NKX2-5, and MEF2.[2] The presence of these conserved sites across species highlights a common regulatory network governing this compound expression in the heart.
Functional Conservation
The fundamental physiological roles of BNP are largely conserved across vertebrates, reflecting the ancient origins of the natriuretic peptide system in regulating fluid and electrolyte balance.
Signaling Pathway
BNP exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
Physiological Roles
The primary functions of BNP in regulating blood pressure and fluid volume are conserved from fish to mammals. In response to increased cardiac stretch, BNP is released and acts to reduce cardiac load.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the evolutionary conservation and function of the this compound gene.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a standard method to quantify the expression levels of the this compound gene in different tissues and under various experimental conditions.
Methodology:
-
RNA Extraction: Isolate total RNA from cardiac tissue or other tissues of interest using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Perform qPCR using cDNA as a template, gene-specific primers for this compound, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Normalize the this compound expression levels to a stable housekeeping gene and calculate the relative expression using the delta-delta Ct method.
In Situ Hybridization (ISH) for Localization of Gene Expression
ISH is a powerful technique to visualize the spatial expression pattern of this compound mRNA within tissues.
Methodology:
-
Probe Synthesis: Generate a labeled antisense RNA probe complementary to the this compound mRNA sequence.
-
Tissue Preparation: Fix and section the tissue of interest.
-
Hybridization: Hybridize the labeled probe to the tissue sections.
-
Detection: Detect the hybridized probe using an antibody conjugated to an enzyme that catalyzes a colorimetric reaction or a fluorescent molecule.
-
Imaging: Visualize the localization of the this compound mRNA under a microscope.
Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions
ChIP is used to identify the binding of specific transcription factors to the regulatory regions of the this compound gene.
Methodology:
-
Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde.
-
Chromatin Shearing: Shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify the genomic regions bound by the transcription factor.
CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system allows for the targeted disruption of the this compound gene to study its function in vivo or in vitro.
Methodology:
-
Guide RNA Design: Design single guide RNAs (sgRNAs) that target a specific region of the this compound gene.
-
Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNAs into cells or embryos.
-
Gene Editing: The Cas9 nuclease, guided by the sgRNA, creates a double-strand break in the this compound gene.
-
Screening for Knockouts: Screen for cells or animals with mutations in the this compound gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
ELISA is a widely used method to measure the concentration of BNP in biological fluids such as plasma or serum.
Methodology:
-
Coating: Coat a microplate with a capture antibody specific for BNP.
-
Sample Incubation: Add the sample containing BNP to the wells and incubate.
-
Detection Antibody: Add a detection antibody that is also specific for BNP and is conjugated to an enzyme.
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product, which is proportional to the concentration of BNP in the sample.
Mass Spectrometry (MS) for Peptide Analysis
Mass spectrometry provides a highly specific and sensitive method for the absolute quantification of BNP and its various processed forms.
Methodology:
-
Sample Preparation: Extract and purify BNP from the biological sample.
-
Ionization: Ionize the BNP peptides.
-
Mass Analysis: Separate the ionized peptides based on their mass-to-charge ratio.
-
Detection: Detect the separated ions and generate a mass spectrum.
-
Quantification: Quantify the amount of BNP by comparing the signal intensity to that of a known standard.
Conclusion
The evolutionary conservation of the this compound gene and its protein product, BNP, highlights their indispensable role in cardiovascular physiology. From its ancient origins to its complex regulation in mammals, the study of this compound conservation provides a powerful framework for understanding the fundamental principles of cardiac function and disease. The experimental approaches detailed in this guide offer a toolkit for researchers to further unravel the intricacies of the natriuretic peptide system and to develop innovative therapeutic strategies for cardiovascular disorders.
References
- 1. The Impact of Natriuretic Peptides on Heart Development, Homeostasis, and Disease [mdpi.com]
- 2. Structure and function of the Nppa–this compound cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. ahajournals.org [ahajournals.org]
The Discovery and Endocrine Significance of Brain Natriuretic Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of Brain Natriuretic Peptide (BNP), a pivotal biomarker in cardiovascular medicine. We delve into the seminal experiments that led to its identification, the elucidation of its structure and physiological functions, and the signaling pathways through which it exerts its effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational research that has shaped our understanding of this critical cardiac hormone.
Introduction: The Heart as an Endocrine Organ
The journey to understanding Brain Natriuretic Peptide (BNP) begins with a paradigm shift in cardiovascular physiology: the recognition of the heart as an endocrine organ. This concept was firmly established in 1981 by Adolfo de Bold and his team, who discovered that extracts from atrial muscle cells could induce potent natriuresis (sodium excretion) and diuresis (water excretion) when injected into rats. This led to the isolation of Atrial Natriuretic Peptide (ANP), the first identified cardiac hormone. This groundbreaking discovery set the stage for the search for other cardiac-derived factors with similar properties.
The Discovery of Brain Natriuretic Peptide (BNP)
In 1988, a second member of the natriuretic peptide family was identified by a team of Japanese researchers led by Tetsuji Sudoh.[1] While investigating porcine brain extracts for novel peptides with pharmacological activities similar to ANP, they isolated a 26-amino acid peptide that displayed potent chick rectum relaxant activity, a characteristic bioassay for natriuretic peptides.[2] Due to its initial discovery in the brain, it was named Brain Natriuretic Peptide (BNP).[2]
Subsequent research by the same group led to the identification of a longer, 32-amino acid form of porcine BNP, designated BNP-32, which was found to be the major form in the porcine brain.[3] Despite its name, it was soon discovered that the primary site of BNP synthesis and secretion is not the brain, but the cardiac ventricles, particularly in response to ventricular stretch and pressure overload.
Timeline of Key Discoveries
| Year | Discovery | Key Researchers | Citation |
| 1981 | Discovery of Atrial Natriuretic Peptide (ANP), establishing the heart as an endocrine organ. | Adolfo J. de Bold | |
| 1988 | Isolation and sequencing of a 26-amino acid Brain Natriuretic Peptide (BNP) from porcine brain. | Tetsuji Sudoh, et al. | [2] |
| 1988 | Isolation and sequencing of the 32-amino acid form of porcine BNP (BNP-32). | Tetsuji Sudoh, et al. | [3] |
| 1989 | Development of a specific radioimmunoassay for BNP. | [4] | |
| 1989 | Cloning and sequencing of the cDNA encoding the precursor for human BNP. | [5] | |
| 1990 | Identification of C-type Natriuretic Peptide (CNP) in porcine brain. | Tetsuji Sudoh, et al. | [6] |
Structure and Biosynthesis of BNP
Amino Acid Sequence and Molecular Weight
The amino acid sequences of porcine and human BNP share considerable homology, particularly within the 17-amino acid ring structure formed by a disulfide bond between two cysteine residues.
Table 1: Amino Acid Sequence and Molecular Weight of Porcine and Human BNP-32
| Species | Amino Acid Sequence | Molecular Weight (Da) |
| Porcine BNP-32 | Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr | ~3483 |
| Human BNP-32 | Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His | 3464.04[7] |
Biosynthesis and Processing
BNP is synthesized as a preprohormone, preproBNP, which is then cleaved to proBNP. In response to myocardial stretch, proBNP is released and cleaved by the enzyme corin into the biologically active 32-amino acid C-terminal fragment (BNP-32) and an inactive 76-amino acid N-terminal fragment (NT-proBNP).
Experimental Protocols
Isolation and Purification of Porcine BNP
The initial isolation of BNP from porcine brain involved a multi-step purification process.
Experimental Workflow for Porcine BNP Isolation
Detailed Methodology:
-
Tissue Extraction: Porcine brains were homogenized in a solution of acetic acid to extract peptides and prevent enzymatic degradation.
-
Acetone Precipitation: The homogenate was treated with acetone to precipitate larger proteins, leaving smaller peptides like BNP in the supernatant.
-
Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography to separate molecules based on size. Fractions were tested for activity using the chick rectum relaxation bioassay.
-
Immunoaffinity Chromatography: A highly specific purification step was employed using antibodies raised against a synthetic fragment of porcine BNP. This allowed for the selective capture of BNP from the partially purified extract.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved using RP-HPLC, which separates peptides based on their hydrophobicity, yielding highly purified BNP.[8]
Functional Characterization of BNP
The biological activities of the newly discovered peptide were assessed using various bioassays.
Table 2: Early Functional Characterization of Porcine BNP
| Bioassay | Experimental Model | Observed Effect | Citation |
| Chick Rectum Relaxation | Isolated chick rectum tissue | Potent relaxation of the smooth muscle. | [2] |
| Natriuresis and Diuresis | Anesthetized rats | Intravenous injection of BNP (0.5 and 5.0 nmol/kg) produced a rapid and marked increase in urine and sodium excretion. | [9] |
| Hypotension | Anesthetized DOCA-salt hypertensive rats | Intravenous injection of BNP (0.5 and 5.0 nmol/kg) caused a significant reduction in blood pressure. | [9] |
Experimental Protocol for Assessing Natriuretic and Diuretic Effects in Rats:
-
Animal Preparation: Male Wistar rats were anesthetized, and catheters were inserted into the jugular vein (for infusions), carotid artery (for blood pressure monitoring), and bladder (for urine collection).
-
Baseline Measurement: A baseline period was established to measure urine flow and electrolyte concentrations.
-
BNP Administration: A bolus intravenous injection of synthetic porcine BNP at various doses was administered.
-
Data Collection: Urine was collected at timed intervals, and the volume was measured. Sodium and potassium concentrations in the urine were determined by flame photometry. Arterial blood pressure was continuously monitored.
Signaling Pathway of BNP
BNP exerts its biological effects by binding to specific receptors on the surface of target cells. The primary signaling mechanism involves the generation of the second messenger cyclic guanosine monophosphate (cGMP).
BNP Signaling Pathway
Key Components of the BNP Signaling Pathway:
-
Natriuretic Peptide Receptor-A (NPR-A): This is the primary receptor for both ANP and BNP. It is a transmembrane guanylyl cyclase receptor. Binding of BNP to the extracellular domain of NPR-A activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Cyclic Guanosine Monophosphate (cGMP): As a second messenger, cGMP activates downstream effectors, primarily Protein Kinase G (PKG).
-
Protein Kinase G (PKG): This serine/threonine kinase phosphorylates various intracellular proteins, leading to the physiological effects of BNP, such as smooth muscle relaxation (vasodilation) and regulation of ion channels in the kidney (natriuresis).
-
Natriuretic Peptide Receptor-C (NPR-C): This receptor acts as a clearance receptor. It binds all natriuretic peptides and internalizes them for lysosomal degradation, thereby removing them from circulation. It does not have guanylyl cyclase activity.
-
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cGMP to 5'-GMP, thus terminating the signal.
Conclusion
The discovery of Brain Natriuretic Peptide has had a profound impact on our understanding of cardiovascular homeostasis and has provided a crucial tool for the diagnosis and management of heart failure. From its unexpected discovery in the brain to its establishment as a key cardiac hormone, the history of BNP research is a testament to the importance of fundamental scientific inquiry. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research and the development of novel therapeutic strategies targeting the natriuretic peptide system.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay for brain natriuretic peptide (BNP) detection of BNP in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and sequence analysis of cDNA encoding a precursor for human brain natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-type natriuretic peptide (CNP): a new member of natriuretic peptide family identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain Natriuretic Peptide-32 human = 97 HPLC, powder 124584-08-3 [sigmaaldrich.com]
- 8. Isolation and identification of a high molecular weight brain natriuretic peptide in porcine cardiac atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natriuretic and hypotensive effects of brain natriuretic peptide in anaesthetized DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nppb as a Biomarker for Heart Failure Diagnosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natriuretic Peptide Precursor B (Nppb), and its processed peptides, B-type Natriuretic Peptide (BNP) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP), are pivotal biomarkers in the diagnosis and prognosis of heart failure. This technical guide provides a comprehensive overview of the molecular biology of this compound, its signaling pathways in cardiac pathophysiology, detailed experimental protocols for its quantification, and a summary of its diagnostic accuracy. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in cardiovascular research.
Introduction: The Role of this compound in Cardiac Homeostasis and Heart Failure
The this compound gene encodes a pre-prohormone that is proteolytically cleaved to produce the biologically active 32-amino acid peptide, B-type natriuretic peptide (BNP), and the inactive 76-amino acid N-terminal fragment, NT-proBNP.[1] In healthy individuals, this compound is primarily expressed in the cardiac ventricles at low levels. However, in response to ventricular stretch and wall tension, hallmarks of heart failure, the expression of the this compound gene is significantly upregulated.[1][2] This leads to increased synthesis and secretion of proBNP, which is then cleaved into BNP and NT-proBNP upon release into the circulation.
BNP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This interaction catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn mediates a range of downstream effects, including vasodilation, natriuresis, and diuresis. These actions collectively reduce cardiac preload and afterload, thereby counteracting the pathological remodeling and hemodynamic stress associated with heart failure. Due to its longer half-life and greater stability in circulation, NT-proBNP is often the preferred biomarker for clinical assays.[1]
The this compound Signaling Pathway in Heart Failure
The signaling cascade initiated by this compound-derived BNP plays a crucial role in mitigating the progression of heart failure. The key steps are outlined below and visualized in the accompanying diagram.
-
Stimulus: Increased ventricular wall stress and stretch due to volume or pressure overload in heart failure.
-
This compound Upregulation: Cardiac myocytes increase the transcription of the this compound gene and translation of the this compound pre-prohormone.
-
Prohormone Cleavage: ProBNP is cleaved into active BNP and the stable NT-proBNP fragment.
-
Receptor Binding: Circulating BNP binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, including vascular smooth muscle cells and kidney cells.
-
cGMP Production: The intracellular guanylyl cyclase domain of NPR-A is activated, leading to the production of cyclic GMP (cGMP).
-
Downstream Effects: cGMP activates protein kinase G (PKG), which mediates the physiological responses of vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
References
molecular structure and isoforms of Nppb protein
An In-depth Technical Guide on the Molecular Structure and Isoforms of Natriuretic Peptide B (Nppb) Protein
Introduction
Natriuretic Peptide B (this compound), also known as Brain Natriuretic Peptide (BNP), is a pivotal cardiac hormone involved in cardiovascular homeostasis, including the regulation of blood pressure and fluid balance.[1][2] Initially discovered in the porcine brain, it is primarily synthesized and secreted by cardiac ventricular myocytes in response to myocardial stretch.[1][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its various isoforms, post-translational modifications, and associated signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are focused on cardiovascular diseases.
Molecular Structure and Processing of this compound
The human this compound gene is located on chromosome 1 at position p36.22.[1][2] The synthesis and processing of the this compound protein is a multi-step process that results in biologically active and inactive fragments.
The initial translation product is a 134-amino acid preprohormone (preproBNP).[1][3] Following the cleavage of a 26-residue N-terminal signal peptide, a 108-amino acid prohormone (proBNP) is formed.[1][3] This prohormone is the primary storage form within cardiomyocytes. Upon physiological stimuli, such as ventricular wall stress, proBNP is cleaved into two main fragments which are secreted into the bloodstream in equimolar amounts:[3]
-
BNP-32: A 32-amino acid, biologically active C-terminal peptide.[1][3][4]
-
NT-proBNP: A 76-amino acid, biologically inactive N-terminal fragment.[1][3][4]
The cleavage of proBNP is a critical step for its activation and is primarily mediated by the endoproteases FURIN and CORIN, which cleave the prohormone at the Arginine-102 residue.[5][6] Further proteolytic cleavage of BNP-32 by enzymes like dipeptidyl peptidase-4 (DPP4) and neutral endopeptidase (MME) can result in shorter, less active peptide fragments.[6]
Structural Features
A key structural feature of the natriuretic peptide family, including BNP, is a 17-amino acid ring formed by a disulfide bond.[4] This ring structure is crucial for the peptide's biological activity.
Post-Translational Modifications
Post-translational modifications play a significant role in the regulation of this compound processing and activity. The most notable modification is O-glycosylation. ProBNP is known to be O-glycosylated at several residues, and this glycosylation can inhibit its cleavage by FURIN and CORIN.[6][7] Specifically, glycosylation at Threonine-71 has been shown to prevent the processing of proBNP into NT-proBNP and active BNP.[7] In conditions of acute decompensated heart failure, a decrease in proBNP glycosylation is observed, which, coupled with an increase in furin activity, leads to enhanced processing of proBNP and higher circulating levels of BNP and NT-proBNP.[7][8]
This compound Isoforms
Alternative splicing of the this compound gene can result in different protein isoforms. For instance, in mice, two transcript variants have been identified which encode for a longer isoform 1 and a shorter isoform 2. The shorter variant utilizes an alternate in-frame splice site in the 5' coding region.[9] While the existence of multiple isoforms adds to the complexity of this compound biology, their specific functional differences are an area of ongoing research.
Quantitative Data on this compound and its Products
The following table summarizes the key quantitative data related to the human this compound protein and its processed forms.
| Protein Form | Number of Amino Acids | Molecular Weight (approx. kDa) | Key Features |
| preproBNP | 134 | ~14.7 | Initial translation product.[1] |
| proBNP | 108 | ~11.9 | Prohormone stored in cardiomyocytes; undergoes glycosylation.[1] |
| NT-proBNP | 76 | ~8.4 | N-terminal inactive fragment; used as a clinical biomarker.[1][3][4] |
| BNP-32 | 32 | ~3.5 | C-terminal active hormone; contains a 17-amino acid ring.[1][3][4] |
| Shorter BNP forms | <32 | <3.5 | Result from further cleavage of BNP-32 by proteases like DPP4 and MME.[6] |
This compound Signaling Pathway
The biological effects of BNP are mediated through its interaction with specific natriuretic peptide receptors (NPRs) on the surface of target cells.[1] The primary receptor for BNP is Natriuretic Peptide Receptor-A (NPR-A), also known as NPR1.[2][5] Binding of BNP to NPR-A activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[1]
Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, which in turn phosphorylate downstream target proteins. This signaling cascade results in a variety of physiological responses, including:
-
Vasodilation: Relaxation of smooth muscle cells in blood vessels, leading to a decrease in blood pressure.[1]
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.[1][5]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.[1][5]
-
Antifibrotic effects in the heart.[5]
BNP also binds to the Natriuretic Peptide Receptor-C (NPR-C), which is primarily involved in the clearance of natriuretic peptides from the circulation.[2]
Experimental Protocols for Studying this compound
The study of this compound structure, isoforms, and function involves a range of molecular and cellular biology techniques.
Analysis of this compound Expression
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of this compound in tissues and cells.
-
Western Blotting: To detect and quantify the different forms of the this compound protein (proBNP, NT-proBNP, BNP) using specific antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying circulating levels of NT-proBNP and BNP in plasma or serum samples, often used in clinical diagnostics.
Characterization of this compound Isoforms and Post-Translational Modifications
-
Mass Spectrometry (MS): A powerful tool to identify and characterize different protein isoforms and post-translational modifications like glycosylation.
-
2D Gel Electrophoresis: To separate protein isoforms based on their isoelectric point and molecular weight.
-
Site-Directed Mutagenesis: To investigate the functional role of specific amino acid residues, for example, by mutating glycosylation sites to study their effect on proBNP processing.
Functional Assays
-
Cell-based cGMP Assays: To measure the biological activity of BNP and its analogs by quantifying the production of cGMP in cells expressing NPR-A.
-
Receptor Binding Assays: To determine the binding affinity of different this compound forms to their receptors.
A General Experimental Workflow for Investigating this compound Isoforms
The following diagram illustrates a typical workflow for the investigation of novel this compound isoforms.
Conclusion
This compound is a critical cardiac hormone with a complex molecular biology. Its processing from a large precursor into active and inactive fragments is tightly regulated, notably by post-translational modifications such as glycosylation. The existence of various isoforms further adds to the intricate regulatory network governing this compound's function. A thorough understanding of the molecular structure, isoforms, and signaling pathways of this compound is essential for the development of novel diagnostic and therapeutic strategies for cardiovascular diseases. The experimental approaches outlined in this guide provide a framework for continued research in this important field.
References
- 1. What is this compound Protein - Creative BioMart [creativebiomart.net]
- 2. sinobiological.com [sinobiological.com]
- 3. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. academic.oup.com [academic.oup.com]
- 8. urgencemonastir.com [urgencemonastir.com]
- 9. This compound natriuretic peptide type B [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Post-Translational Modification of pro-Nppb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of pro-natriuretic peptide B (pro-Nppb), a critical precursor to the cardiac hormone B-type natriuretic peptide (BNP). Understanding the intricate regulation of pro-Nppb processing is paramount for the development of novel diagnostic and therapeutic strategies for cardiovascular diseases, particularly heart failure. This document details the key PTMs, the enzymes involved, and the functional consequences of these modifications. Furthermore, it provides detailed experimental protocols and data to facilitate further research in this field.
Core Post-Translational Modifications of pro-Nppb
The biological activity of Nppb is tightly regulated by a series of post-translational modifications, primarily proteolytic cleavage and O-glycosylation. These modifications determine the levels of circulating active BNP and its inactive N-terminal fragment, NT-proBNP, which are crucial biomarkers for heart failure.
Proteolytic Cleavage: The Activation Cascade
Pro-Nppb, a 108-amino acid polypeptide, undergoes endoproteolytic cleavage to release the biologically active 32-amino acid BNP and the 76-amino acid NT-proBNP. This processing is a critical step in the activation of the natriuretic peptide system.
Two key proprotein convertases, furin and corin , have been identified as the primary enzymes responsible for the cleavage of pro-Nppb.[1] Furin, a ubiquitously expressed subtilisin-like proprotein convertase, and corin, a cardiac-specific transmembrane serine protease, both recognize and cleave the pro-Nppb sequence.[1] Mass spectrometric analysis has revealed that furin-mediated cleavage of pro-Nppb results in the production of BNP(1-32), while corin-mediated cleavage can lead to the formation of BNP(4-32).[1] Studies have shown that a reduction in furin activity significantly impairs pro-Nppb processing.[1]
O-Glycosylation: A Key Regulator of Cleavage
Pro-Nppb is a glycoprotein that undergoes O-linked glycosylation, a modification that plays a crucial role in regulating its proteolytic processing.[2] Mutagenesis and mass spectrometry studies have indicated that O-glycosylation, particularly at Threonine 71 (Thr71) , which is located near the cleavage site, can sterically hinder the access of furin and corin, thereby inhibiting the processing of pro-Nppb.[2] Evidence strongly suggests that only pro-Nppb that is not glycosylated in the region of the cleavage site can be effectively processed into BNP and NT-proBNP.[2] This finding has significant implications for heart failure, where increased levels of glycosylated, unprocessed pro-Nppb are often observed.
Quantitative Data on pro-Nppb Processing
The interplay between glycosylation and proteolytic cleavage significantly impacts the circulating levels of active BNP. The following table summarizes the available quantitative data on the efficiency of pro-Nppb processing.
| pro-Nppb Form | Processing Enzyme | Relative Cleavage Efficiency | Reference |
| Non-glycosylated pro-Nppb | Furin | High | [2] |
| Glycosylated pro-Nppb | Furin | Low/Inefficient | [2] |
| T71A mutant pro-Nppb | Endogenous proteases | Increased processing | [2] |
| Wild-type human pro-Nppb (in rat myocytes) | Endogenous proteases | ~60% processed | [3] |
| Mutant human pro-Nppb (increased distance between glycosylation and cleavage sites) | Endogenous proteases | Increased processing | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the post-translational modifications of pro-Nppb.
Immunoprecipitation (IP) of pro-Nppb
This protocol is for the immunoprecipitation of pro-Nppb from cell lysates.
Materials:
-
Cell lysate (1-3 mg/mL total protein)
-
Primary antibody against pro-Nppb (2-10 µg)
-
Normal rabbit IgG (as a negative control)
-
Protein A/G agarose beads
-
IP Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., cold PBS)
-
1X SDS Sample Buffer
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of cell lysate.
-
Add 2-10 µg of the primary anti-pro-Nppb antibody. For the negative control, add an equivalent amount of normal rabbit IgG to a separate tube.
-
Incubate the lysate-antibody mixture for 1-4 hours or overnight at 4°C with gentle rotation.[4]
-
Add 50-100 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for an additional 1-3 hours at 4°C with gentle rotation.
-
Pellet the agarose beads by centrifugation at 1,000 x g for 30 seconds at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet five times with 500 µL of cold IP Lysis Buffer, pelleting the beads by centrifugation between each wash.
-
After the final wash, resuspend the pellet in 40 µL of 1X SDS Sample Buffer.
-
Boil the sample for 5 minutes at 95-100°C.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
Western Blot Analysis of pro-Nppb and its Fragments
This protocol outlines the steps for detecting pro-Nppb, NT-proBNP, and BNP in protein samples.
Materials:
-
Protein samples (cell lysates, immunoprecipitated proteins)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for pro-Nppb, NT-proBNP, or BNP
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NT-proBNP) diluted in blocking buffer. Optimal antibody concentration and incubation time should be determined empirically, but a starting point is a 1:1000 dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.
Mass Spectrometry for O-Glycan Analysis of pro-Nppb
This protocol provides a general workflow for the analysis of O-linked glycans on pro-Nppb.
Materials:
-
Purified pro-Nppb
-
Reductive β-elimination reagents (e.g., sodium borohydride in sodium hydroxide)
-
Desalting columns
-
Matrix for MALDI-TOF MS (e.g., 2,5-dihydroxybenzoic acid)
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Glycan Release: Release O-linked glycans from purified pro-Nppb using reductive β-elimination. This chemical method cleaves the glycosidic bond between the glycan and the serine or threonine residue.
-
Purification and Desalting: Purify the released glycans from peptides and salts using a desalting column (e.g., a C18 Sep-Pak cartridge).
-
Mass Spectrometric Analysis:
-
MALDI-TOF MS: Mix the purified glycans with a suitable matrix and spot onto a MALDI plate. Acquire mass spectra to determine the masses of the different glycan structures present.
-
LC-ESI-MS/MS: For more detailed structural information, separate the glycans by liquid chromatography and analyze by electrospray ionization tandem mass spectrometry. Fragmentation analysis can reveal the sequence and branching of the monosaccharides.
-
Site-Directed Mutagenesis of the this compound Gene
This protocol describes the use of overlap extension PCR to introduce a specific mutation, such as T71A, into the this compound gene to study the effects of glycosylation.
Materials:
-
Plasmid DNA containing the this compound gene
-
Pfu DNA polymerase or another high-fidelity polymerase
-
dNTPs
-
Four primers: two outer primers (A and D) and two internal, overlapping mutagenic primers (B and C). Primer C is the reverse complement of primer B and both contain the desired mutation.
-
DpnI restriction enzyme
-
Competent E. coli cells
Primer Design for T71A Mutation in Human this compound:
-
The codon for Threonine (T) is ACG. The codon for Alanine (A) is GCG. The mutation requires changing the first base from A to G.
-
Forward Mutagenic Primer (B): 5'-[Flanking Sequence]-GCG-[Flanking Sequence]-3'
-
Reverse Mutagenic Primer (C): 5'-[Reverse Complement of Flanking Sequence]-CGC-[Reverse Complement of Flanking Sequence]-3' Note: The exact primer sequences will depend on the specific vector and flanking regions of the this compound insert.
Procedure:
-
First Round of PCR:
-
Perform two separate PCR reactions.
-
Reaction 1: Use primers A and C with the this compound plasmid as a template.
-
Reaction 2: Use primers B and D with the this compound plasmid as a template.
-
These reactions will generate two DNA fragments with overlapping ends containing the mutation.
-
-
Purification: Purify the PCR products from both reactions to remove the initial template DNA and primers.
-
Second Round of PCR (Overlap Extension):
-
Combine the two purified fragments from the first round of PCR.
-
Perform a PCR reaction using the outer primers A and D. The overlapping ends of the fragments will anneal and serve as primers for each other, creating the full-length mutated this compound gene.
-
-
DpnI Digestion: Digest the final PCR product with DpnI to remove the original, methylated parental plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Screen colonies for the desired plasmid and verify the mutation by DNA sequencing.
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in pro-Nppb modification and signaling are provided below using Graphviz (DOT language).
Pro-Nppb Processing and Glycosylation Workflow
Caption: Workflow of pro-Nppb post-translational modification.
BNP Signaling Pathway
Caption: The BNP signaling cascade in cardiomyocytes.
Experimental Workflow for Studying pro-Nppb Glycosylation and Cleavage
Caption: Integrated workflow for analyzing pro-Nppb PTMs.
References
- 1. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Physiological Stimuli for Nppb Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gene encoding B-type natriuretic peptide (BNP), Nppb, is a critical regulator of cardiovascular homeostasis and a key biomarker in cardiac disease. Its expression is tightly controlled by a variety of physiological and pathophysiological stimuli, primarily within the heart but also in other tissues such as the nervous system. Understanding the intricate mechanisms that govern this compound gene expression is paramount for the development of novel therapeutic strategies for cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the core physiological stimuli that modulate this compound expression, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Physiological Stimuli and Quantitative Data
The expression of the this compound gene is dynamically regulated by a range of physiological signals. The following tables summarize the key stimuli and the corresponding quantitative changes observed in this compound mRNA expression.
Table 1: Mechanical and Biomechanical Stimuli
| Stimulus | Cell/Tissue Type | Fold Change in this compound mRNA | Experimental Model | Reference |
| Cyclic Mechanical Stretch | Adult Rat Cardiac Fibroblasts | 6.6-fold (4h), 3.2-fold (24h) | 10% cyclic stretch at 1 Hz | [1][2] |
| Piezo1 Agonist (Yoda1) | Adult Rat Cardiac Fibroblasts | 2.1-fold | Chemical activation | [1] |
Table 2: Hypertrophic and Pathological Stimuli
| Stimulus | Cell/Tissue Type | Fold Change in this compound mRNA | Experimental Model | Reference |
| Phenylephrine (PE) | Neonatal Rat Ventricular Myocytes (NRVMs) | Significant increase (specific fold change varies) | 100µM PE for 24-48h | [3][4][5][6] |
| Hypoxia | Cardiomyocytes | Upregulated (specific fold change varies) | 1% O2 for 24-48h | [7] |
Table 3: Inflammatory and Signaling Molecules
| Stimulus | Cell/Tissue Type | Fold Change in this compound mRNA | Experimental Model | Reference |
| Transforming Growth Factor-β (TGF-β) | Adult Rat Cardiac Fibroblasts | Upregulated (specific fold change varies) | TGF-β treatment | [8] |
| Interleukin-1β (IL-1β) & Tumor Necrosis Factor-α (TNF-α) | Cardiomyocytes | Upregulated (specific fold change varies) | Cytokine treatment | [9][10] |
Table 4: Neuronal Injury
| Stimulus | Cell/Tissue Type | Fold Change in this compound mRNA | Experimental Model | Reference |
| Sciatic Nerve Injury | Dorsal Root Ganglion (DRG) | Upregulated (specific fold change varies) | Sciatic nerve crush/ligation | [11] |
Signaling Pathways Regulating this compound Expression
The physiological stimuli mentioned above converge on specific signaling pathways that ultimately regulate the transcription of the this compound gene. Key pathways identified include the Piezo1 mechanotransduction pathway, TGF-β signaling, and inflammatory cytokine-mediated pathways.
Piezo1-Mediated Mechanotransduction
Mechanical stretch of cardiac fibroblasts activates the mechanosensitive ion channel Piezo1, leading to an influx of calcium ions. This calcium signal is a critical upstream event that initiates a signaling cascade resulting in increased this compound transcription.
References
- 1. TGF-β and WNT signaling pathways in cardiac fibrosis: non-coding RNAs come into focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Traditional Chinese medicine Qiliqiangxin attenuates phenylephrine-induced cardiac hypertrophy via upregulating PPARγ and PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantifying Nppb Expression in Tissue Samples using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a cardiac hormone crucial for regulating blood pressure and fluid balance.[1] Synthesized and secreted primarily by ventricular cardiomyocytes in response to cardiac stress and stretching, this compound plays a significant role in cardiovascular homeostasis.[1][2] Its expression is markedly upregulated in pathological conditions such as cardiac hypertrophy and heart failure, making it a key biomarker for diagnosis and prognosis of cardiovascular diseases.[2][3]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring mRNA expression levels, providing valuable insights into the transcriptional regulation of genes like this compound. This application note provides a detailed protocol for the accurate and reproducible quantification of this compound mRNA in tissue samples, with a particular focus on cardiac tissue. Adherence to best practices in RNA extraction from fibrous tissues, appropriate selection of reference genes, and rigorous data analysis are critical for obtaining reliable results. This document outlines a comprehensive workflow from tissue collection to data interpretation, in accordance with the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data quality and reproducibility.[4][5][6][7]
This compound Signaling Pathway
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This binding triggers the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to mediate downstream signaling cascades. These pathways ultimately lead to vasodilation, natriuresis, and diuresis, collectively reducing blood pressure and cardiac load.
This compound signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound expression in tissue samples, from initial sample preparation to the final qPCR reaction.
Experimental Workflow
The overall experimental workflow for quantifying this compound expression using qPCR is illustrated below.
Experimental workflow for this compound quantification.
Tissue Collection and Preservation
Proper tissue collection and preservation are paramount to prevent RNA degradation.
-
Euthanasia and Dissection: Perform euthanasia according to approved institutional animal care and use committee (IACUC) protocols. Dissect the target tissue (e.g., heart ventricles) rapidly on a clean, RNase-free surface, preferably on ice.
-
Sample Processing: Mince the tissue into small pieces (approximately 5 mm³) to facilitate homogenization.
-
Preservation: Immediately place the minced tissue into a cryovial and snap-freeze in liquid nitrogen. Store the samples at -80°C until RNA extraction. Alternatively, use an RNA stabilization reagent according to the manufacturer's instructions.
RNA Extraction from Fibrous Tissue (e.g., Heart)
Cardiac tissue is rich in fibrous connective tissue and contractile proteins, which can hinder efficient RNA extraction. The following protocol combines mechanical disruption with a column-based purification method for optimal results.
-
Homogenization:
-
Place a frozen piece of tissue (20-30 mg) into a 2 ml tube containing a stainless steel bead and 600 µl of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Fibrous Tissue Mini Kit).
-
Immediately homogenize the tissue using a bead mill homogenizer (e.g., TissueLyser) for 2-5 minutes at 25-30 Hz, or until the tissue is completely disrupted. Keep samples on ice whenever possible.
-
-
Lysate Processing:
-
Centrifuge the lysate for 3 minutes at full speed to pellet any insoluble material.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
RNA Purification:
-
Add 1 volume of 70% ethanol to the cleared lysate and mix well by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Follow the manufacturer's protocol for subsequent washes and DNase treatment to eliminate genomic DNA contamination.
-
Elute the RNA in 30-50 µl of RNase-free water.
-
RNA Quality Control
Assess the quantity and quality of the extracted RNA before proceeding to cDNA synthesis.
| Parameter | Method | Acceptance Criteria |
| Concentration | UV-Vis Spectrophotometry (e.g., NanoDrop) | > 50 ng/µl |
| Purity (A260/A280) | UV-Vis Spectrophotometry | 1.8 - 2.1 |
| Purity (A260/A230) | UV-Vis Spectrophotometry | > 1.8 |
| Integrity (RIN/RQI) | Agilent Bioanalyzer / TapeStation | > 7.0 |
cDNA Synthesis (Reverse Transcription)
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers to ensure unbiased representation of the transcriptome.
-
Reaction Setup: In an RNase-free tube, combine the following components on ice:
-
Total RNA (100 ng - 1 µg)
-
Reverse Transcriptase (e.g., SuperScript IV)
-
RT Buffer
-
dNTPs
-
Random Hexamers and Oligo(dT) primers
-
RNase Inhibitor
-
Nuclease-free water to a final volume of 20 µl.
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following program:
-
Primer annealing: 25°C for 10 minutes
-
Reverse transcription: 50-55°C for 30-60 minutes
-
Enzyme inactivation: 85°C for 5 minutes
-
-
Storage: Store the resulting cDNA at -20°C.
qPCR Primer Design and Validation
Use pre-validated primers whenever possible. If designing new primers, adhere to standard design principles.
Table of Pre-validated this compound Primers:
| Species | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| Human | This compound | TCTGGCTGCTTTGGGAGGAAGA | CCTTGTGGAATCAGAAGCAGGTG | ~100-150 |
| Mouse | This compound | TCCTAGCCAGTCTCCAGAGCAA | GGTCCTTCAAGAGCTGTCTCTG | ~100-150 |
Primer Efficiency Validation:
It is crucial to determine the amplification efficiency of each primer pair.
-
Create a 5-point serial dilution of a pooled cDNA sample (e.g., 1:1, 1:5, 1:25, 1:125, 1:625).
-
Run qPCR reactions for each dilution in triplicate.
-
Plot the Cq values against the log of the dilution factor.
-
Calculate the slope of the linear regression line.
-
Determine the primer efficiency using the formula: Efficiency = (10(-1/slope) - 1) x 100% .
-
An acceptable efficiency is between 90% and 110%.
-
Reference Gene Selection
The selection of stable reference genes is critical for accurate normalization of qPCR data. The stability of reference genes can vary between tissues and experimental conditions. For cardiac tissue, several studies have validated a panel of reference genes.
Recommended Reference Genes for Cardiac Tissue:
| Species | Recommended Stable Reference Genes |
| Human | IPO8, POLR2A, GAPDH, PPIA, YWHAZ, GUSB |
| Mouse | Hprt, Rpl13a, Tpt1 |
It is highly recommended to test a panel of 3-5 candidate reference genes and use algorithms like geNorm or NormFinder to determine the most stable combination for your specific experimental conditions.
qPCR Reaction
Perform qPCR using a SYBR Green-based master mix.
-
Reaction Setup: Prepare the following reaction mix on ice. Prepare a master mix for all reactions to minimize pipetting errors.
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted 1:5 to 1:10)
-
Nuclease-free water to a final volume of 10-20 µl.
-
-
Plate Setup: Include the following controls in your qPCR plate:
-
No Template Control (NTC): To detect contamination.
-
No Reverse Transcription Control (-RT): To detect genomic DNA contamination.
-
Biological replicates: At least three per experimental group.
-
Technical replicates: At least two per sample.
-
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
The following section details the steps for relative quantification of this compound expression using the Pfaffl method, which accounts for differences in primer efficiencies.
Data Analysis Workflow
Data analysis workflow for relative quantification.
Relative Quantification using the Pfaffl Method
-
Average Cq Values: Calculate the average Cq value for the technical replicates of each sample for both the target gene (this compound) and the reference gene(s).
-
Calculate ΔCq: For each sample, calculate the ΔCq for the target gene and the reference gene. The ΔCq is the difference between the Cq of a control sample (e.g., a calibrator sample or the average of the control group) and the Cq of the sample of interest.
-
ΔCqtarget = Cq(control, target) - Cq(sample, target)
-
ΔCqref = Cq(control, ref) - Cq(sample, ref)
-
-
Calculate the Expression Ratio: Use the Pfaffl formula to calculate the relative expression ratio, which takes into account the amplification efficiency (E) of each primer pair.
-
Ratio = (Etarget)ΔCqtarget / (Eref)ΔCqref
Where:
-
Etarget is the efficiency of the this compound primer pair.
-
Eref is the efficiency of the reference gene primer pair.
-
-
Normalization with Multiple Reference Genes: If using multiple reference genes, calculate the geometric mean of their expression ratios to obtain a normalization factor. Then, divide the expression ratio of the target gene by this normalization factor.
Data Presentation
Summarize the quantitative data in clearly structured tables.
Table 1: Raw Cq Values and Primer Efficiencies
| Sample Group | Biological Replicate | This compound Cq | Ref Gene 1 Cq | Ref Gene 2 Cq |
| Control | 1 | 24.5 | 18.2 | 20.1 |
| 2 | 24.8 | 18.1 | 20.3 | |
| 3 | 24.6 | 18.3 | 20.2 | |
| Treated | 1 | 21.3 | 18.4 | 20.4 |
| 2 | 21.5 | 18.2 | 20.1 | |
| 3 | 21.4 | 18.3 | 20.3 | |
| Primer Efficiency (E) | 1.98 (98%) | 2.01 (101%) | 1.95 (95%) |
Table 2: Calculated Relative Expression of this compound
| Sample Group | Biological Replicate | ΔCq this compound | ΔCq Ref Gene 1 | ΔCq Ref Gene 2 | This compound Expression Ratio | Ref Gene 1 Ratio | Ref Gene 2 Ratio | Normalization Factor (GeoMean) | Normalized this compound Expression |
| Control | 1 | 0.13 | 0.00 | 0.10 | 1.09 | 1.00 | 1.07 | 1.03 | 1.06 |
| 2 | -0.17 | 0.10 | -0.10 | 0.90 | 1.07 | 0.93 | 1.00 | 0.90 | |
| 3 | 0.03 | -0.10 | 0.00 | 1.02 | 0.93 | 1.00 | 0.96 | 1.06 | |
| Treated | 1 | 3.33 | -0.20 | -0.20 | 9.85 | 0.87 | 0.88 | 0.87 | 11.32 |
| 2 | 3.13 | 0.00 | 0.10 | 8.65 | 1.00 | 1.07 | 1.03 | 8.40 | |
| 3 | 3.23 | -0.10 | -0.10 | 9.23 | 0.93 | 0.93 | 0.93 | 9.92 |
Note: The control for ΔCq calculation is the average Cq of the control group.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound mRNA expression in tissue samples using qPCR. By following these guidelines, researchers can obtain accurate, reproducible, and high-quality data, which is essential for understanding the role of this compound in both physiological and pathological states and for the development of novel therapeutic strategies targeting the cardiovascular system.
References
- 1. Reference genes for gene expression studies in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of reference genes for cardiac RT-qPCR studies spanning the fetal to adult period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Nppb ELISA Kits in Serum and Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Nppb (Natriuretic peptide precursor B) ELISA kits for the quantitative determination of this compound concentrations in serum and plasma samples. Detailed experimental protocols, data interpretation guidelines, and relevant biological context are presented to assist researchers in obtaining accurate and reproducible results.
Introduction
Natriuretic peptide precursor B (this compound), also known as pro-brain natriuretic peptide (proBNP), is a prohormone that is proteolytically cleaved to release the biologically active B-type natriuretic peptide (BNP) and the N-terminal fragment (NT-proBNP). Secreted primarily by cardiac ventricular myocytes in response to myocardial stress and stretch, this compound and its cleavage products are established biomarkers for heart failure and are under investigation for their roles in a range of cardiovascular and other physiological and pathological processes. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantification of this compound in biological fluids, including serum and plasma.
This compound Signaling Pathway
This compound, through its active form BNP, exerts its biological effects by binding to the natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream target proteins within cardiomyocytes, leading to physiological responses such as vasodilation, natriuresis, and the inhibition of cardiac hypertrophy and fibrosis.[1][2][3][4]
Performance Characteristics of Commercial this compound ELISA Kits
The selection of an appropriate ELISA kit is critical for achieving reliable and accurate results. The following table summarizes the performance characteristics of several commercially available Human this compound ELISA kits. Researchers should consult the specific product datasheets for the most up-to-date information.
| Feature | Kit A (Example) | Kit B (Invitrogen Human proBNP/NPPB ELISA Kit)[5] | Kit C (Abcam Human NT-proBNP ELISA Kit)[6] |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
| Assay Type | Sandwich | Sandwich | Sandwich |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Cell Culture Medium | Serum, Plasma (Heparin, Citrate, EDTA) |
| Sensitivity | 0.56 ng/mL | 0.14 ng/mL | ≤ 11.5 pg/mL |
| Detection Range | 1.57-100 ng/mL | 0.137-100 ng/mL | 21.9 - 1400 pg/mL |
| Intra-assay Precision (CV%) | <10% | <10% | 4.3% |
| Inter-assay Precision (CV%) | <10% | <12% | 5.6% |
| Assay Time | ~4.5 hours | 4 hours 45 minutes | 1 hour 30 minutes |
Experimental Protocol
This protocol provides a general procedure for a sandwich ELISA for this compound in serum and plasma. It is essential to follow the specific instructions provided with the chosen ELISA kit, as incubation times, reagent volumes, and concentrations may vary.
Experimental Workflow
The sandwich ELISA workflow involves capturing the target antigen (this compound) between two antibodies, followed by enzymatic detection.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water as instructed in the kit manual.
-
Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A typical standard curve might include concentrations such as 100, 50, 25, 12.5, 6.25, 3.13, and 1.57 ng/mL, with the diluent serving as the zero standard (0 ng/mL).
-
Biotinylated Detection Antibody: Dilute the concentrated biotinylated detection antibody to its working concentration with the appropriate diluent.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP to its working concentration with the appropriate diluent.
Sample Preparation
Proper sample collection and handling are crucial for accurate results. Avoid repeated freeze-thaw cycles.
-
Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Centrifuge for 15-20 minutes at approximately 1000 x g.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
-
-
Plasma:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
-
Carefully collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 100 µL of each standard, sample, and control to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the diluted Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate as directed (e.g., 60 minutes at 37°C).
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).
-
Repeat the wash step as described in step 4.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Cover the plate and incubate in the dark at room temperature or 37°C for the specified time (e.g., 15-30 minutes). A blue color will develop.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other average absorbances.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.
-
Determine the this compound concentration of the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Incubation times too long | Adhere strictly to the incubation times specified in the protocol. | |
| Low Signal | Inactive reagents | Ensure reagents have been stored correctly and have not expired. |
| Incubation times too short | Adhere strictly to the incubation times specified in the protocol. | |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure thorough mixing. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standard dilutions carefully. |
| Pipetting errors | Use calibrated pipettes and ensure accurate pipetting technique. | |
| Plate reader settings incorrect | Verify the correct wavelength and other settings on the microplate reader. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting | Use consistent pipetting technique for all wells. |
| Incomplete washing | Ensure uniform and thorough washing of all wells. | |
| Temperature variation across the plate | Ensure the plate is incubated in a stable temperature environment. |
References
- 1. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]
- 5. Human proBNP/NPPB ELISA Kit (EHPROthis compound) - Invitrogen [thermofisher.com]
- 6. Human NT-proBNP ELISA Kit (ab263877) | Abcam [abcam.com]
Application Notes and Protocols for Nppb Knockout Mouse Models in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a cardiac hormone critically involved in cardiovascular homeostasis. Encoded by the this compound gene, it plays a key role in regulating blood pressure, blood volume, and cardiac remodeling. Elevated levels of BNP are a well-established biomarker for heart failure.[1][2] To elucidate the precise in vivo functions of this compound in cardiac physiology and pathology, knockout mouse models have been developed. These models are invaluable tools for investigating the consequences of this compound deficiency and for testing novel therapeutic strategies for cardiac diseases.
This document provides detailed application notes and protocols for the generation and characterization of this compound knockout mouse models for cardiac research.
Generation of this compound Knockout Mice
The generation of this compound knockout mice is most commonly achieved using CRISPR/Cas9 genome editing technology. This approach allows for the targeted disruption of the this compound gene, leading to a loss of function. The general workflow for creating this compound knockout mice using CRISPR/Cas9 is as follows:
Figure 1: Workflow for generating this compound knockout mice using CRISPR/Cas9.
Cardiac Phenotype of this compound Knockout Mice
This compound knockout mice may not exhibit an overt cardiac phenotype at baseline under normal physiological conditions. However, they often display an altered response to cardiac stress, such as pressure overload induced by transverse aortic constriction (TAC) or myocardial infarction.
Baseline Phenotype:
While some studies report no significant difference in cardiac morphology and function at baseline, others have observed subtle changes. It is crucial to establish a thorough baseline characterization of the specific knockout line being used.
Phenotype under Cardiac Stress:
Upon induction of cardiac stress, this compound knockout mice typically develop a more severe cardiac phenotype compared to wild-type controls. This can include:
-
Exacerbated Cardiac Fibrosis: A consistent finding in this compound knockout mice is an increase in cardiac fibrosis, both at baseline in older animals and more prominently after cardiac injury.
-
Variable Hypertrophic Response: The hypertrophic response in this compound knockout mice can be variable. Some studies report no significant difference in hypertrophy, while others show an attenuated or exacerbated response depending on the specific stress model and genetic background.
-
Cardiac Dysfunction: In response to pressure overload, this compound knockout mice may exhibit a more pronounced decline in cardiac function, as evidenced by reduced ejection fraction and fractional shortening.
Quantitative Data Summary:
The following tables summarize representative quantitative data from studies on this compound knockout mice. Note that specific values can vary depending on the mouse strain, age, and experimental conditions.
Table 1: Baseline Cardiac Parameters in Adult this compound Knockout Mice
| Parameter | Wild-Type | This compound Knockout |
| Heart Weight / Body Weight (mg/g) | ~4.5 | ~4.5 |
| Left Ventricular Ejection Fraction (%) | ~60-70 | ~60-70 |
| Left Ventricular Fractional Shortening (%) | ~30-40 | ~30-40 |
| Interstitial Fibrosis (%) | <1 | ~1-3 |
Table 2: Cardiac Parameters in Adult this compound Knockout Mice after Transverse Aortic Constriction (TAC)
| Parameter | Wild-Type (TAC) | This compound Knockout (TAC) |
| Heart Weight / Body Weight (mg/g) | ~6.0-7.0 | ~6.5-7.5 |
| Left Ventricular Ejection Fraction (%) | ~30-40 | ~20-30 |
| Left Ventricular Fractional Shortening (%) | ~15-20 | ~10-15 |
| Interstitial Fibrosis (%) | ~5-10 | ~15-25 |
Experimental Protocols
Transthoracic Echocardiography for Cardiac Function Assessment
This protocol outlines the procedure for non-invasive assessment of cardiac function in mice using transthoracic echocardiography.
Materials:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad and rectal thermometer
-
ECG electrodes
-
Ultrasound gel
-
Hair removal cream
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Remove the chest fur using hair removal cream to ensure optimal probe contact.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Attach ECG leads to the limbs to monitor heart rate.
-
-
Image Acquisition:
-
Apply a generous amount of pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, parallel to the long axis of the heart. Obtain a clear view of the left ventricle (LV), mitral valve, and aortic valve.
-
M-mode Imaging (PLAX): From the PLAX view, position the M-mode cursor perpendicular to the LV anterior and posterior walls at the level of the papillary muscles. Record M-mode images to measure LV dimensions.
-
Parasternal Short-Axis (PSAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Obtain cross-sectional views of the LV at the level of the papillary muscles.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves.
-
-
Data Analysis:
-
Measure the following parameters from the M-mode images:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Left ventricular posterior wall thickness at end-diastole (LVPWd)
-
Interventricular septum thickness at end-diastole (IVSd)
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF%): [(LVIDd³ - LVIDs³) / LVIDd³] * 100
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100
-
-
Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
This protocol describes the staining of heart sections to visualize and quantify collagen deposition as a measure of fibrosis.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Masson's Trichrome staining kit (e.g., Sigma-Aldrich, HT15)
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Tissue Preparation:
-
Euthanize the mouse and excise the heart.
-
Perfuse the heart with ice-cold PBS to remove blood.
-
Fix the heart in 4% PFA overnight at 4°C.
-
Cryoprotect the heart by incubating in 15% sucrose for 4 hours, followed by 30% sucrose overnight at 4°C.
-
Embed the heart in OCT compound and freeze on dry ice.
-
Cut 10 µm thick sections using a cryostat and mount on slides.
-
-
Staining Procedure (follow kit instructions):
-
A typical procedure involves:
-
Rehydration of the sections.
-
Mordanting in Bouin's solution.
-
Staining with Weigert's iron hematoxylin for nuclei (black).
-
Staining with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Differentiating in phosphomolybdic-phosphotungstic acid.
-
Staining with aniline blue for collagen (blue).
-
Dehydration and mounting.
-
-
-
Image Analysis:
-
Acquire images of the stained heart sections.
-
Using ImageJ or similar software, quantify the fibrotic area (blue) as a percentage of the total left ventricular area.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of gene expression levels of key cardiac fibrosis and hypertrophy markers.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
qPCR instrument
-
Primers for target and reference genes
Primer Sequences for Mouse Cardiac Markers:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Col3a1 | CTGTAACATGGAAACTGGGGAAA | CCATAGCTGAACTGGGAATCCATA |
| Acta2 (α-SMA) | CCCAGACATCAGGGAGTAATGG | TCTATCGGATACTTCAGCGTCA |
| Nppa (ANP) | GCTTCCAGGCCATATTGGAG | GGGCTCCAATCCTGTCAATC |
| Myh7 (β-MHC) | GCTGCTCTGGAGGCAGAGTA | GCTGCATTCACCTGGTCCTC |
| Acta1 | GAGGCACCAGGGTGTGAT | TCCAGTTTGTCAATAAACCCAGC |
| Gapdh (Reference) | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
RNA Extraction:
-
Excise the heart, remove the atria, and snap-freeze the ventricles in liquid nitrogen.
-
Homogenize the ventricular tissue and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene (Gapdh).
-
Isolation of Adult Mouse Cardiomyocytes
This protocol describes the isolation of viable cardiomyocytes from adult mouse hearts for in vitro studies.
Materials:
-
Langendorff perfusion system
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Digestion buffer (perfusion buffer with collagenase type II and hyaluronidase)
-
Stopping buffer (perfusion buffer with 10% fetal bovine serum)
-
Cannulation supplies (suture, forceps, scissors)
Procedure:
-
Heart Excision and Cannulation:
-
Heparinize and anesthetize the mouse.
-
Quickly excise the heart and place it in ice-cold perfusion buffer.
-
Cannulate the aorta onto the Langendorff apparatus.
-
-
Perfusion and Digestion:
-
Perfuse the heart with perfusion buffer to clear the blood.
-
Switch to the digestion buffer and perfuse until the heart becomes pale and swollen.
-
-
Cell Dissociation and Purification:
-
Remove the heart from the cannula and mince the ventricular tissue.
-
Gently triturate the tissue in stopping buffer to release the cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and carefully remove the supernatant.
-
Gradually reintroduce calcium to the cells to prevent hypercontraction.
-
This compound Signaling Pathway
This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, primarily activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to the anti-hypertrophic and anti-fibrotic effects of this compound.
Figure 2: Simplified this compound signaling pathway in cardiomyocytes.
Conclusion
This compound knockout mouse models are indispensable tools for dissecting the role of this crucial cardiac hormone in health and disease. By employing the detailed protocols and understanding the expected phenotype outlined in these application notes, researchers can effectively utilize these models to advance our understanding of cardiac pathophysiology and to develop novel therapeutic interventions for heart disease.
References
Application Notes and Protocols for Immunofluorescence Staining of Nppb in Heart Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Natriuretic Peptide B (Nppb) in heart tissue sections. This guide is intended to assist researchers in accurately detecting and quantifying this compound expression, a critical biomarker in cardiovascular research and drug development.
Introduction
Natriuretic Peptide B (this compound), also known as brain natriuretic peptide (BNP), is a cardiac hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stress and volume overload.[1][2] this compound plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation.[1] Its expression is significantly upregulated in pathological conditions such as heart failure and myocardial infarction, making it a key diagnostic and prognostic marker.[2][3] Immunofluorescence staining of heart sections allows for the precise localization and quantification of this compound protein expression within the cardiac tissue, providing valuable insights into the pathophysiology of heart disease and the efficacy of therapeutic interventions.
Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its biological effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells, including cardiomyocytes. The primary signaling pathway involves the activation of NPR-A, a receptor with intrinsic guanylyl cyclase activity. This leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates downstream targets, resulting in a cascade of events that collectively contribute to the cardioprotective effects of this compound.
References
Application Notes and Protocols for Cloning and Expression of Recombinant Nppb Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, purification, and functional characterization of recombinant human Natriuretic Peptide B (Nppb) protein. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific laboratory conditions and research objectives.
Data Summary
Quantitative data from typical recombinant this compound protein production experiments are summarized in the table below. These values represent expected outcomes under optimized conditions and may vary depending on the specific expression system, purification strategy, and analytical methods used.
| Parameter | E. coli Expression System | Mammalian Expression System (e.g., HEK293) |
| Vector | pET-28a(+) | pcDNA3.1(+) |
| Host Strain/Cell Line | BL21 (DE3) | HEK293 |
| Culture Volume | 1 L | 1 L |
| Induction | 0.5 mM IPTG at 18°C for 16h | Transient transfection with PEI |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) - Ni-NTA | Immobilized Metal Affinity Chromatography (IMAC) - Ni-NTA |
| Protein Yield (per L of culture) | 5 - 10 mg | 1 - 5 mg |
| Purity (SDS-PAGE) | >95% | >98% |
| Biological Activity (EC50 in cGMP assay) | 1 - 10 nM | 0.5 - 5 nM |
Experimental Protocols
Cloning of Human this compound into an Expression Vector
This protocol describes the cloning of the human this compound coding sequence into a bacterial expression vector, pET-28a(+), which incorporates an N-terminal Hexa-histidine (6xHis) tag for affinity purification.
Materials:
-
Human this compound cDNA
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for this compound amplification (with restriction sites)
-
DH5α competent E. coli cells
-
LB agar plates with kanamycin (50 µg/mL)
-
DNA purification kits
Protocol:
-
Primer Design: Design forward and reverse primers for the amplification of the human this compound coding sequence. Incorporate NdeI and XhoI restriction sites at the 5' ends of the forward and reverse primers, respectively.
-
PCR Amplification: Perform PCR using human this compound cDNA as a template and the designed primers to amplify the this compound coding sequence.
-
Purification of PCR Product and Vector: Purify the amplified this compound PCR product and the pET-28a(+) vector using appropriate DNA purification kits.
-
Restriction Digestion: Digest both the purified this compound PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the digested pET-28a(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar plates containing kanamycin.
-
Colony Screening and Plasmid Purification: Screen individual colonies by colony PCR and confirm the presence and orientation of the insert by Sanger sequencing of the purified plasmid DNA.
Expression of Recombinant this compound in E. coli
This protocol details the expression of His-tagged this compound in the E. coli strain BL21 (DE3).[1][2][3]
Materials:
-
pET-28a(+)-Nppb plasmid
-
BL21 (DE3) competent E. coli cells
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-28a(+)-Nppb plasmid into competent BL21 (DE3) E. coli cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]
-
Expression: Continue to incubate the culture at 18°C for 16 hours with shaking.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Purification of Recombinant this compound Protein
This protocol describes the purification of His-tagged this compound from E. coli cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[5]
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
Chromatography column
Protocol:
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate a chromatography column packed with Ni-NTA agarose resin with 5 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound protein with 5 column volumes of Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure this compound.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
This compound Biological Activity Assay
The biological activity of recombinant this compound can be determined by its ability to stimulate the production of cyclic guanosine monophosphate (cGMP) in cells expressing the this compound receptor, natriuretic peptide receptor A (NPR-A).
Materials:
-
HEK293 cells stably expressing NPR-A
-
DMEM supplemented with 10% FBS
-
Recombinant this compound protein
-
IBMX (a phosphodiesterase inhibitor)
-
cGMP ELISA kit
Protocol:
-
Cell Seeding: Seed NPR-A expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with IBMX (final concentration 0.5 mM) for 30 minutes to inhibit cGMP degradation.
-
This compound Stimulation: Add varying concentrations of recombinant this compound protein to the cells and incubate for 15 minutes at 37°C.
-
Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration and determine the EC50 value.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Recombinant this compound Production
Caption: Experimental workflow.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. static.igem.org [static.igem.org]
Application Notes and Protocols for Nppb Promoter Activity Assay in Gene Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a cardiac hormone primarily expressed in the ventricles of the heart. Its expression is significantly upregulated in response to cardiac stress, such as in cardiac hypertrophy and heart failure. The regulation of the this compound gene is a complex process involving a variety of signaling pathways and transcription factors, making its promoter an important tool for studying cardiac gene regulation and for screening potential therapeutic compounds. This document provides detailed application notes and protocols for utilizing an this compound promoter activity assay to investigate gene regulation.
Signaling Pathways Regulating this compound Expression
The expression of the this compound gene is tightly controlled by a network of signaling pathways that are activated in response to hypertrophic stimuli. Key transcription factors such as GATA4, NKX2-5, and AP-1 (a complex of c-Jun and c-Fos) play a crucial role in binding to the this compound promoter and driving its transcription. The histone acetyltransferase p300 is also recruited to the promoter, leading to histone acetylation and a more open chromatin structure, which facilitates gene expression. Furthermore, a "super enhancer" region located upstream of the this compound gene has been identified as a critical regulator of its expression.
Hypertrophic stimuli, such as phenylephrine (an α1-adrenergic agonist) and endothelin-1, activate signaling cascades that converge on these transcription factors. For instance, phenylephrine stimulation can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which in turn can phosphorylate and activate transcription factors that drive this compound expression.
Below is a diagram illustrating the key signaling pathways involved in the regulation of this compound gene expression.
Figure 1. Signaling pathways regulating this compound gene expression.
Experimental Workflow for this compound Promoter Activity Assay
The general workflow for an this compound promoter activity assay using a luciferase reporter system involves several key steps, from the construction of the reporter vector to the final data analysis.
Figure 2. Experimental workflow for the this compound promoter activity assay.
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound promoter activity assays. These values can be used as a reference for expected fold-changes in luciferase activity upon stimulation.
Table 1: this compound Promoter Activity in Response to Hypertrophic Stimuli in Zebrafish [1]
| Stimulus | Fold Increase in Luciferase Activity (Mean ± SEM) |
| Isoproterenol (ISO) | 2.6 ± 0.2 |
| tnnt2 Morpholino | 5.8 ± 1.2 |
Table 2: Representative this compound Promoter Activity in Response to Hypertrophic Stimuli in Neonatal Rat Ventricular Myocytes (NRVMs)
| Stimulus | Concentration | Fold Increase in Luciferase Activity (Mean ± SD) |
| Phenylephrine | 100 µM | 3.5 ± 0.4 |
| Endothelin-1 | 100 nM | 4.2 ± 0.6 |
Experimental Protocols
Protocol 1: Construction of this compound Promoter-Luciferase Reporter Vector
This protocol describes the cloning of the rat this compound promoter into a luciferase reporter vector.
Materials:
-
Rat genomic DNA
-
pGL3-Basic vector (or similar luciferase reporter vector)
-
Restriction enzymes (e.g., KpnI and XhoI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for this compound promoter amplification (designed based on the rat this compound gene sequence, GenBank Accession: NM_012613.1). A promoter region of approximately 2 kb upstream of the transcription start site is typically used.
-
Forward Primer with KpnI site: 5'-GGTACC-N(18-22)-3'
-
Reverse Primer with XhoI site: 5'-CTCGAG-N(18-22)-3'
-
-
DH5α competent E. coli
-
LB agar plates with ampicillin
-
Plasmid purification kit
Procedure:
-
Primer Design: Design primers to amplify the desired length of the rat this compound promoter from genomic DNA. Incorporate restriction enzyme sites (e.g., KpnI and XhoI) at the 5' ends of the forward and reverse primers, respectively, for subsequent cloning into the pGL3-Basic vector.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase and rat genomic DNA as the template to amplify the this compound promoter fragment.
-
Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit.
-
Restriction Digestion: Digest both the purified PCR product and the pGL3-Basic vector with KpnI and XhoI restriction enzymes.
-
Ligation: Ligate the digested this compound promoter fragment into the digested pGL3-Basic vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells.
-
Screening and Selection: Plate the transformed cells on LB agar plates containing ampicillin. Select individual colonies and grow them in liquid LB medium.
-
Plasmid Purification and Verification: Purify the plasmid DNA from the overnight cultures using a plasmid purification kit. Verify the correct insertion of the this compound promoter by restriction digestion and DNA sequencing.
Protocol 2: this compound Promoter Activity Assay in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol provides a detailed methodology for performing an this compound promoter activity assay in primary NRVMs.
Materials:
-
Neonatal rat pups (1-3 days old)
-
Collagenase Type II
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
This compound-luciferase reporter construct
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Phenylephrine or Endothelin-1
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
Procedure:
-
Isolation and Culture of NRVMs:
-
Isolate ventricles from neonatal rat pups under sterile conditions.
-
Mince the ventricular tissue and digest with Collagenase Type II to obtain a single-cell suspension.
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish.
-
Collect the non-adherent cardiomyocytes and plate them on gelatin-coated 24-well plates at a density of 2 x 10^5 cells/well in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells for 24-48 hours before transfection.
-
-
Transfection:
-
For each well, prepare a DNA-lipid complex by co-transfecting 400 ng of the this compound-luciferase reporter construct and 40 ng of the Renilla luciferase control vector using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubate the cells with the transfection complex for 24 hours.
-
-
Cell Stimulation:
-
After 24 hours of transfection, replace the medium with serum-free DMEM/F12.
-
Treat the cells with hypertrophic stimuli (e.g., 100 µM phenylephrine or 100 nM endothelin-1) or vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells by adding 100 µL of passive lysis buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate to a white 96-well plate.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold change in this compound promoter activity by dividing the normalized luciferase activity of the stimulated samples by that of the vehicle-treated control samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Conclusion
The this compound promoter activity assay is a powerful and versatile tool for studying the molecular mechanisms of cardiac gene regulation and for the identification of novel therapeutic agents for cardiovascular diseases. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this assay in their studies. Careful optimization of experimental conditions, particularly for primary cell culture and transfection, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of Nppb Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing modulators of the Natriuretic Peptide B (Nppb) signaling pathway using high-throughput screening (HTS). The protocols outlined below cover the generation of stable cell lines, primary and secondary screening assays, and robust data analysis methods.
Introduction to this compound Signaling
Natriuretic Peptide B (this compound) is a peptide hormone that plays a critical role in cardiovascular homeostasis, primarily through its interaction with the Natriuretic Peptide Receptor 2 (NPR2). NPR2 is a transmembrane receptor with intrinsic guanylate cyclase activity.[1][2] Upon this compound binding, NPR2 dimerizes and is activated, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses such as vasodilation and inhibition of cardiac hypertrophy.[4] Dysregulation of the this compound signaling pathway is implicated in various cardiovascular diseases, making it an attractive target for therapeutic intervention.
This compound Signaling Pathway Diagram
References
Application Notes and Protocols for In Vivo Delivery of Nppb Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a peptide hormone primarily secreted by the ventricles of the heart in response to cardiac stress and plays a crucial role in cardiovascular homeostasis. Its functions include vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, making it a valuable therapeutic agent for cardiovascular diseases such as heart failure and hypertension. This document provides detailed application notes and protocols for the in vivo delivery of this compound therapeutic agents, focusing on gene therapy and nanoparticle-based delivery methods.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation, decreased cardiac hypertrophy, and reduced fibrosis.
In Vivo Delivery Methods
Two primary strategies for the in vivo delivery of this compound therapeutic agents are gene therapy using adeno-associated virus (AAV) vectors and the use of nanoparticle-based carriers for peptide or protein delivery.
Gene Therapy via Adeno-Associated Virus (AAV)
AAV vectors, particularly serotype 9 (AAV9), have shown significant promise for cardiac gene delivery due to their high tropism for cardiomyocytes. This approach involves delivering the this compound gene to the heart, enabling sustained local production of the therapeutic peptide.
Experimental Workflow for AAV-Nppb Gene Therapy:
Quantitative Data from AAV-mediated Gene Therapy Studies for Cardiac Repair:
| Parameter | Delivery Vehicle | Dosage | Animal Model | Key Findings | Reference |
| Cardiac Function | AAV9 | 1x1013 - 1x1014 vg/kg | Mouse model of cardiomyopathy | Significant improvement in ejection fraction and fractional shortening. | |
| Survival | AAV9 | 1x1014 vg/kg | Mouse model of cardiomyopathy | Significantly increased lifespan compared to untreated controls. | |
| Gene Expression | AAV9 | 3.15x1010 vg/mouse | C57BL/6 Mice | 358-fold higher luciferase expression in the heart compared to AAV2. | |
| Cardiac Remodeling | AAV9 | High dose (~70% cardiomyocyte transduction) | Mouse model of Barth Syndrome | Prevented and reversed cardiac fibrosis. |
Detailed Experimental Protocols:
Protocol 1: Production and Purification of AAV9-Nppb Vector
-
Vector Construction:
-
Clone the murine or human this compound coding sequence into an AAV expression plasmid.
-
Utilize a cardiac-specific promoter, such as the cardiac troponin T (cTnT) promoter, to restrict this compound expression to cardiomyocytes.
-
Include a polyadenylation signal (e.g., bovine growth hormone polyA) downstream of the this compound gene.
-
-
AAV Production:
-
Co-transfect HEK293 cells with the AAV-Nppb expression plasmid, an AAV helper plasmid (providing Rep and Cap genes for AAV9), and an adenoviral helper plasmid.
-
Harvest the cells and the supernatant 48-72 hours post-transfection.
-
-
Purification:
-
Lyse the cells to release viral particles.
-
Purify the AAV9-Nppb vectors using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
-
Titer Determination:
-
Determine the vector genome (vg) titer using quantitative PCR (qPCR) with primers specific to a region of the vector genome (e.g., the promoter or the this compound gene).
-
Protocol 2: In Vivo Administration of AAV9-Nppb in a Mouse Model of Heart Failure
-
Animal Model:
-
Induce heart failure in adult male C57BL/6 mice via surgical procedures such as transverse aortic constriction (TAC) or myocardial infarction (MI).
-
-
Vector Administration:
-
Dilute the AAV9-Nppb vector in sterile phosphate-buffered saline (PBS).
-
Administer the vector via a single intravenous (IV) injection through the tail vein or retro-orbital sinus. A typical dose ranges from 1x1013 to 1x1014 vg/kg body weight.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for signs of distress.
-
Perform serial echocardiography at baseline and at specified time points (e.g., 2, 4, and 8 weeks post-injection) to assess cardiac function (ejection fraction, fractional shortening, left ventricular dimensions).
-
Protocol 3: Assessment of Therapeutic Efficacy
-
Gene Expression Analysis (qRT-PCR):
-
At the study endpoint, euthanize the mice and harvest the hearts.
-
Isolate total RNA from the ventricular tissue.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR with this compound-specific primers to quantify the level of transgene expression relative to a housekeeping gene (e.g., GAPDH).
-
-
Histological Analysis of Cardiac Fibrosis:
-
Fix heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 µm sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area as a percentage of the total ventricular area using image analysis software.
-
Nanoparticle-Based Delivery of this compound Peptides
Nanoparticles, such as liposomes, can encapsulate this compound peptides, protecting them from degradation in the circulation and potentially enabling targeted delivery.
Experimental Workflow for Nanoparticle-Nppb Delivery:
Quantitative Data on Nanoparticle-Based Delivery (General):
| Parameter | Delivery Vehicle | Drug/Cargo | Animal Model | Key Findings | Reference |
| Bioavailability | Liposomes | Various drugs | Rodents | Increased drug concentration in the brain after intranasal delivery. | |
| Pharmacokinetics | Liposomes | Lipophilic/Amphiphilic drugs | Rodents | Prolonged drug distribution and increased Cmax in the brain. | |
| Cellular Uptake | Lipid Nanoparticles | mRNA | Pregnant Mice | Enhanced mRNA delivery to the placenta. |
Detailed Experimental Protocols:
Protocol 4: Preparation of this compound-Loaded Liposomes
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., a mixture of a neutral phospholipid like DSPC and cholesterol in a 50:50 molar ratio) in an organic solvent (e.g., chloroform:methanol 9:1 v/v).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous solution of the this compound peptide by vortexing or sonication.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by separating the free peptide from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the peptide in both fractions (e.g., using HPLC or an ELISA).
-
Protocol 5: In Vivo Administration and Pharmacokinetic Analysis of Liposomal this compound
-
Animal Model:
-
Use a relevant animal model, such as the Spontaneously Hypertensive Rat (SHR) for hypertension studies.
-
-
Administration:
-
Administer the this compound-loaded liposomes intravenously or subcutaneously.
-
-
Pharmacokinetic Study:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Separate the plasma and measure the concentration of this compound using a validated immunoassay (ELISA).
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
Protocol 6: Assessment of Therapeutic Efficacy in a Hypertension Model
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure in conscious, restrained rats using a tail-cuff plethysmography system before and at multiple time points after administration of the this compound formulation.
-
-
Cardiac Function Assessment:
-
At the end of the study, perform echocardiography to assess parameters of cardiac structure and function, such as left ventricular wall thickness and ejection fraction.
-
Conclusion
The in vivo delivery of this compound therapeutic agents holds significant promise for the treatment of cardiovascular diseases. AAV-mediated gene therapy offers the potential for long-term, localized production of this compound in the heart, while nanoparticle-based systems provide a versatile platform for the delivery of this compound peptides with improved pharmacokinetic profiles. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute preclinical studies to further evaluate and optimize these innovative therapeutic strategies. Careful consideration of the delivery vehicle, dosage, administration route, and appropriate animal models is crucial for the successful translation of this compound-based therapies to the clinic.
Application Notes and Protocols for Measuring Nppb Levels in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Natriuretic Peptide B (Nppb)
Natriuretic Peptide B (this compound), also known as brain natriuretic peptide (BNP), is a cardiac hormone primarily secreted by cardiomyocytes in the heart ventricles in response to increased ventricular blood volume and pressure. The this compound gene encodes a preprohormone, preproBNP, which is cleaved into the prohormone proBNP. Upon secretion, proBNP is further cleaved into the biologically active 32-amino acid polypeptide BNP and an inactive 76-amino acid N-terminal fragment (NT-proBNP). Both BNP and NT-proBNP are widely used as biomarkers for diagnosing and assessing the severity of heart failure.
This compound plays a crucial role in cardiovascular homeostasis through its diuretic, natriuretic, and vasodilatory effects, which collectively lead to a decrease in blood pressure and cardiac workload. In preclinical research, this compound levels are a valuable biomarker for assessing cardiac stress, hypertrophy, and the efficacy of novel therapeutic interventions in various animal models of cardiovascular disease.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase receptor located on the surface of target cells. This binding activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream target proteins, resulting in the physiological effects of this compound, such as vasodilation and natriuresis.
Experimental Protocols
Animal Models
A variety of preclinical animal models are utilized to study cardiovascular diseases where this compound is a key biomarker. Common models include:
-
Transverse Aortic Constriction (TAC): A surgical model that induces pressure overload, leading to cardiac hypertrophy and heart failure.
-
Myocardial Infarction (MI): Induced by ligation of a coronary artery to mimic heart attack and subsequent cardiac remodeling.
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension and cardiac hypertrophy.
-
Drug-Induced Cardiomyopathy: Administration of agents like doxorubicin or isoprenaline to induce cardiac damage.
Sample Collection
Materials:
-
Restraint device (as appropriate for the species)
-
25-27 gauge needles
-
1 mL syringe
-
EDTA-coated collection tubes
-
Ice
Procedure:
-
Gently restrain the animal. For rats, manual restraint or a specialized restraint tube can be used. For mice, various restraint devices are available.
-
Select the sampling site. The lateral tail vein is a common and minimally invasive site for repeated sampling in rats. For terminal procedures, cardiac puncture can be performed under deep anesthesia.
-
If using the tail vein, warm the tail gently with a heat lamp or warm water to dilate the vessel.
-
Clean the area with an alcohol swab.
-
Insert the needle into the vein and slowly draw the desired volume of blood into the syringe.
-
Transfer the blood immediately to an EDTA-coated collection tube to prevent coagulation.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Place the tube on ice immediately to inhibit protease activity.
Materials:
-
Refrigerated centrifuge
-
Pipettes and sterile pipette tips
-
Cryogenic vials for storage
Procedure:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into pre-labeled cryogenic vials.
-
Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Materials:
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS)
-
RNase-free tubes
-
Liquid nitrogen or RNAlater solution
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Quickly open the thoracic cavity and excise the heart.
-
Wash the heart in ice-cold PBS to remove excess blood.
-
Dissect the desired region of the heart (e.g., left ventricle).
-
For RNA extraction, either snap-freeze the tissue in liquid nitrogen and store at -80°C, or place it in an RNAlater solution according to the manufacturer's instructions.
This compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA, which is a common method for quantifying this compound (BNP or NT-proBNP) in plasma samples. Specific details may vary depending on the commercial kit used.
Materials:
-
Commercial ELISA kit for rat or mouse this compound/BNP/NT-proBNP
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Incubation: Incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm immediately.
-
Data Analysis: Calculate the concentration of this compound in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample absorbances.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nppb Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Natriuretic Peptide B (Nppb) Western blot experiments.
Frequently Asked Questions (FAQs) - Low Signal in this compound Western Blot
Q1: I am not seeing any signal or a very weak signal for this compound in my Western blot. What are the common causes?
A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow. These can be broadly categorized into issues with the protein sample, antibody reagents, blotting procedure, and signal detection. It is often a process of systematic elimination to pinpoint the exact cause.
Q2: How can I troubleshoot issues related to my protein sample?
Problems with your sample preparation can significantly impact the detection of this compound. Here are some key areas to investigate:
-
Low Protein Expression: The cell or tissue type you are using may not express this compound at a detectable level.[1][2] It is recommended to use a positive control, such as a cell lysate known to express this compound, to validate your experimental setup.[1][3]
-
Insufficient Protein Load: The amount of total protein loaded onto the gel may be too low to detect a less abundant protein like this compound. A minimum of 15-30 µg of protein per lane is often recommended, but for low-expression targets, this may need to be increased to 100 µg.[2][4]
-
Protein Degradation: this compound, like any protein, is susceptible to degradation by proteases released during sample preparation. It is crucial to work quickly, on ice, and to use a lysis buffer containing protease and phosphatase inhibitors.[1][2]
-
Improper Lysis: The lysis buffer used may not be effective at solubilizing the protein. For membrane-bound or compartmentalized proteins, a stronger lysis buffer containing detergents like RIPA may be necessary. Sonication can also help release nuclear or DNA-binding proteins.[5]
Q3: What are the best practices for antibody usage to ensure a strong this compound signal?
Primary and secondary antibodies are critical for signal detection. Here’s how to optimize their use:
-
Antibody Activity: Ensure your primary and secondary antibodies have not expired and have been stored correctly.[6] Repeated use of pre-diluted antibodies is not recommended as their activity can decrease over time.[2] A dot blot can be a quick way to check if your antibodies are still active.[1][3]
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too low. It is essential to optimize the antibody dilutions. You can try increasing the concentration or performing a titration to find the optimal dilution.[1][6][7]
-
Incubation Time: The incubation time for the primary antibody might be too short. Extending the incubation to overnight at 4°C can enhance the signal.[3][6]
-
Antibody Specificity: Verify that the primary antibody is specific for this compound and is validated for use in Western blotting.[8][9] The datasheet for the antibody should provide this information.
-
Secondary Antibody Compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary if your primary this compound antibody was raised in a rabbit).[4]
Q4: How can I optimize the Western blot procedure itself to improve the signal?
Procedural steps from gel electrophoresis to membrane washing can all influence the final signal intensity.
-
Protein Transfer: Inefficient transfer of this compound from the gel to the membrane is a common cause of low signal.[7]
-
Transfer Method: Wet transfers are generally more efficient than semi-dry transfers, especially for proteins of varying molecular weights.[5]
-
Membrane Pore Size: For smaller proteins, a membrane with a smaller pore size (e.g., 0.2 µm) can prevent the protein from passing through.[1][5]
-
Transfer Time and Conditions: Larger proteins may require longer transfer times or adjustments to the buffer composition, such as decreasing the methanol content.[2] Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[1] Staining the membrane with Ponceau S after transfer can help visualize the efficiency of the protein transfer.[7]
-
-
Blocking: While blocking is meant to reduce background, over-blocking or using an inappropriate blocking agent can mask the epitope and reduce the signal.[5]
-
Washing: Excessive washing can elute the antibody from the protein, leading to a weaker signal. Reduce the number or duration of washes if you suspect this is an issue.[1]
Q5: What should I check if my signal detection reagents are the source of the problem?
The final step of signal generation is critical.
-
Substrate Activity: The detection substrate (e.g., ECL) may have lost its activity. Use a fresh batch of substrate and ensure it is not expired.[1]
-
Exposure Time: The exposure time may be too short. Increase the exposure time to capture a stronger signal.[1][6]
Troubleshooting Summary Table
| Potential Cause | Recommended Solution(s) |
| Sample Issues | |
| Low this compound Expression | Use a positive control cell line or tissue.[1][2] Consider immunoprecipitation to enrich for this compound.[1] |
| Insufficient Protein Loaded | Increase the amount of protein loaded per lane (30-100 µg).[2][4] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[1][2] |
| Antibody Issues | |
| Inactive Antibody | Use a fresh antibody or test activity with a dot blot.[1][3] Store antibodies at the recommended temperature.[6] |
| Suboptimal Antibody Concentration | Increase the concentration of the primary and/or secondary antibody.[1][6] Perform a titration to find the optimal dilution. |
| Insufficient Incubation Time | Increase primary antibody incubation time (e.g., overnight at 4°C).[3][6] |
| Procedural Issues | |
| Inefficient Protein Transfer | Use a wet transfer method.[5] Optimize transfer time and buffer composition.[2] Use a membrane with an appropriate pore size.[1][5] Confirm transfer with Ponceau S staining.[7] |
| Inappropriate Blocking | Test different blocking buffers (e.g., milk, BSA) and concentrations.[1][5] Check the antibody datasheet for recommendations.[5] |
| Excessive Washing | Reduce the number and/or duration of wash steps.[1] |
| Detection Issues | |
| Inactive Substrate | Use fresh, unexpired detection reagent.[1] |
| Insufficient Exposure | Increase the exposure time.[1][6] |
Detailed Experimental Protocol: Western Blot for this compound
This is a general protocol that should be optimized for your specific antibody and experimental conditions.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 30-50 µg of protein lysate per well of a polyacrylamide gel. The gel percentage will depend on the molecular weight of this compound.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are present between the gel and the membrane.
-
Perform a wet transfer at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the signal using a chemiluminescence imaging system or X-ray film. Start with a short exposure and increase as needed.[10]
-
Visual Troubleshooting Guide and Signaling Pathway
Caption: A flowchart for troubleshooting low signal in Western blots.
Caption: The this compound signaling pathway.[11][12]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. You are being redirected... [prosci-inc.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. thermofisher.com [thermofisher.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. youtube.com [youtube.com]
- 11. What is this compound Protein - Creative BioMart [creativebiomart.net]
- 12. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Primer Design for Nppb Gene Amplification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing primer design for the amplification of the Natriuretic Peptide B (Nppb) gene. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the amplification of the this compound gene and provides actionable solutions.
Q1: Why am I seeing multiple bands on my gel electrophoresis instead of a single, specific this compound amplicon?
A1: The presence of multiple bands, or non-specific amplification, is a common issue in PCR. It suggests that your primers are annealing to unintended sites on the DNA template. Here are several troubleshooting steps:
-
Optimize Annealing Temperature (Ta): This is the most critical factor for primer specificity. A low annealing temperature can lead to non-specific binding.[1][2] It is recommended to perform a gradient PCR to empirically determine the optimal annealing temperature for your specific this compound primers.[3] Start with a temperature 5°C below the calculated melting temperature (Tm) of your primers and test a range of temperatures.[1]
-
Adjust Primer Concentration: High primer concentrations can increase the likelihood of non-specific binding and primer-dimer formation.[2] The optimal concentration is typically between 100 nM and 500 nM.[4] It is advisable to test a range of concentrations to find the lowest concentration that still yields a robust product.
-
Redesign Primers: If optimization of reaction conditions fails, your primer design may be the issue. Ensure your primers are specific to the this compound gene and avoid regions with repetitive sequences.[2] Online tools like Primer-BLAST can help check for potential off-target binding sites.
-
Reduce PCR Cycles: An excessive number of PCR cycles can lead to the accumulation of non-specific products.[5] Generally, 25-35 cycles are sufficient.[2]
-
Use a Hot-Start Taq Polymerase: Hot-start polymerases remain inactive until the initial denaturation step, which can significantly reduce non-specific amplification that may occur at lower temperatures during reaction setup.
Q2: I am observing a faint or thick band at the bottom of my gel, around 50-100 bp. What is it and how can I get rid of it?
A2: This is likely a primer-dimer, which is a common artifact in PCR where primers anneal to each other and are subsequently amplified. Here’s how to address this issue:
-
Primer Design: The primary cause of primer-dimers is complementarity between the 3' ends of the forward and reverse primers. When designing your this compound primers, carefully check for this and aim for minimal complementarity.
-
Optimize Primer Concentration: As with non-specific amplification, reducing the primer concentration can significantly decrease the formation of primer-dimers.
-
Adjust Annealing Temperature: Increasing the annealing temperature can often reduce primer-dimer formation by making the primer-template annealing more favorable than primer-primer annealing.
-
Use a "Touchdown PCR" Protocol: This technique involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This can enhance specificity in the initial, critical cycles of amplification.
Q3: My PCR reaction for the this compound gene is yielding very little or no product. What are the possible reasons and solutions?
A3: Low or no PCR product can be frustrating. Here are some common causes and how to troubleshoot them:
-
Suboptimal Annealing Temperature: If the annealing temperature is too high, it can prevent your primers from binding efficiently to the template DNA.[1] Conversely, if it's too low, it can lead to non-specific products that compete with your target amplicon. Performing a gradient PCR is the best way to determine the optimal temperature.
-
Problems with Template DNA: The quality and quantity of your template DNA are crucial. Ensure your DNA is not degraded and is free of PCR inhibitors. For genomic DNA, a starting amount of 1-100 ng is typically recommended.
-
Incorrect Magnesium Chloride (MgCl2) Concentration: MgCl2 is a critical cofactor for Taq polymerase. The optimal concentration is usually between 1.5 and 2.5 mM. You may need to titrate the MgCl2 concentration to find the optimal level for your this compound primers and template.
-
Issues with PCR Reagents: Ensure that all your PCR components (dNTPs, buffer, Taq polymerase) are not expired and have been stored correctly.
-
Primer Design Flaws: If other troubleshooting steps fail, re-evaluate your primer design. Ensure the primers have a GC content between 40-60% and a melting temperature (Tm) between 55-65°C.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound primer design and amplification.
Q: What are the key parameters to consider when designing primers for the this compound gene?
A: When designing primers for this compound, focus on the following:
-
Primer Length: Aim for a length of 18-24 nucleotides.[4]
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be within 5°C of each other, ideally between 55-70°C.[4]
-
GC Content: A GC content of 40-60% is recommended for stable annealing.[4]
-
3' End: Avoid complementarity at the 3' ends of the primers to prevent primer-dimer formation. A 'G' or 'C' at the 3' end can help promote specific binding.
-
Specificity: Use a tool like NCBI's Primer-BLAST to check that your primers are specific to the this compound gene and will not amplify other sequences.
Q: What is a good starting point for primer concentration in an this compound PCR reaction?
A: A final concentration of 100-200 nM for each primer is a good starting point for many standard PCR reactions.[6] However, the optimal concentration can vary, so it's best to test a range, for example, from 50 nM to 500 nM.
Q: What is the recommended annealing temperature for this compound primers?
A: The optimal annealing temperature is highly dependent on the specific primer sequences. A general starting point is 5°C below the calculated melting temperature (Tm) of the primers. However, it is strongly recommended to perform a gradient PCR to determine the precise optimal annealing temperature for your this compound primer set.
Q: What are the essential controls to include in my this compound PCR experiment?
A: To ensure the validity of your results, you should always include the following controls:
-
Positive Control: A sample that is known to contain the this compound gene. This confirms that your PCR reaction components and conditions are working correctly.
-
Negative Control (No Template Control - NTC): A reaction that contains all the PCR components except for the DNA template (replace with nuclease-free water). This control helps to detect any contamination in your reagents.[7]
-
Negative Control (Genomic DNA from a known this compound-negative source, if available): This can help to confirm primer specificity.
Data Presentation
Table 1: General PCR Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Reaction |
| PCR Buffer | 10x | 1x | 2.5 µL |
| dNTPs | 10 mM | 200 µM | 0.5 µL |
| Forward Primer | 10 µM | 100-500 nM | 0.25-1.25 µL |
| Reverse Primer | 10 µM | 100-500 nM | 0.25-1.25 µL |
| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 µL |
| Template DNA | Varies | 1-100 ng | Varies |
| Nuclease-free H₂O | - | - | To 25 µL |
Table 2: Example of a Primer Concentration Optimization Matrix
| Forward Primer: 50 nM | Forward Primer: 100 nM | Forward Primer: 200 nM | Forward Primer: 400 nM | |
| Reverse Primer: 50 nM | Result 1 | Result 5 | Result 9 | Result 13 |
| Reverse Primer: 100 nM | Result 2 | Result 6 | Result 10 | Result 14 |
| Reverse Primer: 200 nM | Result 3 | Result 7 | Result 11 | Result 15 |
| Reverse Primer: 400 nM | Result 4 | Result 8 | Result 12 | Result 16 |
Note: "Result" would be a qualitative or quantitative measure of PCR product (e.g., band intensity on a gel, Ct value in qPCR).
Experimental Protocols
Protocol 1: Standard PCR for Amplification of a Mouse this compound Gene Fragment
This protocol is a general guideline and may require optimization.
-
Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions, plus one extra to account for pipetting errors. For a single 25 µL reaction, combine the components as listed in Table 1.
-
Aliquot Master Mix: Aliquot 24 µL of the master mix into individual PCR tubes.
-
Add Template DNA: Add 1 µL of your template DNA (1-100 ng) to each respective tube. For the No Template Control (NTC), add 1 µL of nuclease-free water.
-
Mix and Spin: Gently mix the contents of each tube and briefly centrifuge to collect the liquid at the bottom.
-
Perform PCR: Place the PCR tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analyze PCR Products: Run 5-10 µL of each PCR product on a 1-2% agarose gel stained with a DNA-binding dye. Visualize the bands under UV light to check for the presence and size of your this compound amplicon.
Visualizations
Caption: Workflow for this compound gene amplification from primer design to result analysis.
Caption: Simplified signaling pathway of Natriuretic Peptide B (this compound).
References
- 1. bio-rad.com [bio-rad.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. ahajournals.org [ahajournals.org]
- 4. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bento.bio [bento.bio]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Nppb ELISA Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Nppb (Natriuretic Peptide B) ELISA measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ELISA experiments.
Question: Why am I seeing high variability (high Coefficient of Variation - CV) between my duplicate/triplicate wells?
High CV is a common issue in ELISA assays and can arise from several factors. The goal is to achieve a CV of less than 20%.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent.[2] When adding reagents, touch the pipette tip to the side of the well to avoid splashing. Ensure complete and consistent aspiration of well contents during wash steps. |
| Improper Washing | Inadequate or inconsistent washing can leave unbound reagents in the wells, leading to high background and variability. Ensure all wells are filled and emptied completely during each wash step. Using an automated plate washer can improve consistency.[3] |
| Presence of Bubbles | Air bubbles in the wells can interfere with optical density (OD) readings. Visually inspect the plate for bubbles before reading and carefully remove them with a clean pipette tip if necessary.[1][3] |
| Edge Effects | Wells on the edge of the plate can be subject to temperature and evaporation variations, leading to inconsistent results.[3] To mitigate this, ensure the plate is properly sealed during incubations and that all reagents and the plate are at room temperature before starting the assay. Avoid stacking plates during incubation.[4] |
| Improperly Mixed Reagents | Ensure all reagents, standards, and samples are thoroughly but gently mixed before adding them to the wells. Avoid vigorous shaking that can cause foaming. |
| Sample Preparation Issues | Inconsistent sample preparation can introduce variability. Ensure all samples are handled and diluted uniformly. Centrifuge samples to remove any particulate matter.[5] |
Question: My standard curve is poor (low R-squared value, poor linearity). What could be the cause?
A reliable standard curve is crucial for accurate quantification. An R-squared value greater than 0.99 is ideal.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Standard Preparation | Carefully follow the manufacturer's instructions for reconstituting and diluting the this compound standard. Ensure the standard is completely dissolved before making serial dilutions.[6][7] |
| Pipetting Errors | Inaccurate pipetting during the serial dilution of the standard is a major source of error. Use calibrated pipettes and fresh tips for each dilution step.[2] |
| Degraded Standard | Improper storage of the standard can lead to degradation. Store the reconstituted standard according to the kit's instructions and avoid repeated freeze-thaw cycles.[6] |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct wavelength for the substrate used in the kit. |
| Inappropriate Curve Fit | Use the curve fitting model recommended by the ELISA kit manufacturer (e.g., four-parameter logistic (4-PL) fit).[5] |
Question: I'm observing high background in my this compound ELISA.
High background can mask the true signal and reduce the dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of washes or the soaking time during washes to ensure all unbound reagents are removed.[5] |
| Contaminated Reagents | Use fresh, sterile reagents. The substrate solution should be colorless before use.[4] |
| High Detection Antibody Concentration | Using too high a concentration of the detection antibody can lead to non-specific binding. Optimize the antibody concentration if you are developing your own assay. |
| Cross-reactivity | While many kits are tested for specificity, there can be some cross-reactivity with other natriuretic peptides like ANP and CNP.[8] Check the kit's cross-reactivity data. |
| Improper Blocking | If developing a custom assay, ensure the blocking buffer is effective at preventing non-specific binding. |
| Extended Incubation Times | Adhere strictly to the incubation times specified in the protocol.[5] |
Question: I am seeing a weak or no signal in my assay.
A weak or absent signal can be due to a variety of factors throughout the experimental workflow.
Possible Causes and Solutions:
| Cause | Solution |
| Omission of a Reagent | Carefully review the protocol to ensure all reagents were added in the correct order. |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure reagents have been stored at the correct temperature. Allow all reagents to come to room temperature before use.[4] |
| Incorrect Sample Dilution | The this compound concentration in your samples may be below the detection limit of the assay. Try a lower sample dilution. |
| Sample Degradation | This compound can be unstable. Ensure proper sample collection and storage. Avoid repeated freeze-thaw cycles. |
| Incorrect Wavelength Setting | Verify that the plate reader is set to the correct wavelength for the substrate used. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my samples for an this compound ELISA?
Proper sample preparation is critical for accurate results. Here are some general guidelines; however, always refer to your specific kit's manual for detailed instructions.[9]
Sample Collection and Storage:
| Sample Type | Collection and Processing | Storage |
| Serum | Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature before centrifuging at 1000 x g for 15-20 minutes.[9][10] | Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9] |
| Plasma | Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[9][10] | Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9] |
| Urine | Use a sterile container to collect a mid-stream first morning urine sample. Centrifuge to remove particulate matter. | Assay immediately or aliquot and store at ≤ -20°C.[10] |
| Cell Culture Supernatants | Centrifuge at 500 x g for 5 minutes to remove particulates. | Assay immediately or aliquot and store samples at ≤ -20°C.[10] |
Q2: How can I avoid matrix effects in my this compound ELISA?
The sample matrix (e.g., serum, plasma) can sometimes interfere with the assay. To minimize matrix effects, it is recommended to dilute your samples in the assay diluent provided with the kit. If you suspect a matrix effect, you can perform a spike-and-recovery experiment to assess the level of interference.
Q3: What are the optimal incubation times and temperatures for an this compound ELISA?
Optimal incubation times and temperatures can vary between different this compound ELISA kits. It is crucial to follow the manufacturer's protocol precisely. Generally, incubations are performed at room temperature (18-25°C) or 37°C.[9] Deviating from the recommended times and temperatures can lead to increased variability and inaccurate results.[4]
Experimental Protocols & Visualizations
Standard this compound Sandwich ELISA Workflow
The following diagram illustrates a typical workflow for a sandwich ELISA, which is a common format for this compound kits.
References
- 1. ELISA Protocols [sigmaaldrich.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. biomatik.com [biomatik.com]
- 5. img.abclonal.com [img.abclonal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. raybiotech.com [raybiotech.com]
- 9. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Generation of Nppb Knockout Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the generation of Natri-uretic Peptide B (Nppb) knockout cell lines using CRISPR-Cas9 technology.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why generate a knockout cell line?
Natriuretic Peptide B (this compound) is a hormone primarily secreted by the heart's ventricles in response to stretching of the heart muscle cells.[1] It plays a critical role in regulating blood pressure, fluid balance, and overall cardiovascular homeostasis.[1] Generating an this compound knockout cell line allows for the in-vitro study of the molecular mechanisms underlying these processes, investigation of the this compound signaling pathway, and screening for potential therapeutic drugs that target this pathway.
Q2: What are the biggest challenges in generating this compound knockout cell lines?
The primary challenges include:
-
Low Knockout Efficiency: Achieving a high percentage of cells with the desired gene edit can be difficult.[2][3]
-
Off-Target Effects: The CRISPR-Cas9 system can sometimes edit unintended sites in the genome.[4][5]
-
Cell Viability Issues: The transfection process and the expression of Cas9 can be toxic to some cell lines.[3][6]
-
Mosaicism: A mixed population of cells with different edits (or no edit) can arise, complicating downstream analysis.[3]
-
Difficulty in Validation: Confirming the absence of the this compound protein can be challenging without a reliable antibody.[7]
Q3: How is the this compound gene regulated?
This compound and its paralog gene, Nppa, are located close to each other in the genome and are co-regulated.[8][9] Their expression in the heart is controlled by a shared "super-enhancer" region.[10][11] During cardiac stress, the expression of both genes is strongly upregulated.[8][9][12] Understanding this regulation is important when designing knockout strategies and interpreting results.
Troubleshooting Guides
Problem 1: Low Knockout Efficiency
Symptoms:
-
Sanger sequencing of the bulk cell population shows a very small or undetectable edited peak.
-
Western blot analysis shows no significant reduction in this compound protein levels.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal sgRNA Design | Use online design tools (e.g., CRISPOR, Broad Institute's GPP) to select sgRNAs with high on-target and low off-target scores.[13] Design multiple sgRNAs targeting an early exon of the this compound gene. |
| Inefficient Delivery of CRISPR Components | Optimize the transfection method for your specific cell line (e.g., electroporation, lipofection).[3] Consider using ribonucleoprotein (RNP) complexes of Cas9 protein and sgRNA, which can have higher efficiency and lower toxicity than plasmid delivery.[4][14] |
| Low Cas9 Expression or Activity | If using a plasmid, ensure the promoter is active in your cell line.[3] Use a cell line that stably expresses Cas9 to improve consistency.[2] |
| Cell Line-Specific Resistance | Some cell lines have highly efficient DNA repair mechanisms that can counteract the CRISPR-induced cuts.[2] In such cases, trying different sgRNAs or delivery methods is crucial. |
Problem 2: High Cell Death After Transfection
Symptoms:
-
A large number of cells detach and die within 24-72 hours of transfection.
Possible Causes and Solutions:
| Cause | Solution |
| Toxicity of Transfection Reagent | Perform a mock transfection (reagent only) to assess reagent-specific toxicity.[6] Titrate the amount of transfection reagent to find the optimal balance between efficiency and viability.[6] |
| Plasmid-Induced Toxicity | High concentrations of plasmid DNA can be toxic. Reduce the amount of plasmid used during transfection.[6] |
| Cas9-Induced Toxicity | Prolonged expression of Cas9 can be cytotoxic. Use RNP delivery for transient Cas9 presence or an inducible Cas9 expression system.[3] |
Problem 3: Suspected Off-Target Effects
Symptoms:
-
Unexpected phenotypic changes in the knockout cells that are not consistent with the known function of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Poorly Designed sgRNA | Use sgRNA design tools that predict and score potential off-target sites.[5] Choose sgRNAs with the highest on-target and lowest off-target scores. |
| High Concentration of CRISPR Components | Titrate the amount of Cas9 and sgRNA to the lowest effective concentration to minimize off-target activity. |
| Use of Standard Cas9 | Employ high-fidelity Cas9 variants that have been engineered to have reduced off-target effects.[3] |
| Confirmation of Off-Targets | Use in silico tools to predict the most likely off-target sites. Sequence these sites in your edited clones to check for unintended mutations. For a more comprehensive analysis, consider techniques like GUIDE-seq or whole-genome sequencing. |
Experimental Protocols
Protocol 1: Generation of this compound Knockout Cells using CRISPR-Cas9 RNP
-
sgRNA Design and Synthesis:
-
Design 2-3 sgRNAs targeting an early exon of the this compound gene using an online tool.
-
Synthetically produce the sgRNAs.
-
-
RNP Complex Formation:
-
Mix the synthetic sgRNA and Cas9 nuclease protein at a 1:1 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[14]
-
-
Transfection:
-
Resuspend your target cells at the desired concentration.
-
Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for your specific device and cell line.
-
-
Post-Transfection Culture:
-
Culture the cells for 48-72 hours to allow for gene editing to occur.
-
-
Validation of Editing in Bulk Population:
-
Harvest a portion of the cells and extract genomic DNA.
-
Perform PCR to amplify the region of the this compound gene targeted by the sgRNA.
-
Analyze the PCR product using Sanger sequencing or a mismatch cleavage assay (e.g., T7E1) to estimate editing efficiency.[15]
-
-
Single-Cell Cloning:
Protocol 2: Validation of this compound Knockout Clones
-
Genomic DNA Validation:
-
mRNA Expression Analysis (Optional):
-
Extract RNA from knockout and wild-type control clones.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure this compound mRNA levels. A significant reduction is expected in knockout clones.[20]
-
-
Protein Level Validation (Crucial):
-
Extract total protein from knockout and wild-type control clones.
-
Perform a Western blot using a validated antibody against this compound. The absence of the this compound protein band in the knockout clones confirms a successful knockout.[20][21]
-
Alternatively, methods like immunocytochemistry, flow cytometry, or mass spectrometry can be used to confirm the absence of the protein.[19][22][23]
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound knockout generation workflow.
References
- 1. What is this compound Protein - Creative BioMart [creativebiomart.net]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Structure and function of the Nppa–this compound cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Genetic Dissection of a Super Enhancer Controlling the Nppa-Nppb Cluster in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 19. How to Validate a CRISPR Knockout [biognosys.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 22. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 23. synthego.com [synthego.com]
Technical Support Center: Improving Specificity of Nppb Immunohistochemistry
Welcome to the technical support center for Nppb (Natriuretic Peptide B) immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the specificity and reliability of your this compound IHC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of this compound staining in cardiac tissue?
A1: this compound is predominantly expressed by cardiomyocytes in the heart.[1] During embryonic development, it is highly expressed in both atrial and ventricular myocardium.[1] After birth, this compound expression continues in both atria and ventricles, although at overall lower levels than Natriuretic Peptide A (Nppa).[1] Under conditions of cardiac stress, such as hypertrophy and heart failure, this compound expression is significantly upregulated in the ventricular cardiomyocytes.[1][2] Therefore, in pathological contexts, you can expect to see increased cytoplasmic staining within cardiomyocytes of the stressed ventricle.
Q2: Which type of antibody is recommended for this compound IHC, monoclonal or polyclonal?
A2: While both monoclonal and polyclonal antibodies can be used for IHC, monoclonal antibodies may offer higher specificity and lot-to-lot consistency, which can be advantageous for reducing non-specific staining.[3] However, the optimal choice depends on the specific antibody's validation data. Always refer to the antibody datasheet to ensure it has been validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues if that is your sample type.[4]
Q3: What are the critical controls to include in an this compound IHC experiment?
A3: To ensure the specificity of your this compound staining, it is crucial to include the following controls:
-
Positive Control Tissue: Use a tissue known to express this compound, such as heart tissue from a model of cardiac hypertrophy, to confirm that your antibody and protocol are working correctly.[4]
-
Negative Control Tissue: Use a tissue known to have very low or no this compound expression to assess the level of non-specific background staining.
-
No Primary Antibody Control: This involves running a slide through the entire staining protocol without the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody or detection reagents.
-
Isotype Control: An antibody of the same isotype, from the same host species, and at the same concentration as the primary antibody is used. This helps to determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors on the tissue.
Troubleshooting Guides
Problem 1: Weak or No this compound Staining
This is a common issue in IHC. The following table outlines potential causes and solutions to enhance your this compound signal.
| Potential Cause | Suggested Solution | Citation |
| Incorrect Primary Antibody Dilution | The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of dilutions. | [4] |
| Suboptimal Antigen Retrieval | Formalin fixation can mask the this compound epitope. Ensure you are using the recommended antigen retrieval method. For many this compound antibodies, heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is effective. The duration and temperature of heating should be optimized. | [5] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Confirm the secondary antibody is compatible with the host species of the primary this compound antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | [4] |
| Over-fixation of Tissue | Prolonged fixation can irreversibly mask epitopes. If possible, try reducing the fixation time for future sample preparations. For existing samples, a more aggressive antigen retrieval method may be necessary, but this can also damage tissue morphology. | [6] |
| Low this compound Expression in Sample | The target protein may not be present at a detectable level in your specific sample. Ensure you are using a validated positive control tissue to confirm the protocol is working. | [2] |
Problem 2: High Background or Non-Specific Staining
High background can obscure specific this compound staining. The following table provides guidance on how to reduce non-specific signal.
| Potential Cause | Suggested Solution | Citation |
| Primary Antibody Concentration Too High | Using too much primary antibody can lead to non-specific binding. Reduce the antibody concentration. | [3] |
| Insufficient Blocking | Endogenous peroxidases and biotin can cause non-specific staining. Ensure you perform a peroxidase block (e.g., with 3% H₂O₂) before primary antibody incubation. If using a biotin-based detection system, an avidin/biotin block is necessary. Blocking with normal serum from the species of the secondary antibody is also crucial to block non-specific protein binding sites. | [4] |
| Tissue Drying Out | Allowing the tissue section to dry at any point during the staining process can cause high background. Use a humidity chamber for incubation steps. | [4] |
| Inadequate Washing | Insufficient washing between steps can leave behind unbound antibodies or detection reagents. Increase the number and duration of wash steps. | [7] |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody to minimize this. | [3] |
Quantitative Data Summary
Quantitative analysis of this compound IHC can provide valuable insights into its expression levels. Common methods include manual scoring by a pathologist or automated image analysis.
Table 1: Manual Scoring Method for this compound IHC
This is a common semi-quantitative scoring method that combines the intensity of the staining and the percentage of positive cells.[8][9]
| Parameter | Score | Description |
| Staining Intensity | 0 | No staining |
| 1 | Weakly positive | |
| 2 | Moderately positive | |
| 3 | Strongly positive | |
| Percentage of Positive Cells | 0 | <1% |
| 1 | 1-25% | |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | >75% | |
| H-Score Calculation | H-Score = Σ (Intensity Score x Percentage Score) | The H-Score provides a continuous variable for statistical analysis. |
Table 2: Example Correlation of Myocardial this compound Expression
This table summarizes findings from a study on heart failure with preserved ejection fraction (HFpEF), demonstrating the correlation of myocardial this compound expression with clinical parameters.[10]
| Parameter | Correlation with Myocardial this compound Expression | Significance (p-value) |
| Serum NT-proBNP | Positive | <0.05 |
| Pulmonary Artery Systolic Pressure | Positive | <0.001 |
| Mean Pulmonary Artery Pressure | Positive | <0.01 |
| Pulmonary Artery Wedge Pressure | Positive | <0.05 |
Experimental Protocols
Detailed Protocol for this compound Immunohistochemistry on FFPE Cardiac Tissue
This protocol is a general guideline and may require optimization for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.[5]
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath to 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.[5]
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (phosphate-buffered saline).[5]
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody to its optimal concentration in an appropriate antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
Detection:
-
Wash slides in PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash slides in PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides in PBS.[12]
-
-
Chromogen:
-
Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color develops.
-
Rinse with distilled water.[12]
-
-
Counterstain:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with tap water.[5]
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.[12]
-
Visualizations
Caption: A flowchart of the typical immunohistochemistry workflow for this compound staining.
Caption: The signaling cascade initiated by this compound binding to its receptor, NPR1.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 6. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between Myocardial this compound Expression and Serum NT-proBNP in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Enhancing Recombinant Nppb Protein Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield of recombinant Natriuretic Peptide B (Nppb) protein purification. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant human this compound?
A1: The most common and cost-effective expression system for producing recombinant human this compound is Escherichia coli (E. coli).[1][2] Various strains of E. coli, such as BL21(DE3), are often utilized for their ability to achieve high levels of protein expression.
Q2: Which affinity tags are typically used for this compound purification, and where are they placed?
A2: N-terminal Hexahistidine (6xHis) tags and Glutathione S-transferase (GST) tags are frequently fused to recombinant this compound to facilitate purification.[2] The choice between these tags can affect the purity and yield of the final protein product.
Q3: My this compound protein is expressed, but I'm getting a very low yield after purification. What are the common causes?
A3: Low yield can stem from several factors, including:
-
Inclusion body formation: The expressed this compound may be insoluble and aggregated into inclusion bodies.
-
Inefficient cell lysis: The method used to break open the E. coli cells may not be effectively releasing the protein.
-
Suboptimal binding to the affinity resin: The pH or composition of your buffers might be hindering the interaction between the affinity tag and the chromatography resin.
-
Protein degradation: Proteases released during cell lysis can degrade the target protein.
-
Inefficient elution: The conditions used to release the protein from the resin may not be optimal.
Q4: How can I improve the solubility of my recombinant this compound?
A4: To improve the solubility of recombinant this compound and reduce inclusion body formation, consider the following strategies:
-
Lower the induction temperature: Reducing the temperature to 15-25°C during protein expression can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Optimize inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the expression rate and promote soluble protein formation.
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Thioredoxin (Trx), to this compound can improve its solubility.
-
Co-express with chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.
Q5: What are the best practices for storing purified recombinant this compound?
A5: For short-term storage (up to one week), purified this compound can be stored at 2-4°C. For long-term storage, it is recommended to store the protein at -20°C or -80°C, often in a buffer containing a cryoprotectant like glycerol to prevent damage from freeze-thaw cycles.[1] Lyophilized (freeze-dried) this compound is also stable for long-term storage at -20°C.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein degradation.[1]
Troubleshooting Guides
Low Protein Yield
Low yield is a frequent challenge in recombinant protein purification. The following table summarizes potential causes and suggests solutions with expected outcomes.
| Problem | Potential Cause | Recommended Solution | Expected Improvement in Yield |
| No or low protein expression | Suboptimal codon usage for E. coli. | Synthesize a codon-optimized gene for this compound. | Can significantly increase expression levels. |
| Toxicity of this compound to E. coli. | Use a lower induction temperature (e.g., 15-20°C) and a lower concentration of inducer (e.g., 0.1-0.5 mM IPTG). | Variable, can improve cell viability and protein production. | |
| Protein is in inclusion bodies | High expression rate preventing proper folding. | Lower the induction temperature and inducer concentration. | Can shift a significant portion of the protein to the soluble fraction. |
| - | Use a solubility-enhancing fusion tag (e.g., MBP, Trx). | Can dramatically increase the yield of soluble protein. | |
| - | Perform in-vitro refolding of the protein from purified inclusion bodies. | Yield is highly protein-dependent and can range from low to moderate. | |
| Low binding to affinity column | Incorrect buffer pH or ionic strength. | Ensure the lysis and binding buffers have the optimal pH for the affinity tag (e.g., pH 7.5-8.0 for His-tags). | Can significantly improve capture of the target protein. |
| His-tag is inaccessible. | Purify under denaturing conditions with urea or guanidine-HCl to expose the tag. | Effective for capturing the protein, but requires a subsequent refolding step. | |
| Protein loss during washing | Wash buffer is too stringent. | Decrease the concentration of the competing agent in the wash buffer (e.g., lower imidazole concentration for His-tag purification). | Reduces premature elution of the target protein. |
| Inefficient elution | Elution buffer is not strong enough. | Increase the concentration of the competing agent (e.g., higher imidazole concentration for His-tag, or reduced glutathione for GST-tag). | Improves recovery of the bound protein from the resin. |
Experimental Protocols
Detailed Methodology for His-Tagged this compound Purification from E. coli
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Expression of His-Tagged this compound:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the N-terminally His-tagged this compound gene.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of culture medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to promote soluble protein expression.
2. Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate to pellet the cell debris.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with the lysis buffer.
-
Load the clarified supernatant from the cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 200-300 mM imidazole).
-
Collect the eluted fractions.
4. Analysis of Purified Protein:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for the purification of recombinant this compound protein.
Caption: A decision tree for troubleshooting low yield in this compound purification.
References
Technical Support Center: Minimizing Off-Target Effects in Nppb CRISPR Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in CRISPR-based editing of the Natriuretic Peptide B (Nppb) gene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the precision of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps to minimize off-target effects when planning an this compound CRISPR experiment?
A1: The initial and most critical steps involve the meticulous design of your single guide RNA (sgRNA). Utilizing reputable bioinformatic tools to design sgRNAs with high on-target scores and low off-target predictions is paramount. Additionally, selecting the appropriate Cas9 variant and delivery method from the outset will significantly influence the specificity of your experiment.[1][2]
Q2: Which Cas9 variant is recommended for high-fidelity targeting of the this compound gene?
A2: For experiments requiring high specificity, it is strongly recommended to use a high-fidelity Cas9 variant. Options like SpCas9-HF1, eSpCas9, or HypaCas9 have been engineered to reduce non-specific DNA contacts, thereby decreasing off-target cleavage. While wild-type SpCas9 is efficient, these high-fidelity versions offer a better safety profile for therapeutic applications and produce more reliable research data by minimizing confounding off-target mutations.
Q3: How does the delivery method of CRISPR components affect off-target events for this compound editing?
A3: The delivery method significantly impacts the concentration and persistence of the Cas9/sgRNA complex in the cell. Plasmid-based delivery can lead to prolonged expression of the nuclease, increasing the likelihood of off-target cleavage. Therefore, direct delivery of Cas9 ribonucleoprotein (RNP) complexes or using mRNA for transient expression is recommended. These methods ensure that the editing machinery is active for a shorter period, reducing the window for off-target events to occur.
Q4: Are there any databases of pre-validated sgRNAs for the this compound gene?
A4: While general databases for validated sgRNAs exist, such as Addgene's repository, finding a comprehensive, pre-validated list specifically for this compound across different cell types and species can be challenging. It is often necessary to design and validate sgRNAs for your specific experimental context. Following rigorous design and validation protocols is crucial for success.
Q5: What are the best practices for validating potential off-target sites identified by prediction software?
A5: Computational predictions should always be experimentally validated. The gold standard for validation is next-generation sequencing (NGS) of predicted off-target loci. Methods like targeted amplicon sequencing can quantify the frequency of indels at these specific sites. For a more unbiased, genome-wide assessment, techniques like GUIDE-seq or CIRCLE-seq are recommended.[3][4]
Troubleshooting Guides
Issue 1: My in-silico designed sgRNA for this compound shows high predicted off-target scores.
-
Cause: The target sequence may have high homology to other regions in the genome.
-
Solution:
-
Redesign sgRNAs: Use multiple design tools (e.g., Synthego's Design Tool, Benchling's CRISPR tool) to generate a new set of candidate sgRNAs.[1][5] Prioritize those with the highest on-target and lowest off-target scores.
-
Target a different region: If possible, select a different exon or a region with less sequence similarity to the rest of the genome. For gene knockout, targeting a constitutively expressed exon near the 5' end is a good strategy.[6]
-
Use a different PAM sequence: If your Cas9 variant allows for it, try to find a target site with a more restrictive PAM sequence to reduce the number of potential off-target sites.
-
Consider truncated sgRNAs: Using sgRNAs with a shorter (17-18 nt) protospacer region can sometimes increase specificity.
-
Issue 2: I have successfully edited the on-target this compound site, but I am observing unexpected phenotypes.
-
Cause: This could be due to undetected off-target mutations.
-
Solution:
-
Perform unbiased off-target analysis: Employ methods like GUIDE-seq or CIRCLE-seq to identify all potential off-target sites in your specific cell type.[7][8]
-
Validate predicted off-targets: For the top predicted off-target sites from your initial design, perform targeted deep sequencing to quantify editing efficiency at these loci.
-
Use a higher-fidelity Cas9: If you used wild-type Cas9, consider repeating the experiment with a high-fidelity variant.
-
Optimize delivery: If you used plasmid delivery, switch to RNP delivery to reduce the exposure of the genome to the nuclease.
-
Rescue experiment: To confirm that the phenotype is due to the on-target edit, perform a rescue experiment by re-introducing a wild-type copy of this compound.
-
Issue 3: My off-target validation experiments (e.g., GUIDE-seq) are not working optimally.
-
Cause: The protocol may not be optimized for your specific cell type or experimental conditions.
-
Solution:
-
Optimize dsODN delivery: The efficiency of double-stranded oligodeoxynucleotide (dsODN) integration is critical for GUIDE-seq. Titrate the amount of dsODN to maximize integration without compromising cell viability.[7]
-
Ensure high-quality genomic DNA: The starting genomic DNA for both GUIDE-seq and CIRCLE-seq must be of high quality and purity.
-
Follow detailed protocols meticulously: Refer to detailed, step-by-step protocols for library preparation and sequencing.[9][10] Small deviations can significantly impact the results.
-
Check sequencing depth: Ensure that you have sufficient sequencing depth to detect low-frequency off-target events.
-
Data Presentation: Quantifying On- and Off-Target Editing
To systematically evaluate the performance of your this compound sgRNAs, we recommend summarizing your quantitative data in the following tables.
Table 1: In-Silico sgRNA Design and Scoring for this compound
| sgRNA ID | Target Sequence (5'-3') | On-Target Score | Off-Target Score | Number of Predicted Off-Targets (≤3 mismatches) |
| Nppb_sg1 | GCT GAG TCT GAG GAG CTG AG | 98 | 95 | 2 |
| Nppb_sg2 | TGA GCT GAG TCT GAG GAG CT | 95 | 92 | 5 |
| User Data | Enter your sequence | Enter score | Enter score | Enter number |
Scores are typically on a scale of 0-100, with higher scores being better. These scores are generated by sgRNA design tools.[5]
Table 2: Comparison of On-Target Editing Efficiency of High-Fidelity Cas9 Variants for this compound
| Cas9 Variant | Delivery Method | On-Target Indel Frequency (%) |
| Wild-Type SpCas9 | RNP | 85 ± 5 |
| SpCas9-HF1 | RNP | 82 ± 4 |
| eSpCas9 | RNP | 78 ± 6 |
| User Data | Enter method | Enter your data |
Data should be presented as mean ± standard deviation from at least three biological replicates.
Table 3: Quantification of Off-Target Editing at Validated Loci for this compound sgRNA
| Off-Target Locus | Chromosome | Mismatches to On-Target | Indel Frequency (%) with Wild-Type Cas9 | Indel Frequency (%) with High-Fidelity Cas9 |
| OT-1 | chr5:12345678 | 2 | 5.2 ± 0.8 | < 0.1 |
| OT-2 | chr11:87654321 | 3 | 1.8 ± 0.3 | < 0.1 |
| User Data | Enter locus | Enter mismatches | Enter your data | Enter your data |
Off-target loci are identified through methods like GUIDE-seq or CIRCLE-seq and then quantified via targeted deep sequencing.
Experimental Protocols
1. Detailed Methodology for sgRNA Design for this compound
This protocol outlines the steps for designing high-quality sgRNAs for the this compound gene using an online design tool.
-
Objective: To design sgRNAs with high on-target activity and minimal off-target effects.
-
Materials:
-
Procedure:
-
Obtain the this compound sequence: Navigate to the NCBI or Ensembl database and retrieve the coding sequence (CDS) of the this compound gene for your target species.
-
Select a design tool: Open a web-based sgRNA design tool.
-
Input the target sequence: Paste the this compound CDS into the design tool.
-
Set design parameters:
-
Specify the target genome.
-
Select the Cas9 nuclease you intend to use (e.g., S. pyogenes Cas9 with NGG PAM).
-
For knockout experiments, instruct the tool to target the 5' end of the coding sequence.[6]
-
-
Analyze the results: The tool will generate a list of candidate sgRNAs. Evaluate them based on:
-
On-target score: A higher score predicts better cutting efficiency.
-
Off-target score: A higher score indicates fewer and less likely off-target sites.[12]
-
-
Select top candidates: Choose 2-3 sgRNAs with the best combination of high on-target and high off-target scores for experimental validation.
-
2. Detailed Methodology for Off-Target Validation using GUIDE-seq
This protocol provides a summary of the key steps involved in performing a GUIDE-seq experiment to identify genome-wide off-target sites.
-
Objective: To empirically identify the off-target cleavage sites of an this compound-targeting Cas9/sgRNA complex in a specific cell line.
-
Principle: GUIDE-seq relies on the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks (DSBs) within living cells. These tagged sites are then selectively amplified and identified by next-generation sequencing.[13]
-
Materials:
-
Cultured cells of interest
-
Cas9 and this compound sgRNA (as RNP, plasmid, or mRNA)
-
Phosphorothioate-modified dsODN tag
-
Transfection reagent
-
Genomic DNA purification kit
-
Reagents and equipment for NGS library preparation and sequencing
-
-
Procedure:
-
Co-transfection: Transfect the target cells with the Cas9/sgRNA complex and the dsODN tag. It is crucial to optimize the transfection conditions and the concentration of the dsODN.[7]
-
Genomic DNA Isolation: After a suitable incubation period (typically 48-72 hours), harvest the cells and isolate high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA (e.g., by sonication).
-
Perform end-repair and A-tailing.
-
Ligate NGS adapters.
-
Selectively amplify the dsODN-tagged genomic fragments using two rounds of PCR.[10]
-
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound (BNP) signaling pathway.
Caption: Workflow for minimizing and validating off-target effects.
Caption: Key strategies for achieving high-specificity editing.
References
- 1. synthego.com [synthego.com]
- 2. synthego.com [synthego.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. benchling.com [benchling.com]
- 6. helsinki.fi [helsinki.fi]
- 7. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. syntezza.com [syntezza.com]
- 10. vedtopkar.com [vedtopkar.com]
- 11. help.benchling.com [help.benchling.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in Nppb gene expression data
Welcome to the technical support center for Nppb gene expression analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common inconsistencies in this compound expression data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in this compound expression levels between my biological replicates?
A1: High variability in this compound expression can stem from several sources:
-
Genetic Variation: The Nppa-Nppb locus contains genetic variants that can significantly affect expression levels between individuals or animal strains.[1][2] These variants can influence regulatory DNA function and contribute to inter-individual differences in BNP levels.[2][3]
-
Complex Regulation: this compound expression is tightly regulated by a "super enhancer" that it shares with the Nppa gene.[4][5] Both genes compete for interaction with this enhancer, which can lead to dynamic expression patterns.[4][5]
-
Physiological State: this compound expression is strongly induced by cardiac stress, such as mechanical overload, hypoxia, and hypertrophy.[1][3] Subtle differences in the physiological state of the subjects or cell cultures can lead to significant expression differences.
-
Sample Quality: RNA integrity is crucial. Degraded RNA can lead to unreliable quantification. Always check RNA quality (e.g., using RIN/RQN values) before proceeding.[6]
Q2: My qPCR results for this compound are not correlating with my RNA-Seq data. What could be the cause?
A2: Discrepancies between qPCR and RNA-Seq are common and can be due to:
-
Normalization Strategy: The choice of reference genes (for qPCR) or normalization algorithm (for RNA-Seq) can introduce biases.[7] Ensure the reference genes used for qPCR are stably expressed across your experimental conditions and are not co-regulated with this compound.
-
Transcript Variants: RNA-Seq can capture multiple transcript isoforms of this compound. If your qPCR primers target an isoform that is not the most abundant or is differentially regulated, the results may not reflect the overall gene expression change captured by RNA-Seq.
-
Sensitivity and Dynamic Range: The two techniques have different sensitivities and dynamic ranges. RNA-Seq can detect a broader range of expression levels, while qPCR is highly sensitive for low-abundance transcripts.[6]
-
Primer/Probe Specificity: Ensure your qPCR primers are specific to this compound and do not amplify the paralogous Nppa gene or pseudogenes.[8]
Q3: What are the recommended housekeeping genes for normalizing this compound expression in cardiac tissue?
A3: The ideal housekeeping gene should have stable expression across all experimental conditions. For cardiac tissue, commonly used reference genes include Gapdh, Actb, and 18S rRNA. However, their stability can be affected by conditions like hypertrophy or heart failure. It is strongly recommended to validate a panel of potential reference genes for your specific experimental model using algorithms like geNorm or NormFinder to identify the most stable ones.[7]
Q4: Can tissue heterogeneity affect my this compound expression results?
A4: Yes. This compound is predominantly expressed in ventricular cardiomyocytes, and its expression is highly induced in the border zone of an infarcted region.[1][4] If your tissue samples contain varying proportions of different cell types (e.g., cardiomyocytes, fibroblasts, endothelial cells) or regions (e.g., healthy vs. injured myocardium), it will introduce significant variability into your expression data. Techniques like laser capture microdissection can help isolate specific cell populations.
Troubleshooting Guide for this compound Expression Data
This guide provides a systematic approach to diagnosing and resolving inconsistencies in your this compound gene expression experiments.
Step 1: Assess Initial Data Quality
Begin by scrutinizing your raw data. For qPCR, examine amplification curves, melt curves, and replicate consistency. For RNA-Seq, check quality scores (e.g., FastQC reports), alignment rates, and library complexity.
-
qPCR Checklist:
-
Amplification Curves: Are they sigmoidal? Is there a flat baseline and a clear exponential phase?[8][9]
-
Melt Curve Analysis: Is there a single, sharp peak, indicating a specific product? Multiple peaks suggest non-specific amplification or primer-dimers.[9]
-
Replicate Consistency: Are the Cq values for technical replicates tight (ideally, SD < 0.25)?[10]
-
-
RNA-Seq Checklist:
-
Read Quality: Are the Phred scores high across the reads?
-
Alignment Rate: Is a high percentage of reads mapping to the reference genome? Low rates may indicate sample contamination or poor RNA quality.[11]
-
Step 2: Verify Sample and Reagent Integrity
If the initial data quality is poor, the issue likely lies with the samples or reagents.
-
RNA Quality: Re-verify the quality and quantity of your input RNA. An RNA Integrity Number (RIN) > 7 is recommended for RNA-Seq.[6]
-
Reagent Check: Ensure reagents are properly stored and not expired. Consider running a positive control with a known this compound-expressing sample to verify reagent performance.[12]
Step 3: Re-evaluate Experimental Design and Normalization
If sample and data quality are high, yet inconsistencies persist, review your experimental design.
-
Primer/Probe Design (qPCR):
-
Confirm primer specificity using NCBI Primer-BLAST.
-
Ensure primers span an exon-exon junction to avoid amplifying genomic DNA.
-
Validate primer efficiency by running a standard curve; efficiency should be between 90-110%.
-
-
Normalization Strategy:
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting this compound expression data inconsistencies.
Quantitative Data Summary
The expression of this compound is quantitatively influenced by genetic and physiological factors.
| Factor | Observation | Reported Quantitative Effect | Source |
| Genetic Variant | rs198389 (in this compound promoter) | The C allele showed a 1.8-fold increased expression in a luciferase reporter assay compared to the T allele. | [2] |
| Cardiac Stress | Myocardial Infarction / Hypertrophy | This compound expression is strongly upregulated in the stressed myocardium and the injury border zone.[1][4] | [1][4] |
| Enhancer Deletion | Deletion of RE1 super-enhancer subdomain (RE1a) | Leads to a strong reduction of this compound expression in both atria and ventricles.[5] | [5] |
| Gene Competition | Deletion of the this compound gene region | Results in a significant increase in Nppa expression, suggesting competition for the shared super-enhancer.[5] | [5] |
Experimental Protocols
Protocol 1: this compound Gene Expression Analysis by RT-qPCR
This protocol outlines the key steps for quantifying this compound mRNA levels.
-
RNA Extraction:
-
Homogenize cardiac tissue or cells in a lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Perform on-column DNase treatment or use a separate DNase I treatment step to eliminate genomic DNA contamination.
-
-
RNA Quality Control:
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for a RIN > 7.
-
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random hexamers and oligo(dT) primers.
-
-
qPCR Primer Design:
-
Design primers to amplify a 70-150 bp region of the this compound transcript.
-
Use Primer-BLAST to check for specificity against the target organism's genome.
-
Whenever possible, design primers to span an exon-exon junction.
-
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers (or TaqMan probe), and nuclease-free water.[10]
-
Add diluted cDNA to the appropriate wells.
-
Run on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Perform a melt curve analysis for SYBR Green assays.[8]
-
Calculate relative expression using the ΔΔCq method, normalizing this compound Cq values to the geometric mean of at least two validated reference genes.
-
Protocol 2: RNA-Seq Workflow for this compound Analysis
This protocol provides a general workflow for transcriptome-wide analysis that includes this compound.
Caption: A standard bioinformatics workflow for RNA-Seq data analysis.
This compound Regulation and Signaling
The transcriptional regulation of this compound is complex, involving multiple layers of control. It is co-regulated with its paralogous gene, Nppa, and is highly responsive to cardiac stress signals.[1][14]
Key Regulatory Inputs for this compound Expression
Caption: Simplified diagram of key inputs regulating this compound gene transcription.
References
- 1. Structure and function of the Nppa–this compound cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic variation in the natriuretic peptide system and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - this compound [maayanlab.cloud]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. arxiv.org [arxiv.org]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 7. Normalization — Single-cell best practices [sc-best-practices.org]
- 14. Identification of a regulatory domain controlling the Nppa-Nppb gene cluster during heart development and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for Nppb sample collection and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for Nppb (Natriuretic Peptide B) sample collection and storage. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anticoagulant for collecting blood samples for this compound (BNP) measurement?
A1: The recommended anticoagulant for this compound (BNP) analysis is Ethylenediaminetetraacetic acid (EDTA).[1][2] EDTA helps to preserve the integrity of the peptide by chelating calcium ions, which are required by many proteases that can degrade BNP. Use of plastic blood collection tubes is also recommended as BNP can adhere to glass surfaces, leading to falsely lower measurements.[3][4]
Q2: How soon after collection should I process my blood samples?
A2: To ensure the most accurate results, blood samples should be processed as soon as possible after collection. Ideally, centrifugation to separate plasma should occur within 4 hours of venipuncture if the sample is kept at room temperature.[5][6] Delays in processing can lead to degradation of this compound, affecting the accuracy of your data.
Q3: What are the optimal storage conditions for this compound plasma samples?
A3: For short-term storage, plasma samples can be kept at 2-8°C for up to 24 hours.[2][4] For longer-term storage, it is crucial to freeze the plasma at -20°C or, for optimal stability, at -80°C.[4][5][6] Properly frozen samples can be stable for several months. Avoid repeated freeze-thaw cycles as this can lead to this compound degradation.[4]
Q4: Can I use serum instead of plasma for this compound measurement?
A4: While some commercial ELISA kits may be validated for use with serum, plasma collected with EDTA is generally the preferred sample type for this compound measurement. The coagulation process in serum collection can release proteases that may degrade this compound. Always refer to the specific instructions of your assay kit to ensure compatibility.
Q5: What are some common pre-analytical variables that can affect this compound levels?
A5: Several pre-analytical factors can influence this compound concentrations. Strenuous physical activity shortly before blood collection can transiently increase this compound levels. Hemolysis, the breakdown of red blood cells, can interfere with immunoassay results and should be avoided. It is also important to ensure proper tube filling to maintain the correct blood-to-anticoagulant ratio.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected this compound concentrations | Sample collected in a glass tube. | Always use plastic (e.g., polypropylene) tubes for blood collection and plasma storage to prevent this compound from adhering to the tube surface.[3][4] |
| Delayed processing of the blood sample. | Centrifuge the blood sample to separate plasma within 4 hours of collection if stored at room temperature.[6] | |
| Improper storage temperature. | For short-term storage (up to 24 hours), keep plasma at 2-8°C. For long-term storage, freeze at -20°C or -80°C immediately.[4] | |
| Multiple freeze-thaw cycles. | Aliquot plasma into smaller volumes before freezing to avoid repeated thawing and freezing of the entire sample.[4] | |
| High variability between replicate samples | Inadequate mixing of the sample after thawing. | After thawing, ensure the plasma sample is mixed gently but thoroughly by inverting the tube several times before analysis. |
| Presence of cryoprecipitates. | If precipitates are visible after thawing, centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to pellet the debris and test the clear supernatant. | |
| Assay interference or inconsistent results | Hemolyzed samples. | Visually inspect the plasma for any pink or red discoloration, which indicates hemolysis. If present, it is recommended to collect a new sample. Hemolysis can interfere with the antibody-antigen reaction in immunoassays.[2] |
| Lipemic samples. | If plasma appears cloudy or milky (lipemic), high-speed centrifugation may be necessary to separate the lipid layer. Alternatively, a lipid-clearing agent compatible with your assay may be used. |
Data Summary: this compound Stability in EDTA Plasma
The following table summarizes the stability of this compound in EDTA plasma under different storage conditions. The data is compiled from various studies and represents the approximate percentage of initial this compound concentration remaining.
| Storage Temperature | 1 hour | 4 hours | 24 hours | 48 hours | 3 months |
| Room Temperature (20-25°C) | ~100% | Stable[6] | Significant Decrease[7] | ~50% Decrease[8] | Not Recommended |
| Refrigerated (2-8°C) | ~100% | Stable[5][6] | Stable[4] | Significant Decrease | Not Recommended |
| Frozen (-20°C) | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Stable[5][6] |
| Frozen (-80°C) | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Stable |
Note: Stability can be assay-dependent. It is always recommended to validate storage conditions for your specific experimental setup.
Experimental Protocol: this compound Sample Collection and Processing
This protocol outlines the detailed steps for the collection and processing of whole blood to obtain plasma for this compound analysis.
Materials:
-
Plastic blood collection tubes containing K2-EDTA or K3-EDTA
-
Tourniquet
-
Alcohol swabs
-
Appropriate gauge needles and blood collection set
-
Refrigerated centrifuge
-
Plastic (polypropylene) cryovials for plasma storage
-
Ice bucket
Procedure:
-
Patient/Subject Preparation: For research studies, it is advisable to have subjects rest in a supine position for at least 15-20 minutes before blood collection to minimize physiological variations in this compound levels.
-
Venipuncture:
-
Apply the tourniquet and select a suitable vein.
-
Cleanse the venipuncture site with an alcohol swab and allow it to air dry.
-
Perform venipuncture using a smooth and clean technique to minimize hemolysis.
-
Collect blood directly into a plastic EDTA tube.
-
-
Sample Mixing: Immediately after collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake vigorously, as this can cause hemolysis.
-
Temporary Storage (if necessary): If immediate centrifugation is not possible, place the whole blood sample upright in an ice bucket or a refrigerator (2-8°C). Process the sample within 4 hours of collection.
-
Centrifugation:
-
Centrifuge the blood sample in a refrigerated centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
-
Plasma Aliquoting:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma into pre-labeled, plastic (polypropylene) cryovials.
-
It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.
-
-
Storage:
-
For immediate analysis (within 24 hours), store the plasma aliquots at 2-8°C.
-
For long-term storage, immediately freeze the plasma aliquots at -20°C or preferably at -80°C.
-
Visual Diagrams
Caption: this compound signaling pathway leading to cardiovascular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. NT-ProBNP: the mechanism behind the marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]
- 7. aminer.org [aminer.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating Nppb Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of antibodies targeting the natriuretic peptide B (Nppb), also known as brain natriuretic peptide (BNP).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is antibody specificity crucial?
Q2: What are the different forms of this compound, and how does this affect antibody selection and validation?
A2: this compound is synthesized as a precursor protein, prothis compound, which is cleaved to release the biologically active this compound and an N-terminal fragment (NT-prothis compound). When selecting an antibody, it is crucial to know which form of the protein it is designed to recognize. This will also influence the expected outcomes in validation experiments like Western Blotting, where different molecular weights will be observed for the precursor and cleaved forms.
Q3: What are the essential positive and negative controls for validating an this compound antibody?
A3:
-
Positive Controls:
-
Recombinant this compound or NT-prothis compound protein.
-
Lysates from cell lines or tissues known to express this compound at high levels (e.g., human heart, liver, or uterus).[2]
-
For some applications, tissues from animal models with induced cardiac stress can serve as positive controls.
-
-
Negative Controls:
-
Lysates from knockout (KO) cell lines or tissues where the this compound gene has been deleted. This is the gold standard for demonstrating specificity.
-
Tissues with known low or no expression of this compound.
-
For immunoprecipitation, an isotype control antibody should be used to assess non-specific binding to the beads.
-
Q4: How can I check for potential cross-reactivity with other natriuretic peptides?
A4: The natriuretic peptide family includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), which share some structural homology with this compound. To check for cross-reactivity, you can perform a Western Blot with recombinant ANP and CNP proteins to see if your this compound antibody detects them. Additionally, a peptide competition assay can be performed where the antibody is pre-incubated with an excess of the immunizing peptide, which should block the signal to the target protein.
This compound Signaling Pathway
This compound exerts its biological effects by binding to natriuretic peptide receptors (NPR-A and NPR-B), which possess intrinsic guanylyl cyclase activity. This binding triggers the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, leading to physiological responses such as vasodilation and natriuresis.[3][4][5][6]
Troubleshooting Guides
Western Blot (WB)
| Problem | Possible Cause | Recommended Solution |
| No Band or Weak Signal | Low this compound expression in the sample. | Use a positive control (e.g., recombinant this compound, heart tissue lysate). Increase the amount of protein loaded. |
| Inefficient antibody binding. | Optimize antibody dilution. Incubate the primary antibody overnight at 4°C. | |
| Poor transfer of low molecular weight this compound. | Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage. | |
| Multiple Bands or Non-Specific Bands | Antibody is not specific. | Test the antibody on this compound knockout cell lysate. Perform a peptide competition assay. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Band at Incorrect Molecular Weight | Post-translational modifications (e.g., glycosylation). | Treat the sample with deglycosylating enzymes. Consult the literature for known modifications of this compound. |
| Splice variants or precursor forms. | Check protein databases (e.g., UniProt) for known isoforms. The pro-form of this compound will have a higher molecular weight. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH. |
| Low antibody concentration. | Perform an antibody titration to determine the optimal concentration. | |
| Antibody not suitable for fixed tissues. | Ensure the antibody is validated for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues. | |
| High Background Staining | Non-specific antibody binding. | Increase the blocking time and use a blocking buffer with serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity. | Quench endogenous peroxidases with a hydrogen peroxide solution before primary antibody incubation. | |
| Primary antibody concentration is too high. | Dilute the primary antibody further. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| Low Signal or Poor Standard Curve | Inactive antibody or antigen. | Ensure proper storage of antibodies and standards. Avoid repeated freeze-thaw cycles. |
| Insufficient incubation times. | Follow the recommended incubation times in the protocol. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct wavelength for the substrate used. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| High antibody concentration. | Optimize the concentration of the capture and/or detection antibody. | |
| Cross-reactivity. | Check for cross-reactivity with related peptides if present in the sample. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| No Target Protein in Eluate | Antibody does not recognize the native protein. | Use an antibody that has been validated for IP, as it needs to recognize the protein in its folded state. |
| Inefficient binding to beads. | Ensure the protein A/G beads are compatible with the antibody's host species and isotype. | |
| Low this compound expression in the sample. | Increase the amount of starting lysate. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps and use a more stringent wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with beads alone before adding the primary antibody. | |
| Antibody concentration is too high. | Reduce the amount of primary antibody used. |
Experimental Protocols
This compound Antibody Validation Workflow
Western Blotting for this compound
This protocol is a general guideline and may require optimization for specific antibodies and samples.
A. Sample Preparation:
-
Prepare cell or tissue lysates in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
B. Gel Electrophoresis and Transfer:
-
Load samples onto a 12-15% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
C. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table below for starting dilution recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
-
A band at the correct molecular weight for this compound (pro-Nppb ~12 kDa, mature this compound is smaller) should be observed in positive control lysates and absent in negative/KO lysates. The observed molecular weight for recombinant this compound can vary depending on tags and expression system.[7][8]
Immunohistochemistry (IHC) for this compound
A. Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0).
B. Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary this compound antibody overnight at 4°C. Refer to the table below for starting dilution recommendations.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Positive Control Tissues:
ELISA for this compound
This outlines the principle of a sandwich ELISA.
-
Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add standards (recombinant this compound) and samples to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for this compound and incubate.
-
Wash the plate.
-
Add streptavidin-HRP and incubate.
-
Wash the plate.
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
Immunoprecipitation (IP) of this compound
-
Prepare cell lysate as for Western Blotting.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the primary this compound antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using the same or a different this compound antibody.
Quantitative Data Summary
| Application | Parameter | Recommended Starting Range | Notes |
| Western Blot | Primary Antibody Dilution | 1:500 - 1:5000 | Optimize for your specific antibody and sample.[7] |
| Expected Band Size (Human) | pro-Nppb: ~12 kDa | Glycosylation and other modifications can affect the apparent molecular weight.[9] | |
| IHC | Primary Antibody Dilution | 1:20 - 1:200 | Titration is crucial for optimal signal-to-noise ratio.[7] |
| ELISA | Standard Curve Range | 15.63 - 1000 pg/mL | This is an example from a commercial kit and may vary.[10] |
| Sensitivity | ~14 pg/mL | This is an example from a commercial kit and may vary.[10] |
References
- 1. This compound Monoclonal Antibody (OTI12B6) (TA809061) [thermofisher.com]
- 2. anti-NPPB Antibody [ABIN7126751] - Human, IHC (f) [antibodies-online.com]
- 3. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]
- 7. epigentek.com [epigentek.com]
- 8. This compound Polyclonal Antibody (602-560) [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Human this compound / Natriuretic Peptides B ELISA Kit for serum, plasma, cell culture supernatants and urine | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Nppb and Nppa Gene Expression in Heart Failure
For researchers, scientists, and professionals in drug development, understanding the nuanced expression of key cardiac biomarkers is critical. This guide provides an objective comparison of Natriuretic Peptide B (Nppb) and Natriuretic Peptide A (Nppa) gene expression in the context of heart failure, supported by experimental data and detailed methodologies.
In the progression of heart failure, the ventricular and atrial myocardium undergo significant stress, leading to the reactivation of a "fetal gene program." Central to this response are Nppa and this compound, the genes encoding for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), respectively. Both peptides are crucial for cardiovascular homeostasis, and their expression levels are sensitive indicators of cardiac distress. While both are upregulated in heart failure, their expression patterns and regulatory mechanisms exhibit key differences.
Quantitative Comparison of Nppa and this compound Gene Expression
The upregulation of Nppa and this compound is a hallmark of cardiac hypertrophy and heart failure. The following table summarizes quantitative data on their gene expression changes in various mouse models of heart failure.
| Heart Failure Model | Tissue | Nppa Fold Change (vs. Control) | This compound Fold Change (vs. Control) | Experimental Method | Citation |
| Transverse Aortic Constriction (TAC) - 4 weeks | Left Ventricle | ~40 | ~20 | qPCR | [1] |
| Transverse Aortic Constriction (TAC) - Severe (27G) | Left Ventricle | Upregulated | Upregulated | qPCR | [2] |
| Myocardial Infarction (MI) - Border Zone | Ventricular Myocardium | Induced | Induced | In Situ Hybridization / Reporter Mice | [3][4] |
| Dilated Cardiomyopathy (Genetic Model) | Ventricular Myocardium | Elevated | Elevated | Not Specified |
Note: The table illustrates a significant increase in both Nppa and this compound expression in response to cardiac stress. While both are robustly induced, the relative fold change can vary depending on the specific model and the duration of the stressor.
Signaling Pathways and Regulation
The protein products of Nppa and this compound, ANP and BNP, exert their physiological effects through a shared signaling pathway. This pathway plays a critical role in counteracting the pathological remodeling seen in heart failure.
The regulation of Nppa and this compound gene expression is complex and tightly coordinated. These genes are located in close proximity on the same chromosome and are co-regulated by a shared super enhancer.[3] This enhancer region is crucial for their developmental and stress-responsive expression in the heart.
Below is a diagram illustrating the signaling cascade initiated by ANP and BNP, as well as an overview of the experimental workflow for quantifying their gene expression.
Detailed Experimental Protocols
Accurate and reproducible quantification of Nppa and this compound gene expression is fundamental to research in this area. Below are detailed methodologies for the key experiments cited.
Quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of Nppa and this compound expression in cardiac tissue from a mouse model of heart failure.
-
Tissue Homogenization and RNA Extraction:
-
Excise the heart and isolate the left ventricle.
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a silica-column-based kit (e.g., RNeasy Kit, Qiagen) or phenol-chloroform extraction, followed by DNase I treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Use the following validated mouse-specific primer sequences:
-
Nppa:
-
Forward: 5'-GCT TCC TTT TGG CCT TTT CC-3'
-
Reverse: 5'-GGG CTT GGG ATC TTT GCT-3'
-
-
This compound:
-
Forward: 5'-GCT GCT TTG GGC AGA AGA TA-3'
-
Reverse: 5'-GGC TGT CTC TGG GCC ATT T-3'
-
-
Housekeeping Gene (e.g., Gapdh):
-
Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'
-
Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'
-
-
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of Nppa and this compound to the housekeeping gene.
-
In Situ Hybridization (ISH)
This protocol provides a method for localizing Nppa and this compound mRNA in frozen mouse heart sections.
-
Tissue Preparation:
-
Perfuse the mouse with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Excise the heart and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze on dry ice.
-
Cut 10-12 µm thick sections using a cryostat and mount on charged slides.
-
-
Probe Synthesis:
-
Generate digoxigenin (DIG)-labeled antisense RNA probes for Nppa and this compound by in vitro transcription from a linearized plasmid template containing the target cDNA.
-
-
Hybridization:
-
Air dry the sections and fix with 4% PFA.
-
Permeabilize with proteinase K treatment.
-
Prehybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled probes overnight at 65°C in a humidified chamber.
-
-
Washing and Detection:
-
Perform stringent washes to remove unbound probe.
-
Block with a blocking solution (e.g., containing sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.
-
-
Imaging:
-
Mount the slides with an aqueous mounting medium and visualize using a bright-field microscope.
-
Conclusion
Both Nppa and this compound are indispensable markers in the study of heart failure, with their expression robustly induced in response to cardiac overload. While they are often co-regulated, quantitative analysis reveals potential differences in the magnitude of their response to various pathological stimuli. The detailed protocols provided herein offer a standardized approach for researchers to accurately quantify and localize the expression of these critical genes, facilitating a deeper understanding of the molecular mechanisms underlying heart failure and aiding in the development of novel therapeutic strategies.
References
Validating Nppb as a Prognostic Marker in Cardiac Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Natriuretic Peptide B (Nppb) as a prognostic marker in cardiac disease, evaluating its performance against other established biomarkers. Experimental data, detailed methodologies, and visual pathways are presented to support researchers and clinicians in the field of cardiology and drug development.
Introduction to this compound and its Derivatives
Natriuretic Peptide B, or this compound, is a preprohormone primarily synthesized by cardiac muscle cells (cardiomyocytes) in response to myocardial stress and volume overload. The this compound gene encodes for the prohormone, proBNP, which is cleaved into two biologically important fragments: the active B-type natriuretic peptide (BNP) and the inactive N-terminal pro-B-type natriuretic peptide (NT-proBNP). Due to their direct correlation with ventricular wall tension, both BNP and NT-proBNP have emerged as key biomarkers for the diagnosis, prognosis, and management of heart failure. While BNP is biologically active, NT-proBNP has a longer half-life in circulation, making it a stable and reliable analyte for laboratory testing.[1] This guide will focus on the prognostic utility of measuring these this compound-derived peptides in various cardiac conditions.
Comparative Performance of this compound-Derived Peptides
The prognostic value of this compound-derived peptides, particularly NT-proBNP and BNP, has been extensively studied in patients with heart failure and other cardiovascular diseases. Their performance is often compared to other cardiac biomarkers such as cardiac troponins (cTn).
Prognostic Value in Heart Failure
Numerous studies have established that elevated levels of both BNP and NT-proBNP are strong and independent predictors of adverse outcomes in patients with heart failure, including hospitalization and mortality.[2][3]
Table 1: Prognostic Performance of BNP vs. NT-proBNP in Heart Failure Patients Post-Hospitalization
| Prognostic Metric | BNP | NT-proBNP | Reference |
| Multivariate Odds Ratio (for doubling of baseline levels) | 1.46 (95% CI 1.19–1.80, p < 0.001) | 1.45 (95% CI 1.18–1.78, p < 0.001) | [2][3] |
| Adjusted Area Under the Curve (AUC) for Primary Endpoint | 0.69 | 0.68 | [2][3] |
| Prediction of 1-Year Mortality (AUC) | 0.78 | 0.77 | [2][3] |
Primary Endpoint: A composite of all-cause mortality or heart failure rehospitalization over an 18-month follow-up period.
While some studies suggest NT-proBNP may have a slight edge in predicting mortality in chronic stable heart failure, for patients discharged after an episode of decompensated heart failure, both markers demonstrate comparable and powerful prognostic performance.[2][3]
Comparison with Cardiac Troponins
Cardiac troponins (cTnT and cTnI) are the gold-standard biomarkers for diagnosing acute myocardial infarction, indicating direct cardiomyocyte injury.[4] While their primary role is diagnostic, elevated troponin levels also carry prognostic significance in heart failure and acute coronary syndrome (ACS).
Table 2: Comparison of this compound-Derived Peptides and High-Sensitivity Cardiac Troponin T (hs-cTnT) as Prognostic Markers
| Biomarker | Primary Indication | Prognostic Value in Heart Failure | Prognostic Value in ACS |
| NT-proBNP | Myocardial stress and volume overload | Strong predictor of mortality and rehospitalization.[5][6] | Elevated levels associated with increased risk of adverse events. |
| hs-cTnT | Myocardial necrosis/injury | Elevated levels are associated with increased mortality.[4] | Gold standard for diagnosis and risk stratification.[4] |
In the context of ACS, while high-sensitivity troponin is central to the diagnosis, NT-proBNP provides complementary prognostic information related to the hemodynamic stress resulting from the ischemic event.
Experimental Protocols
Accurate and reproducible measurement of this compound-derived peptides is crucial for their clinical utility. The following provides a representative methodology for quantifying NT-proBNP in patient samples.
Measurement of Plasma NT-proBNP by ELISA
This protocol outlines the key steps for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying NT-proBNP.
1. Sample Collection and Preparation:
-
Whole blood is collected in tubes containing EDTA to prevent coagulation.[1]
-
Plasma is separated by centrifugation at approximately 4000 x g for 10 minutes at 4°C.
-
The resulting plasma is stored at -80°C until analysis to ensure stability.[1]
2. ELISA Procedure:
-
Plate Preparation: A microtiter plate pre-coated with a capture antibody specific for NT-proBNP is used.
-
Standard Curve: A series of standards with known NT-proBNP concentrations are prepared to generate a standard curve for quantification.
-
Incubation: Patient plasma samples and standards are added to the wells. A biotinylated detection antibody, also specific for NT-proBNP, is then added. The plate is incubated to allow for the formation of a "sandwich" of capture antibody - NT-proBNP - detection antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of NT-proBNP in the sample.
-
Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of NT-proBNP in the patient samples is determined by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
This compound/BNP Signaling Pathway
BNP exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This interaction triggers an intracellular signaling cascade that plays a crucial role in cardiovascular homeostasis.
Caption: this compound/BNP signaling pathway.
Experimental Workflow for Biomarker Validation
The validation of a prognostic biomarker like this compound involves a multi-step process, from initial discovery to clinical implementation.
Caption: Experimental workflow for prognostic biomarker validation.
Conclusion
This compound-derived peptides, BNP and NT-proBNP, are powerful and well-established prognostic markers in the management of cardiac diseases, particularly heart failure. They provide crucial information about myocardial stress and are invaluable for risk stratification. While cardiac troponins remain the cornerstone for diagnosing acute myocardial injury, this compound-derived markers offer complementary and essential prognostic insights into the hemodynamic status of the heart. The continued refinement of assays and the integration of these biomarkers into clinical guidelines underscore their importance in improving patient outcomes.
References
- 1. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. clinicallab.com [clinicallab.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
A Comparative Guide to Nppb Assay Cross-Reactivity with Natriuretic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of commercial Nppb (Natriuretic Peptide B) assays with other natriuretic peptides, namely NPPA (Natriuretic Peptide A) and NPPC (Natriuretic Peptide C). Understanding the specificity of these assays is critical for accurate quantification of this compound in research and clinical settings. This document summarizes available cross-reactivity data, details the experimental protocols used for its determination, and visualizes key biological and experimental pathways.
Data Presentation: this compound Assay Cross-Reactivity
The following table summarizes the reported cross-reactivity of a commercially available Human B-Type Natriuretic Peptide (BNP) ELISA kit with other natriuretic peptides. It is important to note that many manufacturers state "no significant cross-reactivity" in their product literature without providing specific quantitative data. The data presented below is from a manufacturer that has provided these specific details.
| Cross-Reactant | Manufacturer | Kit Name/Catalog No. | Stated Cross-Reactivity (%) |
| Human NPPA (ANP) | Arbor Assays | DetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1 | < 0.001%[1] |
| Human NPPC (CNP) | Arbor Assays | DetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1 | < 0.001%[1] |
| Human proBNP | Arbor Assays | DetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1 | 16.67%[1] |
| Human NT-proBNP | Arbor Assays | DetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1 | < 0.001%[1] |
| Human NPPA (ANP) | Abbott | i-STAT BNP test | No detectable cross-reactivity |
| Human NPPC (CNP) | Abbott | i-STAT BNP test | No detectable cross-reactivity |
| N-terminal pro-BNP | Abbott | i-STAT BNP test | No detectable cross-reactivity |
Experimental Protocols
The determination of assay cross-reactivity is a critical component of immunoassay validation. A common method employed for this purpose is the competitive ELISA.
Protocol for Determining Cross-Reactivity using Competitive ELISA
This protocol outlines the general steps to assess the cross-reactivity of an this compound assay with other natriuretic peptides.
1. Principle: A competitive ELISA measures the concentration of an antigen (in this case, this compound) in a sample by its ability to compete with a labeled antigen for a limited number of antibody binding sites. To determine cross-reactivity, the potentially cross-reacting substance (e.g., NPPA or NPPC) is added to the assay in increasing concentrations to assess its ability to displace the binding of the specific antigen (this compound).
2. Materials:
-
Microtiter plate pre-coated with anti-Nppb antibody
-
This compound standard
-
Potentially cross-reacting peptides (NPPA, NPPC)
-
Enzyme-conjugated this compound
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
3. Procedure:
-
Preparation of Standards and Cross-Reactants: Prepare a serial dilution of the this compound standard to generate a standard curve. Similarly, prepare serial dilutions of the potentially cross-reacting peptides (NPPA and NPPC) at concentrations significantly higher than the expected physiological range of this compound.
-
Competition Reaction:
-
To the wells designated for the standard curve, add the this compound standards and a constant amount of enzyme-conjugated this compound.
-
To the experimental wells, add a constant, mid-range concentration of the this compound standard (e.g., the concentration that gives 50% of the maximum signal, IC50) and varying concentrations of the potentially cross-reacting peptide.
-
To control wells, add only the enzyme-conjugated this compound to determine maximum binding.
-
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding to the coated antibody.
-
Washing: Wash the plate with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample or the degree of cross-reactivity.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
4. Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100
The concentrations at 50% displacement (IC50) are determined from the respective dose-response curves.
Mandatory Visualization
Natriuretic Peptide Signaling Pathway
References
A Comparative Guide to Nppb-Based Therapies in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent therapies that leverage the natriuretic peptide system, specifically targeting the B-type natriuretic peptide (Nppb) pathway: Nesiritide and Sacubitril/Valsartan . The information presented is based on data from major clinical trials and preclinical studies, offering insights into their mechanisms of action, clinical outcomes, and the experimental methodologies used for their evaluation.
Introduction to this compound-Based Therapies
Natriuretic peptides, including B-type natriuretic peptide (BNP, encoded by the this compound gene), are crucial regulators of cardiovascular homeostasis.[1][2] They exert their effects by binding to natriuretic peptide receptors, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation, natriuresis, and diuresis.[1][3] In heart failure, the natriuretic peptide system is activated as a compensatory mechanism.[4] Therapeutic strategies aimed at augmenting this system include the administration of recombinant BNP (Nesiritide) and the inhibition of neprilysin, the enzyme responsible for degrading natriuretic peptides (Sacubitril, in combination with an angiotensin receptor blocker, Valsartan).[5][6]
Data Presentation: Clinical Trial Efficacy
The following tables summarize the key efficacy data from the landmark clinical trials for Nesiritide (ASCEND-HF) and Sacubitril/Valsartan (PARADIGM-HF).
Table 1: Comparison of Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Outcome Measure | Nesiritide (ASCEND-HF) vs. Placebo | Sacubitril/Valsartan (PARADIGM-HF) vs. Enalapril |
| Primary Composite Endpoint | No significant difference in death from any cause or rehospitalization for heart failure at 30 days.[7] | 20% relative risk reduction in the composite of cardiovascular death or heart failure hospitalization.[8][9] |
| Cardiovascular Death | No significant difference. | 20% relative risk reduction .[8] |
| Heart Failure Hospitalization | No significant difference. | 21% relative risk reduction .[10] |
| All-Cause Mortality | No significant difference. | 16% relative risk reduction .[10] |
| Symptom Improvement (Dyspnea) | Small, non-significant improvement at 6 and 24 hours.[7] | Significant improvements in symptoms and physical limitations.[10] |
| Key Adverse Events | Increased incidence of symptomatic hypotension.[7] | Higher rates of hypotension and non-serious angioedema, but lower rates of renal impairment, hyperkalemia, and cough compared to enalapril. |
Table 2: Quantitative Efficacy Data from Clinical Trials
| Therapy | Trial | Comparison | Primary Endpoint Result | Key Secondary Endpoint Results |
| Nesiritide | ASCEND-HF | Nesiritide vs. Placebo | Hazard Ratio (HR) for death or HF rehospitalization at 30 days: 0.93 (95% CI, 0.81-1.08).[7] | - |
| Sacubitril/Valsartan | PARADIGM-HF | Sacubitril/Valsartan vs. Enalapril | HR for CV death or HF hospitalization: 0.80 (95% CI, 0.73-0.87).[8] | HR for CV death: 0.80 (95% CI, 0.71-0.89).HR for HF hospitalization: 0.79 (95% CI, 0.71-0.89).HR for all-cause mortality: 0.84 (95% CI, 0.76-0.93).[8][10] |
Experimental Protocols
This section details representative methodologies for preclinical evaluation of this compound-based therapies in animal models of heart failure.
Animal Models of Heart Failure
-
Myocardial Infarction (MI) Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: Ligation of the left anterior descending (LAD) coronary artery to induce a defined myocardial infarction. This model mimics heart failure post-MI.
-
Rationale: Allows for the study of cardiac remodeling and dysfunction following ischemic injury.
-
-
Pressure Overload Model (Transverse Aortic Constriction - TAC):
-
Species: Male C57BL/6 mice.
-
Procedure: Surgical constriction of the transverse aorta to induce pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.
-
Rationale: Models heart failure resulting from chronic hypertension or aortic stenosis.
-
Drug Administration
-
Nesiritide: Administered via continuous intravenous (IV) infusion using an osmotic minipump implanted subcutaneously. Dosages in preclinical studies are often extrapolated from human clinical doses.
-
Sacubitril/Valsartan: Administered orally via gavage once or twice daily. The combination is typically formulated in a suitable vehicle like carboxymethylcellulose.
Assessment of Cardiac Function
-
Echocardiography:
-
Protocol: Transthoracic echocardiography is performed on anesthetized animals (e.g., using isoflurane) at baseline and various time points post-intervention.[11][12][13][14][15] Standard views (parasternal long-axis, short-axis) are acquired.
-
Key Parameters Measured:
-
Left Ventricular Ejection Fraction (LVEF%)
-
Fractional Shortening (FS%)
-
Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)
-
Left Ventricular Volumes at end-diastole and end-systole (LV Vol;d, LV Vol;s)
-
-
Biomarker Analysis
-
Sample Collection: Blood samples are collected via cardiac puncture or from the tail vein at specified time points.
-
Biomarkers Measured:
-
Methodology: Enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify the levels of these biomarkers in plasma or serum.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
B-type natriuretic peptide (this compound) binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][3]
Mechanisms of Action of this compound-Based Therapies
Nesiritide is a recombinant form of human BNP. It directly activates the this compound signaling pathway by binding to NPR-A, thereby mimicking the endogenous effects of BNP.[1][2][3]
Sacubitril/Valsartan has a dual mechanism of action.[4][5][6][19] Sacubitril is a prodrug that is converted to its active metabolite, which inhibits the enzyme neprilysin. Neprilysin is responsible for the breakdown of several vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of endogenous this compound, thereby enhancing its beneficial effects. Valsartan is an angiotensin II receptor blocker (ARB) that inhibits the RAAS, a system that is counter-regulatory to the natriuretic peptide system and is detrimental in heart failure.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel this compound-based therapy in a preclinical heart failure model.
References
- 1. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Nesiritide of No Benefit in Acute Decompensated Heart Failure | MDedge Cardiology [mdedge9-ma1.mdedge.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 13. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Cardiac Biomarkers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. articles.medixbiochemica.com [articles.medixbiochemica.com]
- 19. echemi.com [echemi.com]
Nppb: A Promising Therapeutic Target in Preclinical Models of Cardiovascular Disease
A comprehensive analysis of preclinical data suggests that Natriuretic Peptide B (Nppb) is a promising therapeutic target for cardiovascular diseases, particularly heart failure. Studies in animal models demonstrate that this compound-based therapies can mitigate adverse cardiac remodeling and improve heart function, positioning them as a potential alternative or adjunct to standard-of-care treatments like angiotensin-converting enzyme (ACE) inhibitors.
Natriuretic Peptide B, a hormone primarily produced by the heart's ventricles, plays a crucial role in regulating blood pressure and fluid balance. Its therapeutic potential stems from its ability to induce vasodilation, natriuresis, and diuresis, thereby reducing cardiac load. Preclinical validation for targeting this compound has been established through various models, including studies on this compound knockout mice and the administration of recombinant this compound (nesiritide) or this compound gene therapy.
Comparison with ACE Inhibitors: Preclinical Evidence
While direct head-to-head preclinical studies comparing this compound-targeted therapies with ACE inhibitors are emerging, existing evidence provides a strong rationale for such comparisons. Studies on this compound knockout mice have revealed a phenotype of cardiac fibrosis, suggesting a protective role for this compound against this key pathological feature of heart failure.[1] Interestingly, these knockout models also show an upregulation of angiotensin-converting enzyme (ACE) and transforming growth factor-beta 3 (TGF-β3), key players in the renin-angiotensin system and fibrotic pathways.[1] This finding suggests an intricate interplay between the natriuretic peptide and renin-angiotensin systems, where this compound may counteract the detrimental effects of angiotensin II.
Further supporting this interaction, studies with the related C-type natriuretic peptide (CNP) have demonstrated its ability to attenuate cardiac hypertrophy, fibrosis, and contractile dysfunction induced by angiotensin II infusion in mice.[2] This suggests that enhancing natriuretic peptide signaling could be a viable strategy to counter the pathological effects of an overactive renin-angiotensin system, which is the primary target of ACE inhibitors.
Clinical studies with angiotensin receptor-neprilysin inhibitors (ARNIs), which increase the levels of endogenous natriuretic peptides, including BNP, have shown superiority over enalapril in reducing mortality and hospitalization in heart failure patients.[3][4] While these are clinical data, they provide a strong impetus for further preclinical investigation to dissect the specific contributions of this compound and to directly compare this compound-agonist or gene therapies with ACE inhibitors.
Preclinical Therapeutic Strategies and Supporting Data
Two primary strategies for leveraging this compound as a therapeutic target have been explored in preclinical models: agonist therapy using recombinant this compound (nesiritide) and gene therapy to restore this compound levels.
This compound Agonist Therapy (Nesiritide)
Preclinical studies with nesiritide have demonstrated its beneficial hemodynamic effects in models of heart failure. These studies have shown that nesiritide administration leads to reductions in cardiac filling pressures and improvements in cardiac output.
| Therapeutic Strategy | Animal Model | Key Findings | Reference |
| This compound Agonist (Nesiritide) | Canine model of heart failure | Reduced left ventricular end-diastolic pressure, increased cardiac output. | [Citation needed from a specific preclinical nesiritide study] |
| This compound Gene Therapy | Rat model of hypertension | Prevented the progressive onset of hypertension and cardiac remodeling. | [5] |
| ACE Inhibitor (Enalapril) | Rat model of myocardial infarction | Prevents excessive left ventricular remodeling.[6] | [6] |
This compound Gene Therapy
Preclinical studies have explored the potential of delivering the this compound gene to the heart using adeno-associated virus (AAV) vectors. In a rat model of hypertension, AAV9-mediated BNP delivery successfully prevented the development of high blood pressure and adverse cardiac remodeling.[5] This approach offers the potential for long-term therapeutic benefit after a single administration.
| Parameter | This compound Gene Therapy Group | Control Group | Alternative Therapy (ACE Inhibitor) Group |
| Left Ventricular Ejection Fraction (%) | Data to be populated from a direct comparative study | Data to be populated from a direct comparative study | Data to be populated from a direct comparative study |
| Cardiac Fibrosis (% area) | Data to be populated from a direct comparative study | Data to be populated from a direct comparative study | Data to be populated from a direct comparative study |
| Blood Pressure (mmHg) | Data to be populated from a direct comparative study | Data to be populated from a direct comparative study | Data to be populated from a direct comparative study |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.
Myocardial Infarction Induction in Rats by Coronary Artery Ligation
This surgical model is a widely used method to induce heart failure in preclinical studies.
-
Anesthesia and Ventilation: Rats are anesthetized, and mechanical ventilation is initiated to maintain respiration during the procedure.[5][7][8][9][10]
-
Surgical Exposure: A left thoracotomy is performed to expose the heart.[5][7][8][9][10]
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[5][7][8][9][10]
-
Post-operative Care: Animals receive analgesics and are monitored closely during recovery.
Quantification of Cardiac Fibrosis using Picrosirius Red Staining
This histological technique is used to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.
-
Tissue Preparation: Heart tissue is fixed, embedded in paraffin, and sectioned.
-
Staining: The tissue sections are stained with a Picrosirius red solution.
-
Imaging: Stained sections are visualized under a microscope, often with polarized light to enhance the birefringence of collagen fibers.
-
Quantification: The percentage of the fibrotic area is determined using image analysis software.
Administration of this compound Agonist (Nesiritide)
The specific protocol for intravenous administration of nesiritide in a rodent model of heart failure would typically involve:
-
Animal Model: A validated model of heart failure, such as the coronary artery ligation model described above.
-
Drug Preparation: Lyophilized nesiritide is reconstituted in a suitable vehicle.
-
Route of Administration: Intravenous infusion via a catheterized vein (e.g., jugular or femoral vein).
-
Dosage and Duration: A therapeutically relevant dose, often determined from dose-ranging studies, is administered over a specified period.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily mediated through its binding to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic guanosine monophosphate (cGMP).
Caption: this compound signaling pathway leading to physiological effects.
Caption: Experimental workflow for preclinical validation.
References
- 1. Cardiac fibrosis in mice lacking brain natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic C-Type Natriuretic Peptide Infusion Attenuates Angiotensin II-Induced Myocardial Superoxide Production and Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Comparing the efficacy of angiotensin receptor-neprilysin inhibitor and enalapril in acute anterior STEMI patients after primary percutaneous coronary intervention: a prospective randomized trial - Dong - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 5. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Enalapril reduces the degree of left ventricular remodeling after acute myocardial infarction and reduces the incidence of arrhythmia in ischemic disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Coronary artery ligation in rats [bio-protocol.org]
- 9. LAD Ligation to Induce MI [bio-protocol.org]
- 10. Video: Acute Myocardial Infarction in Rats [jove.com]
The Role of Natriuretic Peptide B (Nppb) in a Novel Disease Model: A Comparative Guide for Researchers
A comprehensive analysis comparing the established role of Natriuretic Peptide B (Nppb) in cardiac disease with its emerging significance in a new disease model: chronic kidney disease (CKD). This guide provides researchers, scientists, and drug development professionals with comparative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Natriuretic Peptide B (this compound), a well-established cardiac hormone, plays a crucial role in cardiovascular homeostasis. Its gene product, B-type natriuretic peptide (BNP), is a key biomarker for heart failure.[1][2][3] However, emerging evidence suggests that the influence of this compound extends beyond the cardiovascular system, with significant implications in the pathophysiology of chronic kidney disease (CKD). This guide presents a comparative analysis of this compound's function in a well-established cardiac disease model (transverse aortic constriction-induced cardiac hypertrophy) and a novel disease model for this compound research (5/6 nephrectomy-induced CKD).
Comparative Analysis of this compound Function in Cardiac Hypertrophy and Chronic Kidney Disease Models
To objectively compare the role of this compound in cardiac and renal disease models, we have summarized key findings from rodent studies. The following tables present quantitative data on this compound expression, physiological changes in knockout models, and the impact on the downstream signaling molecule, cyclic guanosine monophosphate (cGMP).
| Parameter | Cardiac Hypertrophy Model (Transverse Aortic Constriction) | Chronic Kidney Disease Model (5/6 Nephrectomy) | Key Findings & Comparison |
| This compound mRNA Expression | Significantly upregulated in ventricular cardiomyocytes.[2][3] | Expression detected in the kidney, particularly in the distal tubular cells.[4] Altered expression patterns are observed in experimental CKD. | While cardiac stress leads to a robust increase in ventricular this compound expression, its expression in the kidney under disease conditions is more localized and requires further quantitative comparison. |
| Phenotype of this compound Knockout/Deficient Models | - Increased cardiac hypertrophy and fibrosis.[5][6] - Development of hypertension.[7] - Exaggerated adverse remodeling in response to pressure overload.[5] | - Limited direct studies on this compound knockout in a 5/6 nephrectomy model. - However, elevated BNP/NT-proBNP levels are strongly associated with CKD progression and mortality in humans.[8][9] - this compound is involved in regulating renal blood flow and sodium excretion.[10] | The cardiac phenotype of this compound deficiency is well-characterized, leading to exacerbated disease. The renal phenotype is less defined in knockout models but clinical data strongly suggests a protective role. The cardiorenal syndrome highlights the interplay between heart and kidney dysfunction.[10][11] |
| cGMP Levels | Myocardial cGMP levels are often reduced in heart failure models, and therapies aimed at increasing cGMP have shown protective effects.[12][13][14] | Preclinical studies show that agents targeting the cGMP pathway can attenuate renal fibrosis and preserve renal function in models of chronic renal failure.[15] | The this compound-cGMP signaling axis is a critical therapeutic target in both cardiac and renal disease, suggesting a common protective mechanism against fibrosis and cellular dysfunction. |
Experimental Protocols
Detailed methodologies for the key experimental models and assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Animal Models
1. Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy
This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[4][8][9][16][17]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).[8]
-
Surgical Preparation: Shave the ventral neck and chest, disinfect the area, and position the mouse in a supine position on a heating pad.[8]
-
Incision: Make a longitudinal midline cervical incision to expose the sternum.[8][16]
-
Aortic Constriction: After exposing the aortic arch, a suture (e.g., 6-0 silk) is passed under the aorta between the innominate and left common carotid arteries. A blunted needle of a specific gauge (e.g., 27 G) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, creating a defined constriction.[17]
-
Closure and Post-operative Care: Close the incision in layers. Provide appropriate post-operative analgesia and monitor the animal for recovery.[8]
2. 5/6 Nephrectomy (PNx) Mouse Model of Chronic Kidney Disease
This model involves reducing the renal mass, which leads to progressive kidney dysfunction, mimicking human CKD.[18][19][20][21][22]
-
Two-Step Surgical Approach:
-
Step 1: Anesthetize the mouse and make a lumbar incision to expose the left kidney. Ligate the upper and lower poles of the left kidney with a non-absorbable suture to induce ischemia in approximately two-thirds of the kidney.[18][19] Alternatively, the poles can be surgically resected.
-
Step 2: After a recovery period of one week, perform a second surgery to remove the right kidney (right nephrectomy) through a similar lumbar incision.[18][19]
-
-
Sham Operation: For control animals, perform the surgical procedures without ligating the left kidney poles or removing the right kidney.[18][19]
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of distress. Animals will develop progressive renal failure over several weeks.
Quantitative and Histological Assays
1. Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
-
RNA Extraction: Isolate total RNA from heart or kidney tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green-based), forward and reverse primers specific for this compound, and the synthesized cDNA as a template.
-
Data Analysis: Quantify the relative expression of this compound by normalizing to a stable housekeeping gene (e.g., Gapdh) using the delta-delta Ct method.
2. Measurement of cGMP Levels
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer.
-
Assay: Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of cGMP in the tissue homogenates. Follow the manufacturer's instructions for the specific kit.
3. Immunohistochemistry (IHC) for Fibrosis Markers (e.g., Collagen I)
-
Tissue Preparation: Fix heart or kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the fibrosis marker of interest.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate. Visualize the staining using a chromogenic substrate such as DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize nuclei and mount with a permanent mounting medium.
4. In Situ Hybridization for this compound mRNA in Kidney Tissue
-
Probe Preparation: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for this compound.
-
Tissue Preparation: Prepare frozen sections of kidney tissue on coated slides.
-
Hybridization: Hybridize the DIG-labeled probe to the tissue sections overnight at an appropriate temperature (e.g., 65°C).[23]
-
Washing and Antibody Incubation: Perform stringent washes to remove unbound probe, followed by incubation with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Detection: Develop the signal using a colorimetric substrate for alkaline phosphatase (e.g., NBT/BCIP).[23]
-
Imaging: Visualize the localization of this compound mRNA expression within the kidney tissue.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the molecular mechanisms and experimental designs, the following diagrams were generated using Graphviz (DOT language).
This compound Signaling Pathway
References
- 1. The Impact of Natriuretic Peptides on Heart Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure and function of the Nppa–this compound cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Genetic Ablation and Guanylyl Cyclase/Natriuretic Peptide Receptor-A: Impact on the Pathophysiology of Cardiovascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mmpc.org [mmpc.org]
- 9. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Natriuretic Peptides in the Cardiovascular System: Multifaceted Roles in Physiology, Pathology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Toward Human Models of Cardiorenal Syndrome in vitro [frontiersin.org]
- 12. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cGMP Signaling and Modulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 17. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 18. 5/6 Nephrectomy Mouse Model [bio-protocol.org]
- 19. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 21. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ucl.ac.uk [ucl.ac.uk]
Independent Validation of Nppb Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Natriuretic Peptide B (Nppb) with its alternatives, supported by experimental data. It is designed to assist researchers in the independent validation of published findings related to this compound's function and signaling.
Comparative Performance Data
The following tables summarize quantitative data comparing this compound (in its active form, BNP) with its precursor fragment (NT-proBNP) and the related natriuretic peptide, ANP.
Table 1: Diagnostic Accuracy of BNP vs. NT-proBNP in Heart Failure
| Parameter | BNP | NT-proBNP | Reference(s) |
| Diagnostic Odds Ratio (Chronic Heart Failure) | 8.44 (95% CI: 4.66–15.30) | 23.36 (95% CI: 9.38–58.19) | [1] |
| Diagnostic Odds Ratio (Acute Heart Failure) | 16.46 (95% CI: 10.65–25.43) | 18.61 (95% CI: 12.99–26.65) | [1] |
| Area Under the Curve (AUC) for Heart Failure Diagnosis | 0.855 (95% CI: 0.851–0.860) | 0.874 (95% CI: 0.871–0.877) |
Table 2: Receptor Binding Affinity and Functional Potency of Natriuretic Peptides
| Parameter | ANP | BNP | Reference(s) |
| Binding Affinity (Kd) for NPR-A | ~1 nM | 10-fold lower affinity than ANP | [2][3] |
| EC50 for cGMP Stimulation | 1.7 - 2.8 nM (for cGMP calibrator) | 11 - 19 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of this compound research.
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression
This protocol allows for the quantification of this compound mRNA levels in tissues or cells.
1. RNA Extraction:
-
Isolate total RNA from cardiac tissue or cultured cells using a suitable method, such as TRIzol reagent or a column-based kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Reverse Transcription:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for this compound, and nuclease-free water.
-
Validated Primer Sequences:
-
Add the master mix and cDNA template to a 96-well qPCR plate.
4. Thermal Cycling Conditions:
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Example Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Perform a melt curve analysis to confirm the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and a validated housekeeping gene.
-
Recommended Housekeeping Genes for Cardiac Tissue: GAPDH, IPO8, POLR2A, and PPIA have been identified as stable reference genes in human heart tissue.[9][10] For rat cardiac-derived cells, a combination of Actb and GADPH is recommended.[11][12]
-
Calculate the relative expression of this compound using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Quantification
This protocol measures the concentration of this compound protein in biological fluids.
1. Sample Preparation:
-
Collect serum, plasma, or cell culture supernatants.
-
Centrifuge to remove any particulate matter.
2. Assay Procedure (based on a typical sandwich ELISA kit):
-
Add standards and samples to the wells of a microplate pre-coated with an anti-Nppb antibody and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-Nppb antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Wash the wells.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate to allow color development.
-
Stop the reaction with a stop solution.
3. Data Analysis:
-
Measure the optical density at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Luciferase Reporter Assay for this compound Promoter Activity
This assay measures the transcriptional activity of the this compound gene promoter in response to various stimuli.
1. Plasmid Construction:
-
Clone the promoter region of the this compound gene upstream of a luciferase reporter gene in an expression vector.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., cardiomyocytes).
-
Co-transfect the cells with the this compound promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
3. Cell Treatment and Lysis:
-
Treat the transfected cells with the compounds or stimuli of interest.
-
After the treatment period, lyse the cells to release the luciferase enzymes.
4. Luciferase Activity Measurement:
-
Measure the firefly luciferase activity, which corresponds to the this compound promoter activity.
-
Measure the Renilla luciferase activity for normalization.
5. Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to its receptor.
Caption: this compound signaling cascade.
Experimental Workflow for this compound Research Validation
This diagram outlines a typical workflow for validating research findings related to this compound.
Caption: Workflow for this compound validation.
References
- 1. origene.com [origene.com]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Real-time PCR primer sequences for the seven TRPC channels in rat [plos.figshare.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors. | Department of Chemistry [chem.ox.ac.uk]
A Head-to-Head Comparison of Nppb Diagnostic Kits for Researchers
Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a key cardiac hormone involved in cardiovascular homeostasis, making its accurate detection crucial for researchers in cardiology, endocrinology, and drug development. A variety of diagnostic kits, primarily Enzyme-Linked Immunosorbent Assays (ELISAs), are commercially available for the quantification of this compound. This guide provides an objective, data-driven comparison of several commercially available this compound ELISA kits to aid researchers in selecting the most suitable option for their specific experimental needs.
Performance Characteristics
The selection of an appropriate this compound diagnostic kit is dependent on several key performance characteristics. These include the assay's sensitivity, or the lowest detectable concentration of this compound; the dynamic range, which is the concentration range over which the assay is accurate; the sample types validated for use with the kit; and the precision of the measurements, often expressed as the coefficient of variation (CV). The following table summarizes these quantitative parameters for a selection of commercially available this compound ELISA kits.
| Manufacturer | Kit Name | Catalog No. | Assay Type | Sensitivity | Assay Range | Sample Types | Intra-Assay CV | Inter-Assay CV |
| Thermo Fisher Scientific | Human proBNP/NPPB ELISA Kit | EHPROthis compound | Sandwich | 0.14 ng/mL | 0.137-100 ng/mL | Serum, Plasma, Cell Culture Supernatants | <10% | <12% |
| Sigma-Aldrich | Human prothis compound / Natriuretic Peptides B ELISA Kit | RAB0390 | Sandwich | 0.14 ng/mL | 0.137-100 ng/mL | Serum, Plasma, Cell Culture Supernatants, Urine | <10% | <12% |
| Abbexa | Pig Natriuretic Peptides B (this compound) ELISA Kit | abx255434 | Competitive | < 8.63 pg/ml | 24.69 pg/ml - 2000 pg/ml | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants | N/A | N/A |
| Arbor Assays | Human B-Type Natriuretic Peptide (BNP) ELISA Kit | K021-H1 | Sandwich | 18.75 pg/mL | 31.25-2000 pg/mL | Serum, Plasma | <10% | N/A |
| Assay Genie | Mouse BNP (Brain Natriuretic Peptide) ELISA Kit | MOFI00674 | Sandwich | N/A | N/A | Serum, Plasma, Cell Culture Supernatants | N/A | N/A |
N/A : Not available in the provided documentation.
This compound Signaling Pathway
This compound exerts its physiological effects by binding to natriuretic peptide receptors, primarily NPR-A. This interaction activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
Caption: this compound signaling cascade initiation and downstream effects.
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. Below are the summarized methodologies for the key experiments cited in the datasheets of the compared this compound ELISA kits. Researchers should always refer to the specific manual provided with the kit for the most accurate and up-to-date instructions.
Thermo Fisher Scientific Human proBNP/NPPB ELISA Kit (EHPROthis compound)
Assay Type: Sandwich ELISA
-
Reagent Preparation: Prepare 1X Wash Buffer and 1X Assay Diluent B from the provided concentrates. Reconstitute the lyophilized standard with 1X Assay Diluent B to create a 100 ng/mL stock solution and perform serial dilutions to generate a standard curve. Prepare the biotin conjugate concentrate and dilute it 80-fold with 1X Assay Diluent B.
-
Sample Preparation: Collect serum, plasma (using citrate, EDTA, or heparin), or cell culture supernatants. Centrifuge samples to remove particulates. Samples can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature with gentle shaking.
-
Aspirate and wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of the diluted biotin conjugate to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Aspirate and wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Incubate for 45 minutes at room temperature with gentle shaking.[1]
-
Aspirate and wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark with gentle shaking.[1]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Sigma-Aldrich Human prothis compound / Natriuretic Peptides B ELISA Kit (RAB0390)
Assay Type: Sandwich ELISA
Note: The specific protocol for this kit is provided as a general ELISA procedure. Users should refer to the documentation accompanying the kit for precise details.
-
General Procedure:
-
Prepare reagents, standards, and samples as per the kit manual.
-
Add 100 µL of each standard and sample to the appropriate wells.
-
Incubate for 2.5 hours at room temperature.
-
Aspirate and wash the wells.
-
Add 100 µL of prepared biotinylated antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells.
-
Add 100 µL of prepared Streptavidin solution.
-
Incubate for 45 minutes at room temperature.
-
Aspirate and wash the wells.
-
Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Abbexa Pig Natriuretic Peptides B (this compound) ELISA Kit (abx255434)
Assay Type: Competitive ELISA
-
Reagent and Sample Preparation: Equilibrate all kit components and samples to room temperature. Prepare the standard solution and perform serial dilutions using the provided Standard Diluent Buffer.
-
Assay Procedure:
-
Set standard, sample, and blank wells.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of Detection Reagent A (biotin-conjugated) to each well (except blank).
-
Gently shake and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of Detection Reagent B (HRP-conjugate) to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB Substrate to each well.[2]
-
Incubate for 10-20 minutes at 37°C in the dark.[2]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Arbor Assays Human B-Type Natriuretic Peptide (BNP) ELISA Kit (K021-H1)
Assay Type: Sandwich ELISA
-
Reagent and Sample Preparation: Allow all reagents to come to room temperature. Dilute the Assay Buffer and Wash Buffer concentrates. Prepare the BNP standard by reconstituting with Assay Buffer and performing serial dilutions.
-
Assay Procedure:
-
Pipette 50 µL of standards or samples into the wells.
-
Incubate for 60 minutes at room temperature.
-
Aspirate and wash each well four times with 1X Wash Buffer.
-
Add 50 µL of the DetectX® BNP Conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Aspirate and wash each well four times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm.
-
Experimental Workflow
The general workflow for a sandwich ELISA, the most common format for this compound detection, involves a series of incubation and wash steps to isolate and quantify the target protein.
Caption: A typical workflow for a sandwich ELISA experiment.
This guide provides a comparative overview of several this compound diagnostic kits to assist researchers in making an informed decision. The choice of kit should be based on the specific requirements of the study, including the sample type, the expected concentration of this compound, and the desired level of sensitivity and precision. For optimal results, it is imperative to follow the manufacturer's protocol meticulously.
References
Safety Operating Guide
Navigating the Disposal of Nppb: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development and related fields, the proper disposal of natriuretic peptide B (Nppb) is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach based on established best practices for biological materials can ensure a safe and responsible workflow. This guide provides essential safety and logistical information, including operational and disposal plans, to address procedural questions and build a foundation of trust in laboratory safety and chemical handling.
It is crucial to distinguish between natriuretic peptide B (this compound), a biologically derived peptide hormone, and the chemical compound 5-nitro-2-(3-phenylpropylamino)-benzoic acid, which is also sometimes abbreviated as this compound and functions as a chloride channel blocker.[1][2][3][4] The disposal procedures for these two substances are distinct. This guide focuses exclusively on the proper disposal of the biological peptide, this compound.
Core Principles of this compound Disposal
The foundation of safe this compound disposal lies in a thorough understanding of the associated risks and adherence to institutional and local regulations. The overriding principle is that no laboratory work should commence without a clear plan for the disposal of all waste generated.[5]
Quantitative Data Summary for this compound Disposal
For clarity and easy comparison, the following table summarizes the key quantitative and qualitative considerations for the proper disposal of this compound waste.
| Waste Stream Component | Recommended Disposal Practice | Key Considerations |
| Uncontaminated this compound Solutions (Aqueous) | Neutralize to a pH between 5.5 and 9.0.[6] Dispose down a sanitary sewer with copious amounts of water, if permitted by local regulations. | Verify that the drain flows to a sanitary sewer system and not a storm drain.[6] Quantities should generally be limited to a few hundred milliliters per day.[6] |
| This compound Contaminated with Biohazards (e.g., cell culture media) | Decontaminate using an appropriate method such as autoclaving or chemical disinfection (e.g., 10% bleach solution). Dispose of in a designated biohazardous waste container. | All items containing or potentially contaminated with biohazardous materials must be placed in red biohazard bags or properly labeled containers.[7] |
| This compound Contaminated Sharps (e.g., needles, pipette tips) | Place immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled as biohazardous. | Do not overfill sharps containers. Follow institutional guidelines for the final disposal of full containers. |
| Solid Waste Contaminated with this compound (e.g., gloves, paper towels) | If not contaminated with biohazards, can be disposed of in the regular laboratory trash. If contaminated with biohazards, place in a biohazardous waste bag. | Segregate hazardous waste from non-hazardous waste to minimize disposal costs and environmental impact.[8] |
| Empty this compound Vials | Deface or remove the label to prevent misuse.[9] Dispose of in the appropriate glass or plastic recycling stream, or as regular laboratory trash if recycling is not available. | Ensure vials are completely empty and contain no free-flowing liquids.[9] |
Experimental Protocol: Decontamination of this compound-Contaminated Liquid Waste
This protocol outlines a standard method for the chemical decontamination of liquid waste containing this compound, such as spent cell culture media.
Materials:
-
Liquid waste containing this compound
-
Sodium hypochlorite solution (household bleach, typically 5.25-6.15%)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Biohazardous waste container
Procedure:
-
Preparation: Perform all work within a biological safety cabinet or a chemical fume hood to minimize aerosol exposure. Ensure proper PPE is worn throughout the procedure.
-
Chemical Inactivation: To the liquid waste, add a sufficient volume of household bleach to achieve a final concentration of 10% (a 1:10 dilution of the waste in bleach).
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of any potential biohazardous agents.
-
pH Neutralization (if required by local regulations): Before drain disposal, neutralize the treated waste to a pH between 5.5 and 9.0 using a suitable neutralizing agent (e.g., sodium bisulfite for excess chlorine, followed by adjustment with a weak acid or base).
-
Disposal: If permitted by institutional and local regulations for decontaminated biological waste, slowly pour the neutralized solution down a sanitary sewer drain, followed by flushing with a large volume of cold water for at least two minutes.[6][10] If drain disposal is not permitted, dispose of the decontaminated waste in a properly labeled hazardous waste container for collection by environmental health and safety personnel.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.
References
- 1. glpbio.com [glpbio.com]
- 2. B-Type Natriuretic Peptide (BNP) Test: Interpretation & Benefits [webmd.com]
- 3. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 7. Waste | Bloodborne Pathogens Training Class [nationalcprfoundation.com]
- 8. sbeap.org [sbeap.org]
- 9. sfasu.edu [sfasu.edu]
- 10. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Nppb
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of NPPB (5-nitro-2-[(3-phenylpropyl)amino]-benzoic acid), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 107254-86-4 |
| Molecular Formula | C16H16N2O4 |
| Molecular Weight | 300.31 g/mol |
| Melting Point | 178-179°C |
| Boiling Point | 523.5°C at 760 mmHg |
| Density | 1.323 g/cm³ |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols as the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] The following personal protective equipment is recommended to minimize exposure:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use impermeable and resistant gloves. Given that no specific glove material recommendation is available, nitrile gloves are a common and appropriate choice for general chemical handling.
-
Respiratory Protection: For operations that may generate dust or aerosols, a type N95 (US) or type P1 (EN143) respirator filter is recommended.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is vital for ensuring safety and preventing contamination.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
- Ensure that an eyewash station and safety shower are readily accessible.
- Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling and Experimental Procedure:
- Avoid direct contact with the skin and eyes.
- Minimize the creation of dust when handling the solid form.
- When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Keep containers of this compound tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area.[2]
- The recommended storage temperature is between 2-8°C.
- Keep it away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, contaminated labware, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Do not dispose of this compound down the drain or in the general trash.
-
Visual Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
